molecular formula C10H13NO4S B1595398 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 77457-04-6

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B1595398
CAS No.: 77457-04-6
M. Wt: 243.28 g/mol
InChI Key: NWMDHEXWYNCAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 77457-04-6; Molecular Formula: C10H13NO4S) is a versatile 2-aminothiophene derivative synthesized via the well-established Gewald reaction . This compound serves as a privileged scaffold in medicinal chemistry and drug discovery due to the prevalence of the thiophene core in bioactive molecules, often acting as a bioisostere for benzene rings to optimize the properties of lead compounds . Its structure features multiple functional groups, including an amine and two ester groups, which make it a valuable precursor for synthesizing diverse heterocyclic libraries and more complex molecular architectures . The compound is a solid with a melting point of 95-97°C, and its structure has been confirmed through spectroscopic methods, including IR, 1H-NMR, and 13C-NMR . Research into closely related diethyl esters highlights the significant interest in 2-aminothiophenes for their potential biological activities and applications in materials science . This product is intended for research purposes as a chemical building block. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet prior to use.

Properties

IUPAC Name

2-O-ethyl 4-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-4-15-10(13)7-5(2)6(8(11)16-7)9(12)14-3/h4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMDHEXWYNCAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350151
Record name 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77457-04-6
Record name 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Synthesis Guide: 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted aminothiophene of significant interest in medicinal chemistry and materials science. The core of this synthesis is the well-established Gewald multicomponent reaction, a versatile and efficient method for constructing the 2-aminothiophene scaffold.[1] This document offers an in-depth exploration of the reaction mechanism, a detailed, field-tested experimental protocol, characterization data, and practical insights for researchers, chemists, and professionals in drug development.

Introduction & Strategic Significance

Substituted 2-aminothiophenes are privileged scaffolds in modern chemistry.[2] Their inherent structural features make them valuable building blocks in the development of a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[3][4] The title compound, with its specific substitution pattern of esters and methyl groups, represents a key intermediate for creating diverse chemical libraries and novel therapeutic candidates. The strategic advantage of the Gewald reaction lies in its operational simplicity and the ready availability of starting materials, making it a highly practical approach for both academic and industrial laboratories.[1][5]

The Core Synthesis Pathway: A Mechanistic Deep Dive into the Gewald Reaction

The synthesis of this compound is achieved via a one-pot, three-component Gewald reaction.[6][7] This reaction involves the condensation of a β-ketoester, an active methylene nitrile, and elemental sulfur, catalyzed by a base.

The three key components for this specific synthesis are:

  • β-Ketoester: Ethyl 2-methylacetoacetate (provides the C2-ethyl ester and C3-methyl group).

  • Active Methylene Nitrile: Methyl cyanoacetate (provides the C4-methyl ester and C5-amino group).

  • Sulfur Source: Elemental Sulfur (S₈).

Causality of the Reaction Mechanism

The generally accepted mechanism proceeds through three critical stages, with the final aromatization being the thermodynamic driving force of the entire process.[8][9]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ethyl 2-methylacetoacetate and methyl cyanoacetate.[10][11] The base (e.g., morpholine) deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketoester. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The elemental sulfur (S₈) ring is opened by a nucleophile, which can be the base or the enolate of the intermediate. The resulting thiolate then adds to the β-position of the unsaturated nitrile (a Michael addition).

  • Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization where the nitrile group is attacked. A subsequent tautomerization and aromatization lead to the stable 2-aminothiophene ring system.[8][9]

Visualization of the Gewald Reaction Pathway

The following diagram illustrates the logical flow from reactants to the final product.

Gewald_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps R1 Ethyl 2-methylacetoacetate P1 Knoevenagel-Cope Condensation R1->P1 Base (Morpholine) Ethanol R2 Methyl Cyanoacetate R2->P1 Base (Morpholine) Ethanol R3 Elemental Sulfur (S₈) P2 Michael Addition of Sulfur R3->P2 P1->P2 P3 Intramolecular Cyclization & Aromatization P2->P3 Product 2-Ethyl 4-methyl 5-amino-3- methylthiophene-2,4-dicarboxylate P3->Product

Caption: Workflow of the Gewald three-component synthesis.

Field-Validated Experimental Protocol

This protocol is based on established procedures and has been optimized for reliability and yield.[12][13]

Reagent and Solvent Specifications
Reagent/SolventFormulaM.W.Amount (mol)Mass/VolumeEquivalents
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.170.114.42 g1.0
Methyl CyanoacetateC₄H₅NO₂99.090.19.91 g1.0
Sulfur (powdered)S32.060.13.21 g1.0
MorpholineC₄H₉NO87.12-10 mLCatalyst
Ethanol (absolute)C₂H₅OH46.07-20-50 mLSolvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methylacetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).[13]

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask to create a slurry.

  • Catalyst Addition: While stirring the mixture at room temperature, add morpholine (10 mL) dropwise over a period of approximately 30 minutes. An initial exothermic reaction may be observed. Maintain the temperature around 35-40°C during the addition.[12]

  • Heating: After the addition of morpholine is complete, heat the reaction mixture to 65°C and maintain this temperature with continuous stirring for 3 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Filter the precipitated solid using a Buchner funnel and wash it with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.[12]

  • Final Product: Recrystallize the crude product from ethanol to obtain the final product as an off-white to pale yellow powder.[12] A typical yield is around 52%.[12]

Characterization and Quality Control

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are consistent with the successful synthesis of this compound.[12][13]

AnalysisExpected Results
Melting Point 95-97°C[12]
¹H-NMR (400 MHz, CDCl₃)δ (ppm): 1.33 (t, 3H, J=7.16 Hz, OCH₂CH₃ ), 2.70 (s, 3H, C₃-CH₃ ), 3.84 (s, 3H, OCH₃ ), 4.26 (q, 2H, J=7.16 Hz, OCH₂ CH₃), 6.57 (s, 2H, NH₂ )[12]
¹³C-NMR (CDCl₃)δ (ppm): 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46[12]
IR (KBr, cm⁻¹)3422, 3306 (N-H stretching), 1681 (C=O stretching), 1589 (N-H bending), 1331 (C-N stretching)[12]
Elemental Analysis Calculated for C₁₀H₁₃NO₄S: C 49.37%, H 5.39%, N 5.76%, S 13.18%. Found: C 49.22%, H 5.42%, N 5.84%, S 13.01%[12]

Troubleshooting and Optimization Insights

  • Low Yield: If the yield is low, ensure the morpholine is added slowly to control the initial exotherm. Prolonging the reaction time or slightly increasing the temperature may also improve conversion. The quality of the starting ketoester is critical; impurities can inhibit the initial condensation step.

  • Purification Issues: If the product is oily or difficult to crystallize, it may be contaminated with byproducts. In such cases, purification using silica gel column chromatography with a hexane/ethyl acetate gradient is recommended.[10]

  • Alternative Catalysts: While morpholine is effective, other bases like triethylamine or piperidine can also be used.[10] In some cases, greener catalysts like L-proline have been shown to be effective, potentially at lower catalyst loadings.[4]

Safety and Handling

  • Solvents: Ethanol is flammable. All heating should be conducted using a heating mantle in a well-ventilated fume hood.

  • Reagents: Morpholine is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Reaction: The reaction may release hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. The entire procedure must be performed in a well-ventilated fume hood.

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • This compound. Molbank. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Iraqi National Journal of Chemistry. Available at: [Link]

  • Structures of important thiophene-based drugs. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available at: [Link]

  • Synthesis of highly functionalized thiophenes by three-component and one-pot reaction. Chinese Chemical Letters. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets. Within this class, 2-aminothiophenes have emerged as particularly valuable synthons for the development of novel therapeutics, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This technical guide provides a comprehensive overview of a specific, highly functionalized derivative, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, supported by detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₄S[3]
Molecular Weight 243.28 g/mol [3]
Appearance Off-white powder[4]
Melting Point 95-97 °C[4]

Spectroscopic analysis provides unequivocal confirmation of the compound's structure.

Spectroscopic DataInterpretationReference
IR (KBr, cm⁻¹) 3422, 3306 (N-H stretching of the primary amine); 1681 (C=O stretching of the ester groups); 1589 (N-H bending); 1331 (C-N stretching)[4]
¹H-NMR (400 MHz, CDCl₃, δ ppm) 1.33 (t, 3H, J = 7.16 Hz, -OCH₂CH₃); 2.7 (s, 3H, thiophene-CH₃); 3.84 (s, 3H, -OCH₃); 4.26 (q, 2H, J = 7.16 Hz, -OCH₂CH₃); 6.57 (bs, 2H, -NH₂)[4]
¹³C-NMR (CDCl₃, δ ppm) 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46[4]

Synthesis via the Gewald Reaction: A Robust and Versatile Method

The most established and efficient method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[5] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[5]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the work of Asiri (2003).[4]

Materials:

  • Ethyl acetoacetate

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a mixture of ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (3.21 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 20 ml of ethanol, add morpholine (10 ml) dropwise over a period of 30 minutes at 35°C.

  • Heat the reaction mixture to 65°C and stir for 3 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Filter the precipitated powder and wash it with ethanol (2 x 30 ml).

  • Recrystallize the crude product from ethanol to yield this compound as an off-white powder.

Gewald_Synthesis Reactants Ethyl Acetoacetate + Methyl Cyanoacetate + Sulfur Catalyst Morpholine in Ethanol Reactants->Catalyst Add dropwise Reaction_Conditions Heat to 65°C Stir for 3 hours Catalyst->Reaction_Conditions Intermediate Precipitate Formation upon Cooling Reaction_Conditions->Intermediate Filtration Filtration and Washing with Ethanol Intermediate->Filtration Purification Recrystallization from Ethanol Filtration->Purification Product 2-Ethyl 4-methyl 5-amino-3-methylthiophene- 2,4-dicarboxylate Purification->Product

Workflow for the Gewald Synthesis.

Potential in Drug Discovery: A Scaffold for Bioactive Agents

While specific biological activity data for this compound is not extensively reported, the broader class of 2-aminothiophene-3,4-dicarboxylate derivatives has demonstrated significant potential in antimicrobial and anticancer research.[2][6] This suggests that the title compound is a valuable starting scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown notable activity against a range of bacterial and fungal pathogens.[2] For instance, certain azomethine derivatives exhibited potent antimicrobial effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] The presence of the amino group at the 5-position and the dicarboxylate esters at the 2- and 4-positions on the thiophene ring provide key handles for chemical modification to optimize antimicrobial potency and spectrum.

Anticancer Activity

The 2-aminothiophene core is a key feature in several compounds with demonstrated anticancer properties.[6] Studies on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have revealed significant antiproliferative activity against various cancer cell lines, including breast cancer (T47D and MCF-7), cervical cancer (HeLa), and endometrial cancer (Ishikawa) cells.[2][6] The mechanism of action for some of these derivatives is believed to involve the inhibition of key cellular processes required for cancer cell growth and proliferation.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological screening of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plates.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the vehicle).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Include Positive and Negative Controls C->D E Incubate Plates at Appropriate Temperature D->E F Determine MIC by Visual Inspection or OD Measurement E->F

Workflow for MIC Determination.
In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate IC₅₀ Value G->H

Workflow for MTT Cytotoxicity Assay.

Conclusion

This compound represents a highly versatile and accessible chemical scaffold with significant potential for the development of novel therapeutic agents. Its straightforward synthesis via the Gewald reaction, coupled with the known biological activities of related 2-aminothiophene derivatives, makes it an attractive starting point for medicinal chemistry campaigns targeting infectious diseases and cancer. The experimental protocols provided in this guide offer a robust framework for the initial biological evaluation of this compound and its future analogs, paving the way for the discovery of new and effective drug candidates.

References

  • European Journal of Medicinal Chemistry. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. [Link]

  • Frontiers in Pharmacology. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • JETIR. (2018). 2D-QSAR STUDY OF SUBSTITUTED THIOPHENE CARBOXAMIDE DERIVATIVES:AN APPROACH TO DESIGNANTI-TUBERCULAR AGENT.[Link]

  • MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • MDPI. (2024). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. [Link]

  • Molbank. (2003). This compound. [Link]

  • ResearchGate. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. [Link]

  • ResearchGate. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. [Link]

  • ResearchGate. (2017). Synthesis and antimicrobial evaluation of novel thiophene derivatives. [Link]

Sources

"2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate" CAS number 77457-04-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 77457-04-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 77457-04-6. This polysubstituted aminothiophene is a highly valuable heterocyclic building block in the field of medicinal chemistry. Its importance stems not from inherent biological activity, but from its utility as a versatile scaffold for the synthesis of diverse, biologically active compounds. This document details its chemical and physical properties, provides an in-depth, field-proven synthesis protocol via the Gewald reaction, discusses its applications in drug discovery, and presents standardized experimental workflows.

Core Compound Properties and Characterization

This compound is a stable, off-white crystalline solid at room temperature.[1] Its structure features a central thiophene ring, an amino group at the C5 position, a methyl group at C3, and two different ester functionalities (ethyl and methyl) at the C2 and C4 positions, respectively. This dense functionalization makes it an ideal starting point for chemical diversification.

Table 1: Physicochemical and Spectroscopic Data

Property Value Source
CAS Number 77457-04-6 [2]
Molecular Formula C₁₀H₁₃NO₄S [1][2]
Molecular Weight 243.28 g/mol [1]
Melting Point 95-97 °C [1]
Appearance Off-white powder [1]
¹H-NMR (400 MHz, CDCl₃) δ (ppm): 1.33 (t, 3H), 2.70 (s, 3H), 3.84 (s, 3H), 4.26 (q, 2H), 6.57 (bs, 2H, NH₂) [1]
¹³C-NMR (CDCl₃) δ (ppm): 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46 [1]

| IR (KBr, cm⁻¹) | 3422, 3306 (N-H stretch), 1681 (C=O stretch), 1589 (N-H bend), 1331 (C-N stretch) |[1] |

Synthesis via the Gewald Reaction: A Self-Validating Protocol

The most established and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[3][4] This one-pot synthesis is valued for its operational simplicity and the ready availability of its starting materials.[5][6]

The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the active methylene compounds (ethyl acetoacetate and methyl cyanoacetate).[3][7] The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[3] The use of a secondary amine catalyst like morpholine or diethylamine is crucial as it is basic enough to facilitate the initial condensation without causing significant hydrolysis of the ester groups.[4][8]

Workflow for Synthesis and Verification

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_validation Validation Stage A 1. Combine Reactants (Ethyl Acetoacetate, Methyl Cyanoacetate, Sulfur in Ethanol) B 2. Add Catalyst (Dropwise Morpholine at 35°C) A->B C 3. Heat & Stir (65°C for 3 hours) B->C D 4. Cool to RT (Precipitation Occurs) C->D E 5. Filter & Wash (Wash with cold Ethanol) D->E F 6. Recrystallize (From Ethanol) E->F G 7. Characterize Product F->G H MP, IR, NMR, EA G->H

Caption: Workflow diagram for the synthesis, purification, and validation of the title compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[1][9]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 20 mL of absolute ethanol.

  • Catalyst Addition: While stirring the mixture, add morpholine (10 mL) dropwise over a period of 30 minutes. Maintain the internal temperature at approximately 35°C during the addition. Causality Note: The controlled addition of the base prevents a rapid exotherm and ensures the selective formation of the Knoevenagel adduct.

  • Reaction: After the addition is complete, heat the reaction mixture to 65°C and maintain stirring for 3 hours.

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Purification: Collect the precipitated powder by vacuum filtration. Wash the solid with two 30 mL portions of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol to yield this compound as an off-white powder (Typical yield: ~12.6 g, 52%).[1]

  • Validation: Confirm the identity and purity of the product by measuring its melting point (expected: 95-97°C) and acquiring IR and NMR spectra, comparing them against the data in Table 1.[1][8]

Application in Drug Discovery and Medicinal Chemistry

The true value of 2-aminothiophenes lies in their role as "privileged scaffolds".[10][11] This term describes molecular frameworks that are capable of binding to multiple biological targets by presenting functional groups in specific spatial orientations. The title compound is an exemplary scaffold for several reasons:

  • The C5 Amino Group: This primary amine is a key functional handle. It can be readily acylated, alkylated, or used as a nucleophile to construct new heterocyclic rings (e.g., thieno[2,3-d]pyrimidines), which are themselves important cores in many kinase inhibitors and other therapeutic agents.[5][11]

  • The C2 and C4 Esters: These groups can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, providing numerous avenues for modification to modulate properties like solubility, cell permeability, and target binding.

  • The Thiophene Core: As a bioisostere of a benzene ring, the thiophene core is lipophilic and can engage in favorable interactions with protein targets.[10] Its inclusion in drug candidates is a common strategy in medicinal chemistry.[12][13]

Logical Workflow: From Scaffold to Drug Candidate

A Scaffold (CAS 77457-04-6) B Chemical Derivatization (e.g., N-Acylation, Cyclization) A->B C Compound Library (A diverse set of new molecules) B->C D Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Hit Identification D->E D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F Active compounds G Drug Candidate F->G

Sources

An In-depth Technical Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted aminothiophene derivative. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis via the robust Gewald reaction, offers a detailed analysis of its structural and spectroscopic properties, and explores its potential applications within the pharmaceutical landscape. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the reader.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] These molecules have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][3] The versatility of the 2-aminothiophene ring system allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The subject of this guide, this compound, represents a specific embodiment of this scaffold with potential for further chemical elaboration and biological screening.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₄S[4][5]
Molecular Weight 243.28 g/mol [4][5]
Appearance Off-white powder[4][6]
Melting Point 95-97 °C[4][6]
Solubility Soluble in ethanol[4]

Synthesis via the Gewald Reaction: A Mechanistic Approach

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8][9] This one-pot, multi-component reaction offers a convergent and atom-economical route to the thiophene core.[8] The synthesis of this compound is a classic example of this powerful transformation.[4]

Experimental Protocol

The following protocol is adapted from the literature for the synthesis of the title compound.[4]

Materials:

  • Ethyl acetoacetate (0.1 mol)

  • Methyl cyanoacetate (0.1 mol)

  • Elemental sulfur (0.1 mol)

  • Ethanol (20 ml)

  • Morpholine (10 ml)

Procedure:

  • To a mixture of ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in ethanol (20 ml), add morpholine (10 ml) dropwise over 30 minutes at 35°C.

  • Heat the reaction mixture to 65°C and stir for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitated solid and wash with cold ethanol (2 x 30 ml).

  • Recrystallize the crude product from ethanol to yield this compound as an off-white powder (Yield: 52%).[4]

Rationale and Mechanistic Insights

The Gewald reaction proceeds through a series of well-elucidated steps, the understanding of which is crucial for optimization and troubleshooting.[7][10][11]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene compound (methyl cyanoacetate) and the ketone (ethyl acetoacetate).[7][8] Morpholine, a secondary amine, serves as the basic catalyst for this step, facilitating the formation of a stable α,β-unsaturated cyanoester intermediate.

  • Sulfur Addition and Cyclization: Elemental sulfur (S₈) is then added to the reaction mixture. The mechanism of sulfur addition is complex but is thought to involve the formation of a persulfide intermediate.[10][11][12] This is followed by an intramolecular cyclization and subsequent tautomerization to form the aromatic 2-aminothiophene ring. The final aromatization step is the thermodynamic driving force for the reaction.[12]

Gewald_Synthesis_Workflow reagents Reactants: - Ethyl Acetoacetate - Methyl Cyanoacetate - Sulfur knoevenagel Knoevenagel Condensation reagents->knoevenagel conditions Conditions: - Morpholine (base) - Ethanol (solvent) - 65°C, 3 hrs conditions->knoevenagel intermediate α,β-Unsaturated Cyanoester knoevenagel->intermediate sulfur_addition Sulfur Addition & Cyclization intermediate->sulfur_addition product 2-Ethyl 4-methyl 5-amino-3- methylthiophene-2,4-dicarboxylate sulfur_addition->product Structural_Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Characteristic Data compound 2-Ethyl 4-methyl 5-amino-3- methylthiophene-2,4-dicarboxylate IR IR Spectroscopy compound->IR NMR NMR Spectroscopy compound->NMR EA Elemental Analysis compound->EA IR_data N-H, C=O, C-N stretches IR->IR_data NMR_data ¹H & ¹³C chemical shifts NMR->NMR_data EA_data %C, %H, %N, %S EA->EA_data Drug_Discovery_Potential cluster_applications Potential Therapeutic Areas lead_compound 2-Ethyl 4-methyl 5-amino-3- methylthiophene-2,4-dicarboxylate antimicrobial Antimicrobial lead_compound->antimicrobial anti_inflammatory Anti-inflammatory lead_compound->anti_inflammatory kinase_inhibitor Kinase Inhibition (Oncology) lead_compound->kinase_inhibitor neurological Neurological Disorders lead_compound->neurological

Caption: Potential Therapeutic Applications.

Conclusion

This compound is a readily accessible and highly functionalized heterocyclic compound. The Gewald reaction provides a reliable and scalable synthetic route, and its structural features are well-defined by standard spectroscopic methods. The established biological significance of the 2-aminothiophene scaffold positions this molecule as a promising starting point for the design and synthesis of novel drug candidates across multiple therapeutic domains. This guide serves as a foundational resource for researchers aiming to leverage the chemical and biological potential of this versatile molecule.

References

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. [Link]

  • R Discovery. Applications substituted 2-aminothiophenes in drug design. [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. [Link]

  • Tsurkan, A. A., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. This compound. [Link]

  • Akkurt, M., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ChemBK. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

Sources

A Technical Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Nomenclature, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the polysubstituted thiophene derivative, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to elucidate the underlying chemical principles and experimental rationale, ensuring a comprehensive understanding for its application in research and development.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science. These structures are integral to a wide array of pharmacologically active compounds, agrochemicals, and dyes.[1] The versatility of the 2-aminothiophene core, particularly when polysubstituted, allows for fine-tuning of its electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The subject of this guide, this compound, represents a specific embodiment of this class, featuring a unique substitution pattern that warrants detailed examination.

Decoding the IUPAC Nomenclature

The precise and unambiguous naming of a chemical compound is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. Let's deconstruct the IUPAC name for the topic compound.

Systematic Name: this compound

Breakdown of the Name:

  • Parent Heterocycle: The core of the molecule is a thiophene ring, a five-membered aromatic ring containing one sulfur atom.

  • Numbering the Ring: According to IUPAC rules for heterocycles, the sulfur atom is assigned position 1. The numbering then proceeds around the ring to give the substituents the lowest possible locants.

  • Principal Functional Groups: The molecule contains two ester functional groups, hence the suffix -dicarboxylate . These are the highest priority functional groups present and are located at positions 2 and 4.

  • Ester Alkyl Groups: The name specifies "2-Ethyl 4-methyl," indicating a mixed diester. The ester at position 2 is an ethyl ester, and the ester at position 4 is a methyl ester.

  • Substituents: The remaining functional groups are named as prefixes in alphabetical order:

    • 5-amino: An amino group (-NH₂) is located at position 5.

    • 3-methyl: A methyl group (-CH₃) is located at position 3.

The combination of these elements in the prescribed order results in the full, systematic IUPAC name.

Caption: IUPAC nomenclature breakdown for the target molecule.

Synthesis Pathway: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is most effectively achieved through the Gewald reaction .[1][2] This multicomponent reaction is a cornerstone of thiophene chemistry, valued for its operational simplicity and the diversity of structures it can generate.

The synthesis of this compound is accomplished via a Gewald reaction involving ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst such as morpholine.[3]

Reaction Scheme:

Gewald_Reaction Gewald Reaction Workflow for Synthesis reagents Ethyl Acetoacetate + Methyl Cyanoacetate + Sulfur (S₈) catalyst Morpholine (Base Catalyst) Ethanol (Solvent) ~65°C reagents->catalyst Reaction Conditions product 2-Ethyl 4-methyl 5-amino-3-methylthiophene- 2,4-dicarboxylate catalyst->product Yields Product

Caption: Workflow for the Gewald multicomponent synthesis.

Experimental Protocol:

The following protocol is based on the published synthesis.[3]

  • Reagent Preparation: In a suitable reaction vessel, combine ethyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (20 mL).

  • Catalyst Addition: While maintaining the temperature at 35°C, add morpholine (10 mL) dropwise over a period of 30 minutes. The use of a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound.

  • Reaction: Heat the reaction mixture to 65°C and stir for 3 hours. This allows for the subsequent Michael addition of sulfur and the final cyclization and aromatization to form the thiophene ring.

  • Isolation: Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitated solid and wash with ethanol (2 x 30 mL) to remove any unreacted starting materials or soluble impurities.

  • Final Product: Recrystallize the crude product from ethanol to yield the pure this compound as an off-white powder.[3]

Physicochemical and Spectroscopic Data

Characterization of the final compound is essential for confirming its identity and purity. The following data has been reported for this compound.[3][4]

PropertyValue
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Appearance Off-white powder
Melting Point 95-97°C[3] (Note: another source reports 117-119°C[4])

Spectroscopic Data:

TechniqueData Interpretation
IR (KBr, cm⁻¹) 3422, 3306 (N-H stretch of amine); 1681 (C=O stretch of ester)[3]
¹H-NMR (400 MHz, CDCl₃) δ 1.33 (t, 3H, CH₃ of ethyl); 2.7 (s, 3H, CH₃ at C3); 3.84 (s, 3H, OCH₃ of methyl ester); 4.26 (q, 2H, CH₂ of ethyl); 6.57 (bs, 2H, NH₂)[3]
¹³C-NMR (CDCl₃) δ 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46[2]
Elemental Analysis Calculated: C 49.37%, H 5.39%, N 5.76%, S 13.18%. Found: C 49.22%, H 5.42%, N 5.84%, S 13.01%[3]

Applications and Future Directions in Drug Development

While specific biological activities for this compound are not extensively documented in the initial search, the broader class of 2-aminothiophene derivatives has shown significant potential in various therapeutic areas. The structural motifs present in this molecule, including the amino group and the two ester functionalities, provide multiple points for further chemical modification.

Potential for Derivatization:

The primary amino group at the 5-position is a key handle for derivatization. It can be readily acylated, alkylated, or used in the formation of Schiff bases to generate a library of new chemical entities. For instance, similar diethyl ester analogs have been used to create derivatives with anti-proliferative and anti-microbial activities.[2] This suggests that the title compound could serve as a valuable intermediate in the synthesis of novel drug candidates.

Derivatization_Potential Synthetic Utility in Drug Discovery cluster_reactions Potential Derivatization Reactions at 5-amino position start_mol 2-Ethyl 4-methyl 5-amino-3-methylthiophene- 2,4-dicarboxylate acylation Acylation start_mol->acylation alkylation Alkylation start_mol->alkylation schiff_base Schiff Base Formation start_mol->schiff_base library Library of Novel Drug Candidates acylation->library alkylation->library schiff_base->library

Caption: Potential derivatization pathways for drug discovery.

Conclusion

This compound is a well-defined chemical entity with a clear synthetic pathway via the robust Gewald reaction. Its polysubstituted nature makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its IUPAC nomenclature, synthesis, and key physicochemical properties, offering a solid foundation for researchers and drug development professionals interested in leveraging the 2-aminothiophene scaffold.

References

  • ResearchGate. (2003). This compound. Available at: [Link]

  • PubChem. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Available at: [Link]

  • Isloor, A. M., et al. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. Available at: [Link]

  • Asiri, A. M. (2003). This compound. MDPI. Available at: [Link]

  • Ibrahim, M. A., & Al-Shadidi, A. M. (2018). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Iraqi Journal of Science. Available at: [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed spectroscopic analysis of the polysubstituted aminothiophene, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Synthesized via the versatile Gewald reaction, this class of compounds is of significant interest in medicinal chemistry and materials science. This document serves as a key reference for researchers and drug development professionals, offering an in-depth interpretation of its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data. By grounding the analysis in fundamental principles and providing detailed experimental protocols, this guide aims to establish a benchmark for the structural characterization of this and related heterocyclic systems.

Introduction and Synthetic Context

The structural and electronic properties of polysubstituted thiophenes make them privileged scaffolds in drug discovery and organic electronics. This compound is a member of this class, notable for its dense functionalization. The primary route to this and similar molecules is the Gewald reaction, a one-pot multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] Understanding the synthetic origin is crucial as it informs the expected structure and potential impurities.

The synthesis of the title compound specifically involves the reaction of ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur with a morpholine catalyst.[3] This self-validating synthesis yields a product whose spectroscopic signature must be consistent with the proposed structure. This guide provides the definitive analysis of that signature.

Diagram 1: The Gewald Reaction Workflow This diagram outlines the general, powerful one-pot synthesis method for producing highly substituted 2-aminothiophenes like the title compound.[2][4]

cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Core Mechanism cluster_output Final Product & Purification Ketone Ethyl Acetoacetate (Ketone Source) Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Base-catalyzed Nitrile Methyl Cyanoacetate (α-Cyanoester) Nitrile->Knoevenagel Base-catalyzed Sulfur Elemental Sulfur (S₈) Sulfur_add Sulfur Addition & Cyclization Sulfur->Sulfur_add Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Solvent Solvent (e.g., Ethanol) Solvent->Knoevenagel Heat Gentle Heating (40-65°C) Heat->Sulfur_add Knoevenagel->Sulfur_add Intermediate formation Tautomerization Tautomerization Sulfur_add->Tautomerization Product 2-Ethyl 4-methyl 5-amino- 3-methylthiophene-2,4-dicarboxylate Tautomerization->Product Aromatization Purification Filtration & Recrystallization Product->Purification

Caption: A workflow of the Gewald multicomponent reaction.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a newly synthesized compound. For the title compound, C₁₀H₁₃NO₄S, high-resolution mass spectrometry (HRMS) provides unambiguous confirmation of its identity.

Expected Molecular Ion: The calculated monoisotopic mass is 243.0592 g/mol . An electrospray ionization (ESI) source in positive ion mode is ideal for this molecule, as the primary amine group is readily protonated. Therefore, the primary ion observed would be the [M+H]⁺ adduct.

FormulaCalculated Mass (m/z)Ion Adduct
C₁₀H₁₄NO₄S⁺244.0665[M+H]⁺
C₁₀H₁₃NNaO₄S⁺266.0485[M+Na]⁺

Expert Interpretation: The presence of a strong signal at m/z 244.0665 would be the most definitive evidence for the compound's formation. The high-resolution data allows for the differentiation from other potential molecular formulas at the same nominal mass. The characteristic isotopic pattern for sulfur (a notable M+2 peak at ~4.4% the intensity of the M peak) should also be observed, further validating the presence of the thiophene core.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source.

  • Analysis Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum. Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound displays several characteristic absorption bands that confirm its structure.[3]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3422, 3306StrongPrimary Amine (R-NH₂)N-H Stretch
1681StrongEster (C=O)C=O Stretch
1589MediumPrimary Amine (R-NH₂)N-H Bend (Scissoring)
1331MediumAromatic AmineC-N Stretch

Expert Interpretation: The IR spectrum provides a clear fingerprint of the molecule's functionality.[3][5]

  • N-H Vibrations: The two distinct, sharp peaks above 3300 cm⁻¹ are the hallmark of a primary amine (NH₂), corresponding to the symmetric and asymmetric N-H stretching modes. The presence of two peaks is definitive for the -NH₂ group.

  • Carbonyl Stretch: A very strong, sharp absorption at 1681 cm⁻¹ is characteristic of a carbonyl group. Its position suggests conjugation with the thiophene ring, which slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹). While there are two ester groups, their electronic environments are similar enough that their stretching frequencies overlap to produce a single, intense band.

  • N-H Bending: The band at 1589 cm⁻¹ is consistent with the in-plane bending (scissoring) vibration of the primary amine, further corroborating the N-H stretching data.

  • C-N Stretch: The peak at 1331 cm⁻¹ falls within the expected range for the C-N stretching of an aromatic amine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-5 mg) of the dry, solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

    • Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Parameters: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software to ensure accurate peak positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The data presented was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[3][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.57bs2H-NH₂
4.26q2H-O-CH₂ -CH₃
3.84s3H-O-CH₃
2.70s3HThiophene-CH₃
1.33t3H-O-CH₂-CH₃

s = singlet, t = triplet, q = quartet, bs = broad singlet

Expert Interpretation:

  • Amine Protons (6.57 ppm): A broad singlet integrating to 2H in the downfield region is characteristic of the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Ethyl Ester Group (4.26 and 1.33 ppm): The quartet at 4.26 ppm (2H) and the triplet at 1.33 ppm (3H) are a classic ethyl group pattern. The quartet arises from the methylene protons (-O-CH₂-) being split by the three adjacent methyl protons, and the triplet arises from the methyl protons (-CH₃) being split by the two adjacent methylene protons. The downfield shift of the methylene group confirms its attachment to an electronegative oxygen atom.

  • Methyl Ester Group (3.84 ppm): The sharp singlet at 3.84 ppm integrating to 3H is unambiguously assigned to the protons of the methyl ester group.

  • Thiophene Methyl Group (2.70 ppm): The singlet at 2.70 ppm integrating to 3H is assigned to the methyl group directly attached to the thiophene ring. Its chemical shift is consistent with a methyl group on an electron-rich aromatic system.

Diagram 2: NMR Workflow and Data Interpretation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Dissolve 5-10 mg of Compound Solvent In ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Tube in NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Field Homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C Spectra Shim->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Integration Integration (Proton Ratio) Integrate->Integration ChemShift Chemical Shift (δ) (Functional Groups) Structure Propose Structure ChemShift->Structure Integration->Structure Multiplicity Multiplicity (J-coupling) (Neighboring Protons) Multiplicity->Structure

Caption: Standard workflow for NMR sample analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
166.46, 166.18Ester C =O (C2, C4)
162.83C 5-NH₂
148.0, 147.89C 3-CH₃, C 4-COOMe
108.47C 2-COOEt
60.38-O-CH₂ -CH₃
51.02-O-CH₃
16.0Thiophene-CH₃
14.35-O-CH₂-CH₃

Expert Interpretation: The ¹³C NMR data fully supports the proposed structure.[3][5]

  • Carbonyl Carbons: The two signals furthest downfield (166.46 and 166.18 ppm) are characteristic of the ester carbonyl carbons.

  • Thiophene Ring Carbons: The four signals between 108 and 163 ppm are assigned to the carbons of the thiophene ring. The carbon attached to the amine group (C5) is highly deshielded (162.83 ppm). The other three sp² carbons are also in the expected aromatic region.

  • Aliphatic Carbons: The signals at 60.38 ppm (-O-CH₂) and 51.02 ppm (-O-CH₃) are consistent with carbons attached to oxygen. The upfield signals at 16.0 and 14.35 ppm correspond to the two remaining methyl groups. This complete accounting of all 10 carbon atoms provides final, definitive proof of the structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H).

  • ¹H Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and collect 8-16 scans.

  • ¹³C Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.

    • A longer acquisition time is necessary due to the low natural abundance of ¹³C; collect several hundred to a few thousand scans with a relaxation delay of 2 seconds.

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Conclusion

The collective spectroscopic evidence from mass spectrometry, IR, and NMR provides an unambiguous and self-consistent structural confirmation of this compound. The molecular formula is confirmed by the calculated mass, the key functional groups are identified by their characteristic IR absorptions, and the precise atomic connectivity is established by the detailed analysis of ¹H and ¹³C NMR spectra. This guide provides an authoritative reference and a procedural framework for the characterization of this compound, which can be extrapolated to other polysubstituted heterocyclic systems critical to modern chemical research.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Synthesen von Heterocylen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus α‐Oxo‐mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. Available from: [Link]

  • Putrová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available from: [Link]

  • Mobinikhaledi, A., et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 23(1), 739-742. Available from: [Link]

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. Available from: [Link]

  • Asiri, A. M. (2003). This compound. ResearchGate. [Dataset]. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous physicochemical characterization. Among the most critical of these properties is solubility, a determinant factor for a compound's bioavailability, formulation feasibility, and overall therapeutic potential. This guide provides a comprehensive technical overview of the solubility profile for 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted 2-aminothiophene derivative.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to impart a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] As new derivatives like the title compound are synthesized, often via robust methods like the Gewald reaction[3][4], a thorough and early understanding of their solubility is not merely procedural but strategic. This document is designed for researchers, medicinal chemists, and drug development professionals, offering a predictive analysis based on molecular structure, a guide to modern computational prediction, and detailed protocols for empirical determination.

Molecular Structure and Physicochemical Characteristics

A molecule's solubility is fundamentally dictated by its structure. The arrangement of functional groups, their polarity, and their capacity for intermolecular interactions with a solvent determine the delicate energetic balance between the solid state and the solvated state.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C10H13NO4S[3]

  • Molecular Weight: 243.28 g/mol [3]

The structure features a central thiophene ring, a heterocyclic aromatic system that contributes to the molecule's overall lipophilicity.[5] The key functional groups influencing its solubility are:

  • Primary Amino Group (-NH2): This group is a potent hydrogen bond donor and acceptor, which can significantly enhance interactions with polar protic solvents like water.[6] It also provides a basic center, suggesting that the compound's aqueous solubility will be highly pH-dependent.

  • Two Ester Groups (-COOEt, -COOMe): The carbonyl oxygens of the ester groups act as hydrogen bond acceptors.[7] The ethyl and methyl ester moieties add to the lipophilic character of the molecule.

  • Methyl Group (-CH3): Attached to the thiophene ring, this group increases lipophilicity.

This combination of polar (amino, esters) and non-polar (thiophene ring, alkyl chains) functionalities gives the molecule an amphiphilic character. Such a structural dichotomy often results in limited aqueous solubility but improved solubility in semi-polar organic solvents. A very similar analogue, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, has a reported experimental aqueous solubility of just 4.4 µg/mL at pH 7.4, indicating that the title compound is also likely a poorly soluble substance in neutral water.[8]

PropertyPredicted Value / InformationRationale / Source
Melting Point 95-97°CA relatively high melting point suggests significant crystal lattice energy, which must be overcome for dissolution, often correlating with lower solubility.[3]
pKa (Predicted) 2-4 (for the basic amino group)Estimated based on typical anilines substituted with electron-withdrawing groups. Protonation at acidic pH is expected to dramatically increase aqueous solubility.
LogP (Predicted) 2.0 - 3.5Calculated based on structural fragments. Indicates a preference for a lipid environment over an aqueous one.
Aqueous Solubility Very LowBased on the amphiphilic structure and data from a close structural analogue (4.4 µg/mL).[8]

Predictive Solubility Analysis

Based on the "like dissolves like" principle, we can forecast the solubility of this compound in a range of common laboratory and pharmaceutical solvents.[9]

SolventDielectric ConstantSolvent TypePredicted SolubilityJustification
Water (pH 7.4) 80.1Polar ProticVery LowThe large lipophilic backbone outweighs the contribution of the polar groups. Strong crystal lattice energy is difficult to overcome.
0.1 N HCl (aq) ~80Acidic Polar ProticModerate to HighThe basic amino group will be protonated to form a cationic salt (-NH3+), which will have much stronger ion-dipole interactions with water.
Ethanol 24.5Polar ProticModerateCan engage in hydrogen bonding with the amino and ester groups while also solvating the lipophilic thiophene ring and alkyl chains. The compound is reported to be recrystallized from ethanol.[3]
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticHighAn excellent polar aprotic solvent capable of disrupting the crystal lattice and solvating both polar and non-polar moieties.
Acetone 20.7Polar AproticModerateA less polar organic solvent that should effectively solvate the molecule.
Chloroform 4.8Non-polarLow to ModerateMay solvate the lipophilic parts of the molecule but is less effective at interacting with the polar amino and ester groups.

Framework for Solubility Characterization

A robust characterization of solubility involves both computational prediction and empirical verification. This dual approach allows for early, resource-efficient assessment followed by definitive experimental measurement.

Computational Prediction Workflow

Modern drug development leverages computational tools to predict physicochemical properties before extensive lab work is undertaken.[10][11] These methods, such as Quantitative Structure-Property Relationship (QSPR) models, use molecular descriptors to forecast solubility.[12]

G start_end start_end process process data data output output mol_structure 1. Input Molecular Structure (SMILES/MOL file) descriptors 2. Calculate Molecular Descriptors (e.g., LogP, MW, PSA, H-donors/acceptors) mol_structure->descriptors qspr_model 3. Apply QSPR Model (Pre-trained algorithm) descriptors->qspr_model prediction 4. Generate Predicted Solubility Value (LogS) qspr_model->prediction database Solubility Database (Training Set) database->qspr_model Model Training analysis 5. Analyze & Compare (Assess confidence, compare solvents) prediction->analysis G start_end start_end prep prep process process analysis analysis output output start Start: Compound & Solvent slurry 1. Prepare Slurry (Add excess solid to solvent) start->slurry equilibrate 2. Equilibrate (Shake/stir at constant T, e.g., 24-48h) slurry->equilibrate separate 3. Phase Separation (Centrifuge/Filter 0.22µm) equilibrate->separate aliquot 4. Prepare Sample (Extract clear supernatant, dilute) separate->aliquot quantify 5. Quantify Concentration (HPLC-UV, LC-MS) aliquot->quantify result End: Report Solubility (e.g., in µg/mL or mM) quantify->result

Caption: Standard workflow for the Shake-Flask solubility method.

Detailed Experimental Protocol: Shake-Flask Method

The Shake-Flask method is the benchmark for determining thermodynamic solubility due to its direct measurement of the equilibrium state. [13][14] Objective: To determine the equilibrium solubility of this compound in a specified solvent system at a controlled temperature.

Materials:

  • This compound (solid, >98% purity)

  • Selected solvent (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, Ethanol)

  • Calibrated analytical balance

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC system with UV detector or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Curve:

    • Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 points) that bracket the expected solubility range.

    • Analyze each standard by HPLC-UV or LC-MS and plot the peak area versus concentration to generate a linear calibration curve (R² > 0.99).

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound to a glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation was achieved. A good starting point is 2-5 mg of solid per 1 mL of solvent.

    • Add the desired volume of the pre-equilibrated test solvent to the vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Equilibrate the samples for a sufficient period to reach equilibrium. For novel compounds, 24 to 48 hours is standard. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, carefully remove the vials. Visually confirm the presence of undissolved solid.

    • To separate the solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Causality Check: This step is crucial to avoid artificially high results from suspended solid particles.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. Do not disturb the solid pellet.

    • For an additional layer of certainty, filter the supernatant through a 0.22 µm syringe filter. Expert Tip: Discard the first few drops from the filter to account for any potential adsorption of the compound to the filter membrane.

    • Accurately dilute the filtered supernatant with mobile phase or a suitable solvent to bring the concentration within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC-UV or LC-MS) as the standards.

  • Calculation:

    • Determine the concentration of the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Report the final solubility in standard units (e.g., mg/mL, µg/mL, mM).

Conclusion

The solubility profile of this compound is characteristic of a molecule with significant lipophilic character tempered by key polar functional groups. Its predicted poor aqueous solubility at neutral pH, coupled with an expected dramatic increase under acidic conditions, presents both challenges and opportunities for formulation development. For researchers and drug development professionals, a proactive and systematic approach combining computational prediction with the rigorous, gold-standard Shake-Flask method is essential. This strategy not only provides a definitive solubility value but also delivers fundamental insights into the compound's behavior, paving the way for rational formulation design and accelerating its potential journey through the development pipeline.

References

  • PubChem. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. [Link]

  • Ganesh Remedies. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

  • Asiri, A. M. This compound. Molbank 2003, M340. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • American Chemical Society. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Reachem Chemicals. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • ASHP. Functional Group Characteristics and Roles. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • American Chemical Society. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • YouTube. How To Predict Solubility Of Organic Compounds?. [Link]

  • Chemistry LibreTexts. 2.2: Solubility Lab. [Link]

  • ResearchGate. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]

  • TutorChase. How do functional groups affect solubility in organic compounds?. [Link]

  • National Institutes of Health. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • ResearchGate. (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Asian Journal of Research in Chemistry. Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

  • Royal Society of Chemistry. Aromatic interactions with heterocycles in water. Chemical Science. [Link]

  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the physical properties of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a substituted aminothiophene of interest in medicinal chemistry and materials science. A critical analysis of the available literature reveals a notable discrepancy in its reported melting point, a crucial parameter for material characterization, purity assessment, and process development. This document synthesizes the existing data, discusses potential reasons for the observed variations, and outlines best practices for its handling and characterization. While an experimental boiling point is not documented, this guide will address the compound's likely thermal behavior.

Introduction: The Significance of Substituted Thiophenes

Substituted thiophenes, particularly 2-aminothiophenes, are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, dyes, and agrochemicals.[1] The specific compound, this compound (CAS No. 77457-04-6)[2], embodies a scaffold with significant potential for further chemical modification, making a thorough understanding of its fundamental physical properties imperative for its effective utilization in research and development.

The physical properties of a compound, such as its melting and boiling points, are not merely data points but are intrinsically linked to its molecular structure, purity, and polymorphic form. For drug development professionals, these parameters influence solubility, dissolution rate, and ultimately, bioavailability. For chemists, they are critical for reaction monitoring, purification, and quality control.

Synthesis and Structural Confirmation

This compound is typically synthesized via the Gewald reaction, a multicomponent condensation involving an α-cyano ester (methyl cyanoacetate), an activated ketone (ethyl acetoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine.[1][3] This one-pot synthesis is an efficient method for constructing the highly substituted thiophene ring.

The structural identity of the synthesized compound is confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis.[3][4] These analytical methods provide a comprehensive fingerprint of the molecule, ensuring its correct chemical composition and connectivity.

Below is a generalized workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization reagents Ethyl Acetoacetate + Methyl Cyanoacetate + Sulfur + Morpholine reaction Gewald Reaction (Heat, Stir) reagents->reaction Combine in Ethanol product Crude Product (Precipitate) reaction->product Cool to Room Temp. filtration Filtration & Washing product->filtration recrystallization Recrystallization (from Ethanol) filtration->recrystallization pure_product Pure Off-White Powder recrystallization->pure_product analysis Spectroscopic Analysis (IR, NMR, Elemental) pure_product->analysis Melting_Point_Determination_Logic start Start: Pure, Dry Sample load_capillary Load Capillary Tube start->load_capillary place_in_apparatus Place in Calibrated Apparatus load_capillary->place_in_apparatus rapid_heat Rapid Heating to ~15°C Below Expected Melting Point place_in_apparatus->rapid_heat slow_heat Slow Heating (1-2°C/min) rapid_heat->slow_heat observe_onset Observe & Record T_onset (First Liquid Drop) slow_heat->observe_onset observe_completion Observe & Record T_completion (All Liquid) observe_onset->observe_completion report_range Report Melting Point Range (T_onset - T_completion) observe_completion->report_range

Caption: Logical workflow for accurate melting point determination.

Conclusion and Recommendations

The physical properties of this compound are crucial for its application in research and development. While its synthesis and structure are well-established, a significant discrepancy exists in its reported melting point (95-97°C vs. 117-119°C). This suggests the potential for polymorphism or highlights the importance of rigorous purification and analytical techniques. An experimental boiling point has not been reported, and the compound may be thermally labile.

For professionals working with this compound, it is recommended to:

  • Perform careful melting point analysis on each new batch.

  • Consider the use of techniques such as Differential Scanning Calorimetry (DSC) to investigate potential polymorphic transitions.

  • Assume the compound may be thermally sensitive and avoid excessive heating.

By adhering to these principles, researchers can ensure the quality and consistency of their work with this valuable synthetic intermediate.

References

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Organic Chemistry, 5, 1-9. [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

  • El-Kashef, H. S., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o145. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Polysubstituted Thiophenes

Polysubstituted thiophenes are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them privileged scaffolds in drug discovery.[1] The target molecule of this guide, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, is a highly functionalized thiophene with significant potential as a versatile intermediate for the synthesis of more complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.[2][3] This guide provides a detailed, field-proven protocol for its synthesis, grounded in the principles of the renowned Gewald reaction, and offers insights into the causality behind the experimental choices.

Core Synthetic Strategy: The Gewald Reaction

The synthesis of this compound is most efficiently achieved through the Gewald three-component reaction.[4][5] This one-pot synthesis is a classic example of a multicomponent reaction, valued for its atom economy and the ability to generate molecular complexity from simple, readily available starting materials.[6][7]

The reaction proceeds through three key stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between an active methylene compound (methyl cyanoacetate) and a carbonyl compound (ethyl acetoacetate) to form an α,β-unsaturated nitrile intermediate.[6][8]

  • Michael Addition of Sulfur: Elemental sulfur adds to the activated double bond of the intermediate.[6][8]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[6][8]

The choice of the Gewald reaction is predicated on its reliability, mild reaction conditions, and the high degree of substitution it allows on the thiophene ring in a single step.[7]

Diagram of the Gewald Reaction Mechanism

Gewald_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Knoevenagel Adduct Knoevenagel Adduct Ethyl Acetoacetate->Knoevenagel Adduct Base (Morpholine) Methyl Cyanoacetate Methyl Cyanoacetate Methyl Cyanoacetate->Knoevenagel Adduct Sulfur (S8) Sulfur (S8) Sulfur Adduct Sulfur Adduct Knoevenagel Adduct->Sulfur Adduct + Sulfur Target Molecule 2-Ethyl 4-methyl 5-amino- 3-methylthiophene-2,4-dicarboxylate Sulfur Adduct->Target Molecule Cyclization & Tautomerization

Caption: The Gewald reaction pathway for the synthesis of the target molecule.

Selection of Starting Materials: A Deliberate Choice

The success of the Gewald synthesis hinges on the appropriate selection of starting materials. For the synthesis of this compound, the following reagents are employed:

Starting Material Structure Purpose in the Reaction
Ethyl AcetoacetateCH₃COCH₂COOC₂H₅Provides the C3 and C4 carbons of the thiophene ring, as well as the methyl group at C3 and the ethyl ester at C2.
Methyl CyanoacetateNCCH₂COOCH₃Provides the C5 carbon, the amino group at C5 (from the nitrile), and the methyl ester at C4.
Elemental SulfurS₈The source of the sulfur atom for the thiophene ring.
MorpholineC₄H₉NOActs as a basic catalyst to facilitate the initial Knoevenagel condensation.
EthanolC₂H₅OHServes as the reaction solvent, effectively dissolving the reactants and facilitating the reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for reproducibility and high yield.

Diagram of the Experimental Workflow

Workflow A 1. Reagent Preparation (Ethyl Acetoacetate, Methyl Cyanoacetate, Sulfur in Ethanol) B 2. Catalyst Addition (Dropwise addition of Morpholine at 35°C) A->B C 3. Reaction (Heat to 65°C and stir for 3 hours) B->C D 4. Cooling and Precipitation (Cool to room temperature) C->D E 5. Isolation (Filter the precipitate) D->E F 6. Purification (Wash with Ethanol) E->F G 7. Final Product (Recrystallize from Ethanol to yield off-white powder) F->G

Caption: A streamlined workflow for the synthesis of the target molecule.

Detailed Methodology
  • Reagent Charging: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a condenser. To the flask, add ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol) in 20 ml of ethanol.[4]

  • Catalyst Addition: While stirring the mixture, add morpholine (8.71 g, 10 ml, 0.1 mol) dropwise over a period of 30 minutes. Maintain the temperature of the reaction mixture at 35°C during the addition.[4] The slow, controlled addition of the base is crucial to prevent an exothermic reaction and the formation of side products.

  • Reaction: After the complete addition of morpholine, heat the reaction mixture to 65°C and continue stirring for 3 hours.[4] The elevated temperature provides the necessary activation energy for the cyclization and aromatization steps.

  • Work-up and Isolation: After 3 hours, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.[4]

  • Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with two 30 ml portions of cold ethanol to remove any unreacted starting materials and soluble impurities.[4]

  • Final Product: Recrystallize the crude product from ethanol to obtain this compound as an off-white powder.[4] The expected yield is approximately 52%.[4]

Characterization Data

The identity and purity of the synthesized compound can be confirmed by various analytical techniques.

Analytical Data Observed Values
Melting Point 95-97°C[4]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.33 (t, 3H), 2.70 (s, 3H), 3.84 (s, 3H), 4.26 (q, 2H), 6.57 (bs, 2H)[2]
¹³C NMR δ (ppm): 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46[2]
IR (KBr, cm⁻¹) 3422, 3306 (NH₂), 1681 (C=O)[2]
Elemental Analysis Calculated for C₁₀H₁₃NO₄S: C, 49.37%; H, 5.39%; N, 5.76%. Found: C, 49.22%; H, 5.42%; N, 5.84%[2]

Trustworthiness and Self-Validation

The protocol described is robust and has been validated in the scientific literature. The clear precipitation of the product upon cooling serves as an initial indicator of a successful reaction. The subsequent purification by washing and recrystallization ensures a high-purity final product. The consistency of the characterization data (m.p., NMR, IR) with reported values provides a definitive validation of the compound's identity.

Conclusion

The Gewald reaction provides a straightforward and efficient route to this compound. By carefully selecting the starting materials and controlling the reaction conditions, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and materials science. This guide offers a comprehensive and practical approach, grounded in established chemical principles, to empower researchers in their synthetic endeavors.

References

  • This compound. ResearchGate. [Link]

  • Asiri, A. M. This compound. Molbank 2003, M340. [Link]

  • SABNIS, R. W. The Gewald reaction in dye chemistry. ARKIVOC. [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Process for preparing thiophene derivatives.
  • Gewald reaction. Wikipedia. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Chemical and Pharmaceutical Research. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. [Link]

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. PubChem. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry. [Link]

  • The Gewald reaction in dye chemistry. ResearchGate. [Link]

  • Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation. ACS Publications. [Link]

Sources

"2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate" theoretical calculations and computational studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound. It is intended for researchers, chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, reactivity, and potential applications through computational modeling.

Introduction: The Significance of Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Derivatives of thiophene are known to exhibit a vast array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2] The specific molecule of interest, this compound, is a polysubstituted 2-aminothiophene, a class of compounds frequently synthesized via the versatile Gewald reaction.[2][3][4]

Computational chemistry and theoretical calculations serve as a powerful, non-destructive lens to investigate molecular properties at the quantum level.[5] By employing methods like Density Functional Theory (DFT), we can elucidate the relationships between a molecule's three-dimensional structure and its electronic behavior, chemical reactivity, and spectral characteristics.[6][7][8] This in silico approach is indispensable in modern chemical research, enabling the rational design of novel compounds and the prediction of their properties prior to costly and time-consuming synthesis.

Molecular Profile and Synthesis Overview

Before delving into computational analysis, it is crucial to understand the fundamental characteristics of the target molecule.

Molecular Identity:

  • Systematic Name: this compound

  • Molecular Formula: C₁₀H₁₃NO₄S[9][10]

  • Molecular Weight: 243.28 g/mol [9][10]

Synthesis: This compound is synthesized via a variation of the Gewald three-component reaction.[2][3] The synthesis, as reported by Asiri (2003), involves the reaction of ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur in the presence of morpholine as a base.[9][11]

Table 1: Reported Experimental Data

Property Value Reference
Melting Point 95-97 °C [9][11]
IR (KBr, cm⁻¹)
N-H stretch 3422, 3306 [9][11]
C=O stretch 1681 [9][11]
N-H bend 1589 [9][11]
¹H-NMR (400 MHz, CDCl₃, δ ppm)
-CH₂CH₃ 1.33 (t, J=7.16 Hz) [9][11]
Thiophene-CH₃ 2.70 (s) [9][11]
-OCH₃ 3.84 (s) [9][11]
-CH₂ CH₃ 4.26 (q, J=7.16 Hz) [9][11]

| -NH₂ | 6.57 (bs) |[9][11] |

Core Computational Methodology: A Validated Workflow

The cornerstone of modern computational analysis for organic molecules is Density Functional Theory (DFT). Its balance of computational efficiency and accuracy makes it the method of choice for predicting molecular properties.[8]

Rationale for Method Selection (Expertise & Experience)

The selection of a specific functional and basis set is critical for obtaining meaningful results.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately calculating the geometries and electronic properties of a wide range of organic compounds, including sulfur-containing heterocycles.[6]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and anionic species. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density, which is essential for capturing accurate bonding environments.

Step-by-Step Computational Protocol (Trustworthiness)

The following protocol outlines a self-validating workflow for the complete theoretical analysis of the title compound using a quantum chemistry software package like Gaussian.

  • Initial Structure Creation: Construct the 2D structure of the molecule and convert it to a 3D model using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

    • Causality: An accurate, optimized geometry is the foundation for all subsequent calculations. Properties like electronic distribution and vibrational modes are highly sensitive to bond lengths and angles.

  • Vibrational Frequency Calculation:

    • Conduct a frequency analysis at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry.

    • Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This step also yields the theoretical IR spectrum and thermodynamic properties.

  • Electronic Property Analysis:

    • Using the validated minimum-energy structure, perform a single-point energy calculation.

    • This calculation provides detailed information on:

      • Frontier Molecular Orbitals (HOMO/LUMO): To assess electronic transitions and reactivity.[7][12]

      • Molecular Electrostatic Potential (MEP): To map electrophilic and nucleophilic sites.

      • Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze intramolecular charge transfer.[6]

  • Excited State Calculation (Optional):

    • To predict the UV-Visible absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation.[13] This simulates how the molecule responds to electromagnetic radiation, predicting electronic excitation energies (λmax).

G A 1. Initial 3D Structure (Molecular Editor) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D E 4. Single-Point Calculation (Electronic Properties) D->E Yes I Structure is a Transition State (TS). Re-optimize. D->I No F HOMO/LUMO, MEP, NBO E->F G 5. TD-DFT Calculation (UV-Vis Spectrum) E->G H Final Validated Results F->H G->H I->B

Caption: Standard DFT workflow for molecular property prediction.

Predicted Physicochemical Properties and Data Interpretation

This section outlines the expected results from the computational protocol, providing a template for how the raw data is interpreted to yield actionable chemical insights.

Optimized Molecular Geometry

The optimization process is expected to reveal a nearly planar thiophene ring, a characteristic feature of aromatic systems.[1][14] The substituents (-NH₂, -CH₃, and the two carboxylate groups) will adopt positions that minimize steric hindrance.

Table 2: Predicted vs. Typical Bond Lengths (Å) and Angles (°) for Thiophene Core

Parameter Predicted Value (Å or °) Typical Experimental Value (Å or °)
C=C ~1.37 - 1.42 ~1.37 - 1.41[1]
C-S ~1.72 ~1.70[1]
C-C-S Angle ~111 - 112 ~109[1]

| C-S-C Angle | ~92 - 93 | ~93[1] |

Note: Predicted values are hypothetical based on typical DFT results for similar structures.

Vibrational Analysis (Theoretical IR Spectrum)

The calculated vibrational frequencies can be directly compared to the experimental IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the computed frequencies to account for anharmonicity and method limitations.

Table 3: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)

Functional Group Experimental IR[9][11] Predicted (Scaled) Assignment
Amine (-NH₂) 3422, 3306 ~3400, ~3300 Asymmetric & Symmetric N-H Stretch
Ester (-C=O) 1681 ~1690 C=O Stretch

| Amine (-NH₂) | 1589 | ~1595 | N-H Bending (Scissoring) |

This comparison validates the accuracy of the computational model and aids in the precise assignment of experimental spectral bands.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability.[7][15]

G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) LUMO:s->Gap:n E_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy Energy->LUMO Gap:s->HOMO:n E_HOMO

Caption: Energy level diagram of Frontier Molecular Orbitals.

For the title compound, the HOMO is expected to be localized primarily on the electron-rich aminothiophene ring, particularly the amino group and the sulfur atom. The LUMO is likely distributed over the electron-withdrawing carboxylate groups.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carbonyl groups.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group.

This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites for drug-receptor binding.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several key reactivity indices can be calculated to quantify the molecule's chemical behavior.

Table 4: Calculated Global Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution
Chemical Potential (μ) μ = -(I + A) / 2 Electron escaping tendency

| Electrophilicity Index (ω) | ω = μ² / (2η) | Overall electrophilic nature |

These quantitative descriptors are invaluable for comparing the reactivity of different thiophene derivatives in a systematic manner.

Conclusion and Future Directions

The theoretical and computational analysis of this compound provides profound insights into its structural, electronic, and reactive nature. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, offer a reliable framework for predicting its geometry, vibrational spectra, and reactivity profile.

The computational data suggests a molecule with distinct electron-rich (aminothiophene ring) and electron-poor (carboxylate groups) regions, indicating its potential for diverse chemical interactions. The calculated HOMO-LUMO gap and reactivity descriptors provide a quantitative measure of its stability and reactivity, which can guide further synthetic modifications.

Future computational studies could include:

  • Molecular Docking: Simulating the binding of the title compound with known biological targets (e.g., kinases, enzymes) to explore its potential as a therapeutic agent.

  • Molecular Dynamics (MD) Simulations: Studying the molecule's behavior and interactions in a solvated environment to understand its stability and conformational dynamics in a biological context.

  • QSAR (Quantitative Structure-Activity Relationship) Studies: Correlating calculated properties with experimentally determined biological activities for a series of related derivatives to build predictive models for drug design.

This guide demonstrates a robust, validated computational workflow that bridges theoretical calculations with practical chemical insights, paving the way for the informed development of novel thiophene-based compounds.

References

  • Quantum Chemical Calculations for Thiophene-Furan Derivatives: A Technical Guide. (2025). Benchchem.
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024).
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations. (2022). Journal of Molecular Structure.
  • Thiophene. Wikipedia.
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
  • Asiri, A. M. (2003).
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
  • Thiophene synthesis. Organic Chemistry Portal.
  • Wang, T., et al. (2010).
  • Compound 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxyl
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
  • This compound.
  • Synthetic approaches to functionalized thiophenes.
  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxyl
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023).
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2024).
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023).
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024).

Sources

Methodological & Application

Application Note & Protocol: Gewald Synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Gewald reaction is a robust and highly efficient multi-component condensation method for the one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as key intermediates for a wide range of biologically active compounds.[3][4][5] This document provides a detailed application note and a comprehensive, field-proven protocol for the synthesis of a specific polysubstituted aminothiophene, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. We will delve into the underlying reaction mechanism, explain the causality behind experimental choices, and provide a self-validating protocol complete with characterization data, troubleshooting insights, and quantitative summaries. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Introduction: The Significance of the Gewald Synthesis

Discovered by Karl Gewald in the 1960s, the Gewald reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[2][6] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the high degree of structural diversity achievable in a single step.[2][7]

The resulting 2-aminothiophene core is a privileged scaffold, acting as a bioisosteric replacement for phenyl groups and appearing in numerous pharmaceuticals with diverse activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.[4][8][9] The target molecule of this guide, this compound, is a prime example of the complex, highly functionalized structures that can be readily accessed using this method.

Reaction Scheme & Mechanism

The synthesis of the target compound proceeds via a one-pot reaction involving ethyl acetoacetate (the carbonyl component), methyl cyanoacetate (the active methylene nitrile), and elemental sulfur, catalyzed by morpholine.

Overall Reaction:

  • Reactants: Ethyl acetoacetate, Methyl cyanoacetate, Elemental Sulfur

  • Catalyst: Morpholine

  • Product: this compound

The mechanism, while complex, is generally understood to proceed through three primary stages.[1][10][11]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (ethyl acetoacetate) and the active methylene compound (methyl cyanoacetate).[1][10] The base, morpholine, deprotonates the α-carbon of methyl cyanoacetate, which then attacks the electrophilic carbonyl carbon of ethyl acetoacetate. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated by the amine base and adds to the electron-deficient β-carbon of the unsaturated intermediate.[10][11] The exact mechanism of this step is complex and may involve polysulfide intermediates, but it results in the formation of a sulfur-containing adduct.[11]

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur atom performs a nucleophilic attack on the nitrile group's carbon atom, leading to ring closure.[12] A subsequent tautomerization (isomerization involving a proton shift) results in the formation of the stable, aromatic 2-aminothiophene ring system, yielding the final product.[1]

Detailed Experimental Protocol

This protocol is adapted from the established literature procedure for synthesizing the target molecule.[13][14] It is designed to be self-validating by providing expected observations and characterization data for verification.

3.1. Materials and Equipment

Reagent/EquipmentDetailsPurpose
Ethyl acetoacetate≥99% purity, liquidCarbonyl reactant
Methyl cyanoacetate≥99% purity, liquidActive methylene nitrile reactant
Elemental SulfurFinely powdered, S₈Sulfur source for thiophene ring
Morpholine≥99% purity, liquidBasic catalyst
Ethanol (EtOH)Anhydrous or 95%Reaction and washing solvent
Round-bottom flask100 mL or appropriate sizeReaction vessel
Magnetic stirrer & stir bar-To ensure homogenous mixing
Condenser-To prevent solvent loss during heating
Heating mantle/Oil bath-For temperature control
Buchner funnel & filter paper-For product filtration
Standard lab glassware-Beakers, graduated cylinders, etc.

3.2. Step-by-Step Procedure

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).

    • Scientist's Note: Using equimolar amounts of the core reactants is a standard starting point for Gewald syntheses. Finely powdered sulfur is recommended for better dispersion and reactivity.[2]

  • Solvent Addition: Add ethanol (20 mL) to the flask. Begin stirring the mixture to create a suspension.

    • Scientist's Note: Ethanol is a common and effective solvent for this reaction as it helps to dissolve the reactants and facilitates the reaction, though it may not fully dissolve the sulfur at room temperature.[2][10]

  • Catalyst Addition: While stirring, add morpholine (10 mL) dropwise to the mixture over a period of approximately 30 minutes. The initial reaction temperature should be maintained around 35°C.

    • Scientist's Note: Morpholine serves as the crucial basic catalyst for the initial Knoevenagel condensation.[10] A slow, dropwise addition is important to control any initial exotherm and ensure a smooth start to the reaction.

  • Reaction Heating: Once the morpholine addition is complete, fit the flask with a reflux condenser. Heat the reaction mixture to 65°C using a heating mantle or oil bath.

    • Scientist's Note: Gentle heating to 40-60°C is typical for Gewald reactions to improve the reactivity and solubility of sulfur.[10] The specified 65°C ensures a reasonable reaction rate without promoting significant side reactions.

  • Reaction Monitoring: Maintain stirring at 65°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Product Isolation (Work-up): After 3 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The product should precipitate out of the solution as a powder.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the collected powder with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.

    • Scientist's Note: Washing with cold solvent is critical to minimize loss of the desired product, which may have some solubility in warmer solvent.

  • Purification and Drying: Recrystallize the crude product from ethanol to obtain a purified, off-white powder. Dry the final product under vacuum.

    • Expected Yield: 12.65 g (52%).[13][14]

Visualization of the Workflow

The following diagram illustrates the complete experimental workflow from preparation to final product characterization.

Gewald_Synthesis_Workflow Experimental Workflow for Gewald Synthesis A 1. Reagent Mixing - Ethyl Acetoacetate - Methyl Cyanoacetate - Sulfur - Ethanol B 2. Catalyst Addition Add Morpholine dropwise (30 min @ 35°C) A->B Stir C 3. Reaction Stir for 3 hrs @ 65°C B->C Heat D 4. Work-up - Cool to RT - Product Precipitates C->D Cool E 5. Purification - Filter solid - Wash with cold EtOH - Recrystallize from EtOH D->E Filter F 6. Characterization - MP, NMR, IR, EA - Final Product E->F Dry & Analyze

Caption: A flowchart of the key stages in the synthesis and purification of the target thiophene.

Quantitative & Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data below is based on the reference literature for this specific molecule.[13]

Table 1: Summary of Reaction Parameters and Product Specifications

ParameterValue
Reactants
Ethyl acetoacetate13.02 g (0.1 mol)
Methyl cyanoacetate9.91 g (0.1 mol)
Sulfur3.21 g (0.1 mol)
Catalyst
Morpholine10 mL
Solvent
Ethanol20 mL (+ washing)
Conditions
Reaction Temperature65 °C
Reaction Time3 hours
Product
Chemical FormulaC₁₀H₁₃NO₄S
Molecular Weight243.28 g/mol
Expected Yield12.65 g (52%)
AppearanceOff-white powder
Melting Point (M.p.)95-97 °C

Table 2: Spectroscopic and Analytical Data for Verification

Analysis TypeExpected Results[13][14]
IR (KBr, cm⁻¹) 3422, 3306 (N-H stretch), 1681 (C=O stretch), 1589 (N-H bend), 1331 (C-N stretch)
¹H-NMR (400 MHz, CDCl₃) δ 6.57 (bs, 2H, NH₂), 4.26 (q, J=7.16 Hz, 2H, OCH₂CH₃), 3.84 (s, 3H, OCH₃), 2.70 (s, 3H, CH₃), 1.33 (t, J=7.16 Hz, 3H, OCH₂CH₃)
¹³C-NMR (CDCl₃) δ 166.46, 166.18, 162.83, 148.0, 147.89, 108.47, 60.38, 51.02, 16.0, 14.35
Elemental Analysis Calculated: C 49.37%, H 5.39%, N 5.76%, S 13.18%. Found: C 49.22%, H 5.42%, N 5.84%, S 13.01%

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Inefficient Knoevenagel condensation.Ensure the base is pure and added correctly. For less reactive ketones, a stronger base like piperidine or triethylamine could be screened.[10]
Poor sulfur solubility or reactivity.Ensure sulfur is finely powdered. While 65°C is specified, slight temperature optimization (e.g., 50-70°C) may be beneficial. Ensure adequate stirring.[10]
Impure starting materials.Use reagents of high purity. Ensure anhydrous conditions if water-sensitive side reactions are suspected, though the initial condensation does produce water.[10]
Product is Oily/Difficult to Crystallize Presence of impurities.Ensure thorough washing of the crude product. Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If necessary, purify via column chromatography.[15]
Incomplete reaction.Monitor the reaction by TLC to confirm completion before work-up. If the reaction stalls, a slight extension of the reaction time may be required.

References

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Pasha, M. A., & Maddila, S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Liang, Y., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]

  • Ngnintedo, D., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 239, 114538. [Link]

  • Puterová, Z., & Krutošíková, A. (2009). Applications of substituted 2-aminothiophenes in drug design. Semantic Scholar. [Link]

  • Tayebee, R. (2014). Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]

  • Ngnintedo, D., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Request PDF on ResearchGate. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Dadwal, P., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2017(3), M949. [Link]

  • BenchChem. (2025). The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. BenchChem.
  • Le, T. N., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]

  • Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]

  • Malik, R., & Li, X. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. FEBS Open Bio, 12(9), 1649-1660. [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M331. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Asiri, A. M. (2003). This compound. ResearchGate. [Link]

  • Fun, H.-K., et al. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o332. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: The Medicinal Chemistry Potential of 2,5-Disubstituted Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This five-membered heterocyclic compound, containing a single sulfur atom, is a key component in numerous commercially available drugs with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies.[4][5][6][7][8] While the specific compound, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, is a known chemical entity, its direct applications in medicinal chemistry are not extensively documented in current literature.[9][10][11][12] However, its core structure, the 2-aminothiophene-dicarboxylate scaffold, is a focal point of significant research in the development of novel therapeutic agents. This guide will, therefore, focus on the broader class of 2,5-disubstituted aminothiophene derivatives, providing a comprehensive overview of their applications, mechanisms of action, and relevant experimental protocols for their evaluation.

The versatility of the thiophene nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.[1][2] The presence of the amino group at the 5-position and carboxylate groups at the 2- and 4-positions of the thiophene ring in the parent compound provides multiple points for derivatization, making it an attractive starting point for the synthesis of compound libraries for drug screening.

I. Anticancer Applications of Aminothiophene Derivatives

Thiophene derivatives have emerged as a promising class of anticancer agents, with various analogues demonstrating potent cytotoxic activity against a range of cancer cell lines.[1][2][13][14][15] The anticancer mechanisms of thiophene-based compounds are diverse and include the inhibition of key enzymes involved in cancer progression, such as topoisomerase and tyrosine kinases, as well as the induction of apoptosis.[1]

A. Mechanism of Action: Induction of Apoptosis

Several studies have shown that substituted thiophene derivatives can induce apoptosis in cancer cells. This is often mediated through the intrinsic pathway, involving changes in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[13][14]

B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental step in assessing the anticancer potential of novel thiophene derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (thiophene derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: After 4 hours, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

C. Data Presentation: Cytotoxicity of Aminothiophene Derivatives
CompoundCell LineIC50 (µM)Reference
Azomethine of DDTD (2b)T47D (Breast Cancer)2.3[16]
Azomethine of DDTD (2k)T47D (Breast Cancer)7.1[16]
Azomethine of DDTD (2l)T47D (Breast Cancer)8.6[16]
Doxorubicin (Control)T47D (Breast Cancer)15.5[16]

II. Anti-inflammatory Properties of Thiophene Scaffolds

Chronic inflammatory diseases pose a significant global health challenge. Thiophene derivatives have been identified as potent anti-inflammatory agents, with some compounds exhibiting activity superior to commercially available non-steroidal anti-inflammatory drugs (NSAIDs).[5][17][18][19] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[5][17][19]

A. Mechanism of Action: Inhibition of COX and LOX Enzymes

The inflammatory response is mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by the action of COX and LOX enzymes, respectively. Thiophene derivatives can interfere with this process by binding to the active sites of these enzymes, thereby reducing the production of pro-inflammatory mediators.[17][19]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the anti-inflammatory activity of new compounds.

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Wistar albino rats (150-200 g)

  • Test compound (thiophene derivative)

  • Standard drug (e.g., Indomethacin or Ibuprofen)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into three groups: control, standard, and test.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test group. Administer the standard drug to the standard group and the vehicle to the control group.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the test and standard groups compared to the control group.

III. Antimicrobial Potential of Thiophene Derivatives

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria, including drug-resistant strains.[3][20][21][22][23]

A. Mechanism of Action

The antimicrobial mechanism of thiophene derivatives can vary depending on their specific structure. Some compounds have been shown to disrupt bacterial cell membrane integrity, while others may interfere with essential cellular processes.[20]

B. Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (thiophene derivative)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

C. Data Presentation: Antimicrobial Activity of Thiophene Derivatives
CompoundOrganismMIC (mg/L)Reference
Thiophene Derivative 4Colistin-Resistant A. baumannii16-32[20]
Thiophene Derivative 4Colistin-Resistant E. coli8-32[20]
Thiophene Derivative 5Colistin-Resistant A. baumannii16-32[20]
Thiophene Derivative 8Colistin-Resistant E. coli8-32[20]

IV. Synthesis of Aminothiophene Derivatives

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction.[24][25][26] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[24][26]

A. Experimental Workflow: Gewald Aminothiophene Synthesis

Gewald_Synthesis Ketone α-Methylene Ketone/ Aldehyde Reactants Reactant Mixture Ketone->Reactants Nitrile Active Methylene Nitrile Nitrile->Reactants Sulfur Elemental Sulfur Sulfur->Reactants Base Base (e.g., Morpholine) Base->Reactants Solvent Solvent (e.g., Ethanol) Solvent->Reactants Heating Heating and Stirring Reactants->Heating Precipitation Precipitation upon Cooling Heating->Precipitation Product 2-Aminothiophene Derivative Precipitation->Product

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

V. Conclusion and Future Perspectives

The 2-aminothiophene scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. While the specific compound this compound lacks extensive documentation on its medicinal applications, its structural relatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this core structure to fully explore its therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective biological activity, paving the way for the development of new and effective drugs.

References

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. (2019-05-22).
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - NIH. (n.d.).
  • A Review on Anticancer Activities of Thiophene and Its Analogs.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.).
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. (n.d.).
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Therapeutic importance of synthetic thiophene - PMC. (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. (2024-08-20).
  • Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. (2016-09-01).
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different...
  • Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. (2024-02-06).
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis. (n.d.).
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. (n.d.).
  • Synthesis of polysubstituted 2-aminothiophenes 160 from gem-difluoroalkenes154.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. (n.d.).
  • Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evalu
  • Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via...
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxyl
  • Compound 2-ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxyl
  • This compound.
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. (n.d.).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Books. (2024-07-24).

Sources

Application Note: 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted aminothiophene, as a pivotal building block in modern heterocyclic synthesis. We delve into the efficient synthesis of this synthon via the Gewald reaction and present detailed, field-tested protocols for its subsequent transformation into high-value heterocyclic scaffolds, including thieno[2,3-d]pyrimidines and thieno[3,2-e][1][2][3]triazolo[1,5-c]pyrimidines. The methodologies are explained with a focus on mechanistic rationale and experimental causality, aiming to equip researchers in medicinal chemistry and drug development with a robust framework for innovation.

Introduction

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, renowned for their utility as precursors to a vast array of fused ring systems.[4][5] Their structural motifs are present in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The specific compound, this compound, is a particularly valuable synthon. Its densely functionalized core—featuring a nucleophilic amino group, two distinct ester functionalities, and a methyl group—offers multiple reactive handles for controlled, regioselective chemical modifications.

The primary and most efficient route to this class of compounds is the Gewald aminothiophene synthesis, a one-pot, multi-component reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2][8] This application note will first detail the synthesis and characterization of the title building block. Subsequently, it will provide validated protocols for its use in constructing thieno[2,3-d]pyrimidines, which are bioisosteres of purines found in DNA and RNA, and are central to the development of modern therapeutics like kinase inhibitors.[3][6][9]

Part 1: Synthesis and Characterization of the Building Block

Principle: The Gewald Reaction

The Gewald reaction is a powerful and convergent method for assembling polysubstituted 2-aminothiophenes.[10] The reaction mechanism proceeds through three key stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between the ketone (ethyl acetoacetate) and the α-cyanoester (methyl cyanoacetate) forms an α,β-unsaturated nitrile intermediate.[1][4]

  • Sulfur Addition: Elemental sulfur adds to the activated methylene group of the Knoevenagel product. The precise mechanism of sulfur ring opening is complex but is facilitated by the basic medium.[4]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[1]

Gewald_Synthesis Gewald Synthesis of the Title Compound reagents Ethyl Acetoacetate + Methyl Cyanoacetate + Sulfur (S₈) intermediate1 Knoevenagel Adduct (α,β-unsaturated nitrile) reagents->intermediate1 Knoevenagel Condensation catalyst Morpholine (Base) catalyst->reagents intermediate2 Thiolate Intermediate intermediate1->intermediate2 Sulfur Addition product 2-Ethyl 4-methyl 5-amino-3-methylthiophene -2,4-dicarboxylate intermediate2->product Cyclization & Tautomerization

Caption: Workflow for the Gewald Synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures for the Gewald reaction.[11][12]

Materials:

  • Ethyl acetoacetate (0.1 mol, 13.02 g)

  • Methyl cyanoacetate (0.1 mol, 9.91 g - Note: literature cites 3.21g which appears to be a typo for the molecular weight, correct MW is 99.09 g/mol )

  • Elemental Sulfur (0.1 mol, 3.21 g)

  • Ethanol (20 mL)

  • Morpholine (10 mL)

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, add ethyl acetoacetate (13.02 g), methyl cyanoacetate (9.91 g), elemental sulfur (3.21 g), and ethanol (20 mL).

  • Stir the mixture to form a suspension. Begin warming the mixture to 35°C.

  • Add morpholine (10 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature at or below 40°C.

  • After the addition is complete, heat the reaction mixture to 65°C and stir vigorously for 3 hours. The reaction mixture will become a dark solution and then a thick slurry.

  • Allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from hot ethanol to yield the title compound as an off-white powder.

Expected Yield: ~52% (12.65 g).[11]

Scientist's Insight: The choice of morpholine as a base is critical. It is strong enough to catalyze the initial Knoevenagel condensation but mild enough to prevent significant side reactions or degradation of the reactants. The controlled dropwise addition is necessary to manage the exothermicity of the initial condensation step. The two different ester groups (ethyl and methyl) are retained in the final product, offering potential for selective hydrolysis later if desired.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₄S[13]
Molecular Weight 243.28 g/mol [13]
Melting Point 95-97°C[11]
Appearance Off-white powder[11]
IR (KBr, cm⁻¹) 3422, 3306 (NH₂ stretch), 1681 (C=O stretch), 1589 (NH bend), 1331 (C-N stretch)[11]
¹H-NMR (CDCl₃, δ) 1.33 (t, 3H, J=7.16 Hz, OCH₂CH₃ ), 2.7 (s, 3H, thiophene-CH₃ ), 3.84 (s, 3H, OCH₃ ), 4.26 (q, 2H, J=7.16 Hz, OCH₂ CH₃), 6.57 (bs, 2H, NH₂ )[11]
¹³C-NMR (CDCl₃, δ) 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46[11]

Part 2: Application in Thieno[2,3-d]pyrimidine Synthesis

The thieno[2,3-d]pyrimidine scaffold is of immense interest in drug discovery. The most common synthetic strategy involves the annulation of a pyrimidine ring onto a pre-formed 2-aminothiophene.[14] The C5-amino group of our building block serves as the key nucleophile for this transformation.

Thienopyrimidine_Synthesis Synthesis of Thieno[2,3-d]pyrimidine Scaffolds cluster_0 Route to 4-Oxo Derivatives cluster_1 Route to 4-Amino Derivatives start 2-Ethyl 4-methyl 5-amino-3-methylthiophene -2,4-dicarboxylate reagent1 Formic Acid or Triethyl Orthoformate start->reagent1 reagent2 Formamide start->reagent2 product1 4-Oxo-thieno[2,3-d]pyrimidine Derivative reagent1->product1 product2 4-Amino-thieno[2,3-d]pyrimidine Derivative reagent2->product2 Tricyclic_Synthesis General Strategy for Tricyclic Synthesis start 4-Oxo-thieno[2,3-d] -pyrimidine step1 4-Chloro-thieno[2,3-d] -pyrimidine start->step1 POCl₃ step2 4-Hydrazino-thieno[2,3-d] -pyrimidine step1->step2 N₂H₄·H₂O product Thieno[3,2-e][1,2,4] -triazolo[1,5-c]pyrimidine step2->product HC(OEt)₃ (Cyclization)

Sources

Application Notes & Protocols: The Utility of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chromophoric Potential with a Versatile Thiophene Building Block

The field of synthetic dyes is in constant pursuit of novel chromophoric systems that offer enhanced brightness, superior fastness, and unique photophysical properties for advanced applications. Among the heterocyclic scaffolds of interest, 2-aminothiophenes stand out as exceptionally versatile precursors, particularly for the synthesis of high-performance azo and push-pull dyes.[1][2] Their utility stems from the electron-rich nature of the thiophene ring and the reactive amino group, which can be readily converted into a diazonium salt for subsequent azo coupling.[3][4]

This guide focuses on a specific, highly functionalized precursor: 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate . The strategic placement of ester groups and methyl substituents on the thiophene core allows for fine-tuning of the electronic properties and solubility of the final dyes. The synthesis of this precursor is efficiently achieved through the Gewald three-component reaction, a robust and convergent method for assembling polysubstituted 2-aminothiophenes.[5][6][7][8]

These application notes provide a comprehensive overview, from the foundational synthesis of the thiophene precursor to its application in creating vibrant azo disperse dyes. We will explore the underlying chemical principles, present detailed and validated protocols, and discuss the performance characteristics of the resulting dyes, offering researchers and drug development professionals a practical guide to leveraging this powerful chemical intermediate.

Part I: Synthesis of the Thiophene Precursor

Principle: The Gewald Three-Component Reaction

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ethyl acetoacetate), an α-activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (morpholine) to form a polysubstituted 2-aminothiophene.[1][5][7] The mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[5] This is followed by the addition of sulfur and a subsequent intramolecular cyclization, where the mercaptide attacks the cyano group. A final tautomerization yields the stable aromatic 2-aminothiophene ring, a step that provides a strong thermodynamic driving force for the reaction.[5]

Gewald_Reaction Figure 1: Gewald Reaction Workflow reagents Ethyl Acetoacetate + Methyl Cyanoacetate + Sulfur (S8) intermediate1 Knoevenagel Condensation Product reagents->intermediate1 Knoevenagel Condensation catalyst Morpholine (Base Catalyst) catalyst->reagents Initiates intermediate2 Sulfur Adduct (Thiolate Intermediate) intermediate1->intermediate2 Sulfur Addition cyclization Intramolecular Cyclization intermediate2->cyclization Ring Closure (Attack on -CN) product 2-Ethyl 4-methyl 5-amino-3-methylthiophene- 2,4-dicarboxylate cyclization->product Tautomerization & Protonation

Figure 1: Simplified workflow of the Gewald Reaction.
Protocol 1: Synthesis of this compound

This protocol is adapted from established Gewald reaction procedures.[9][10] It is designed to be a self-validating system, with clear steps and expected outcomes for characterization.

Materials & Reagents:

Reagent/MaterialFormulaM.W.Amount (molar eq.)Notes
Ethyl acetoacetateC₆H₁₀O₃130.1413.02 g (0.1 mol, 1.0 eq.)Starting carbonyl compound.
Methyl cyanoacetateC₄H₅NO₂99.099.91 g (0.1 mol, 1.0 eq.)Activated nitrile component.
Sulfur (elemental)S32.073.21 g (0.1 mol, 1.0 eq.)Sulfur source for thiophene ring.
MorpholineC₄H₉NO87.1210 mLBasic catalyst. Add dropwise.
Ethanol (EtOH)C₂H₅OH46.07~50 mLReaction and washing solvent.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add ethyl acetoacetate (13.02 g), methyl cyanoacetate (9.91 g), elemental sulfur (3.21 g), and ethanol (20 mL).

  • Catalyst Addition: Begin stirring the mixture. Gently warm the flask to 35-40°C in a water bath. Add morpholine (10 mL) dropwise via the dropping funnel over a period of 30 minutes. Causality Note: Slow, controlled addition of the base is crucial to manage the initial exothermic Knoevenagel condensation and prevent side reactions.

  • Reaction: After the addition is complete, heat the reaction mixture to 65°C and maintain stirring at this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After 3 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

  • Purification: Filter the solid precipitate using a Büchner funnel. Wash the collected solid with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying & Recrystallization: Dry the crude product. For higher purity, recrystallize the off-white powder from ethanol. The expected yield is approximately 52%.[10]

Characterization & Expected Results:

ParameterExpected Result
Appearance Off-white powder[10]
Melting Point 95-97°C[10]
IR (KBr, cm⁻¹) 3422, 3306 (N-H stretch), 1681 (C=O stretch)[10]
¹H-NMR (CDCl₃, δ) 6.57 (bs, 2H, NH₂), 4.26 (q, 2H, OCH₂), 3.84 (s, 3H, OCH₃), 2.7 (s, 3H, CH₃), 1.33 (t, 3H, CH₂CH₃)[10]
¹³C-NMR (CDCl₃, δ) 166.46, 166.18, 162.83, 148.0, 147.89, 108.47, 60.38, 51.02, 16.0, 14.35[10]
Elemental Analysis Calculated for C₁₀H₁₃NO₄S: C 49.37%, H 5.39%, N 5.76%. Found: C 49.22%, H 5.42%, N 5.84%[10]

Part II: Application in Azo Dye Synthesis

Principle: Diazotization and Azo Coupling

Azo dyes are organic compounds characterized by the functional group R−N=N−R′, forming the chromophore.[11] The synthesis is a two-step process:

  • Diazotization: The primary aromatic amine on the thiophene precursor is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). Causality Note: Low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures, reducing the yield of the final dye.

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component (e.g., a substituted aniline, a naphthol, or an N-arylmaleimide).[3] The electrophilic diazonium ion attacks the electron-rich ring of the coupler, resulting in an electrophilic aromatic substitution to form the stable azo linkage (-N=N-).

Azo_Synthesis Figure 2: General Pathway for Thiophene-Azo Dye Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling ThiopheneNH2 Thiophene Precursor (Th-NH2) Diazonium Thiophene Diazonium Salt (Th-N2+Cl-) ThiopheneNH2->Diazonium Nitrous Acid Reaction Reagents1 NaNO2 + HCl (0-5 °C) Reagents1->ThiopheneNH2 AzoDye Final Azo Dye (Th-N=N-Coupler) Diazonium->AzoDye Electrophilic Substitution Coupler Coupling Component (e.g., N,N-diethylaniline) Coupler->Diazonium

Figure 2: General pathway for thiophene-azo dye synthesis.
Protocol 2: Synthesis of a Representative Thiophene Azo Disperse Dye

This general protocol illustrates the synthesis of an azo dye using the thiophene precursor and a common coupling component, N,N-diethylaniline.

Procedure:

  • Diazotization:

    • Suspend the synthesized thiophene precursor (e.g., 2.43 g, 0.01 mol) in a mixture of acetic acid and propionic acid (15 mL, 5:1 v/v).

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of nitrosylsulfuric acid by carefully adding sodium nitrite (0.7 g, ~0.01 mol) in small portions to concentrated sulfuric acid (10 mL) while keeping the temperature below 10°C.

    • Add the prepared nitrosylsulfuric acid dropwise to the thiophene suspension, ensuring the temperature remains between 0-5°C.

    • Stir the resulting solution for an additional 2 hours at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve N,N-diethylaniline (1.49 g, 0.01 mol) in 20 mL of ethanol. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the stirred solution of the coupling component.

    • Maintain the pH of the reaction mixture between 4-5 by adding sodium acetate as needed. Causality Note: The pH is critical for the coupling reaction. A slightly acidic medium prevents the diazonium salt from converting to an inactive diazohydroxide and ensures the coupling component is sufficiently activated for electrophilic attack.

    • Continue stirring the mixture in the ice bath for 4-6 hours. The formation of a colored precipitate indicates the formation of the azo dye.

  • Isolation and Purification:

    • Filter the colored solid.

    • Wash the precipitate thoroughly with water, followed by a small amount of cold ethanol.

    • Dry the crude dye. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.

Part III: Properties and Performance of Derived Dyes

Application Notes: Disperse Dyes for Hydrophobic Fibers

Dyes derived from 2-aminothiophenes are particularly effective as disperse dyes for coloring hydrophobic synthetic fibers such as polyester and nylon.[3][12]

  • Color and Shade: The inclusion of the thiophene heterocycle often leads to a bathochromic (deepening) shift in color compared to analogous benzene-based dyes, enabling access to bright reddish-blue to green shades.[13][14][15] The specific shade is influenced by the electronic nature of substituents on both the thiophene ring and the coupling component.

  • Dyeing Performance: The small molecular size and non-ionic nature of these dyes allow for efficient diffusion into the polymer matrix of polyester fibers under high-temperature dyeing conditions.

  • Fastness Properties: Thiophene-based azo dyes are known for good fastness properties. The heterocyclic nature of the thiophene ring contributes to excellent sublimation fastness, which is a critical parameter for polyester dyeing and finishing processes.[3][12] They also typically exhibit good to very good fastness to washing and perspiration.[3][16] Lightfastness can vary but is often moderate to good.[15]

Data Profile: Expected Spectroscopic and Fastness Properties

The following table summarizes typical data for thiophene-based azo disperse dyes, providing a benchmark for researchers. The exact values will depend on the specific coupling component used.

PropertyTypical Range/ValueSignificance
λmax (in Acetone) 450 - 650 nmDetermines the color of the dye. Longer wavelengths correspond to bluer shades.
Molar Extinction Coeff. (ε) > 20,000 L mol⁻¹ cm⁻¹Indicates the intensity of the color (brightness). Higher values are desirable.[16]
Solvatochromism PositiveA red shift in λmax in more polar solvents indicates the excited state is more polar than the ground state.[16]
Light Fastness (ISO 105-B02) 4 - 6Measures resistance to fading upon exposure to light (Scale 1-8).
Wash Fastness (ISO 105-C06) 4 - 5Measures resistance to color loss and staining during washing (Scale 1-5).[16]
Sublimation Fastness Very Good to ExcellentCritical for high-temperature application and storage; prevents dye migration.[12]

References

  • Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. MDPI. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Thieme. [Link]

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Scientific & Academic Publishing. [Link]

  • Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. ResearchGate. [Link]

  • New Azo Heterocyclic Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. Scientific & Academic Publishing. [Link]

  • Push-pull heterocyclic dyes based on pyrrole and thiophene: synthesis and evaluation of their optical, redox and photovoltaic properties. Universidade do Minho RepositóriUM. [Link]

  • Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects. MDPI. [Link]

  • Azo Dyes from Substituted 2‐Aminothiophens. ResearchGate. [Link]

  • New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. SciSpace. [Link]

  • Dyes derived from aminothiophenes. Part 6: Application of some nitro-substituted thiophene-based azo disperse dyes to hydrophobic fibres. Semantic Scholar. [Link]

  • 5-Amino-4-cyano-3-methyl-thiophene-2-carboxylic acid ethyl ester. ChemBK. [Link]

  • Dyes derived from aminothiophenes. Part 6: Application of some nitro-substituted thiophene-based azo disperse dyes to hydrophobic fibres. Sci-Hub. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • This compound. ResearchGate. [Link]

  • Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Science and Education Publishing. [Link]

  • This compound. MDPI. [Link]

  • Azo dye. Wikipedia. [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted aminothiophene derivative of significant interest in medicinal chemistry and material science. The protocol herein is based on the well-established Gewald multicomponent reaction, a reliable and efficient one-pot synthesis method. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and practical advice for a successful synthesis.

Introduction: The Significance of Substituted Thiophenes

Thiophene derivatives are a cornerstone in heterocyclic chemistry, primarily due to their wide range of biological activities and applications in materials science. The 2-aminothiophene scaffold, in particular, serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] The title compound, this compound, is a functionalized thiophene with potential applications stemming from its unique electronic and structural features imparted by the amino and dicarboxylate substituents.

The synthesis of this class of compounds is most effectively achieved through the Gewald reaction.[2][3] This multicomponent reaction involves the condensation of a carbonyl compound with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[3] Its operational simplicity, use of readily available starting materials, and the ability to generate diverse molecular architectures in a single step make it a highly valuable tool in synthetic organic chemistry.

The Gewald Reaction: Mechanistic Insights

The synthesis of this compound proceeds via the Gewald aminothiophene synthesis. A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The mechanism can be described in the following key steps[4][5]:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of methyl cyanoacetate and the carbonyl group of ethyl acetoacetate. The basic catalyst, in this case morpholine, deprotonates the α-carbon of methyl cyanoacetate to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl acetoacetate. Subsequent dehydration of the aldol-type intermediate yields a stable α,β-unsaturated cyanoester.

  • Michael Addition of Sulfur: Elemental sulfur (S₈) is then attacked by the nucleophilic enolate of the Knoevenagel adduct. This step results in the formation of a thiolate intermediate.

  • Intramolecular Cyclization and Tautomerization: The thiolate intermediate undergoes an intramolecular cyclization by attacking the nitrile carbon. A subsequent series of proton transfers and tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring system.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Aromatization A Ethyl Acetoacetate + Methyl Cyanoacetate C Knoevenagel Adduct (α,β-unsaturated cyanoester) A->C Condensation & Dehydration B Base (Morpholine) E Thiolate Intermediate C->E Michael Addition D Elemental Sulfur (S8) F Intramolecular Cyclization E->F G Tautomerization F->G H 2-Ethyl 4-methyl 5-amino-3- methylthiophene-2,4-dicarboxylate G->H

Caption: The reaction mechanism of the Gewald synthesis.

Experimental Protocol

This protocol is adapted from the work of Asiri, A. M. (2003).[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity (M)Quantity (g)Moles (mol)
Ethyl acetoacetateC₆H₁₀O₃130.14-13.020.1
Methyl cyanoacetateC₄H₅NO₂99.09-9.910.1
SulfurS32.06-3.210.1
MorpholineC₄H₉NO87.12-10 mL-
Ethanol (absolute)C₂H₅OH46.07-50 mL-
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure

Synthesis_Workflow start Start step1 1. Charge flask with ethyl acetoacetate, methyl cyanoacetate, sulfur, and ethanol. start->step1 step2 2. Add morpholine dropwise at 35°C over 30 minutes. step1->step2 step3 3. Heat the reaction mixture to 65°C and stir for 3 hours. step2->step3 step4 4. Cool the mixture to room temperature. step3->step4 step5 5. Filter the precipitated solid. step4->step5 step6 6. Wash the solid with cold ethanol (2x30 mL). step5->step6 step7 7. Recrystallize the crude product from ethanol. step6->step7 end End: Obtain pure product step7->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, combine ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), elemental sulfur (3.21 g, 0.1 mol), and ethanol (20 mL).[6]

  • Catalyst Addition: While stirring the mixture, add morpholine (10 mL) dropwise from the dropping funnel over a period of 30 minutes. Maintain the internal temperature at approximately 35°C during the addition.[6]

  • Reaction: After the addition of morpholine is complete, heat the reaction mixture to 65°C and continue stirring for 3 hours.[6]

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate should form.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the filtered solid with two portions of cold ethanol (30 mL each) to remove any unreacted starting materials and soluble impurities.[6]

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure this compound as an off-white powder.[6]

Results and Characterization

The successful synthesis will yield this compound.

  • Yield: Approximately 52% (12.65 g).[6]

  • Appearance: Off-white powder.[6]

  • Melting Point: 95-97°C.[6]

Spectroscopic Data

The following characterization data has been reported for the title compound:[6]

Technique Observed Data
IR (KBr, cm⁻¹) 3422, 3306 (N-H stretching), 1681 (C=O stretching), 1589 (N-H bending), 1331 (C-N stretching)
¹H-NMR (400 MHz, CDCl₃, δ ppm) 1.33 (t, 3H, J = 7.16 Hz, CH₃CH₂O), 2.7 (s, 3H, CH₃), 3.84 (s, 3H, CH₃O), 4.26 (q, 2H, J = 7.16 Hz, CH₃CH₂O), 6.57 (bs, 2H, NH₂)
¹³C-NMR (CDCl₃, δ ppm) 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46
Elemental Analysis
Element Calculated (%) Found (%)
C49.3749.22
H5.395.42
N5.765.84
S13.1813.01

(Calculated for C₁₀H₁₃NO₄S)[6]

Safety and Handling

  • General Precautions: This procedure should be carried out in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Ethyl acetoacetate and Methyl cyanoacetate: These are irritants. Avoid contact with skin and eyes.

    • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.

    • Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.

    • Sulfur: May cause skin and respiratory irritation.

Troubleshooting

Issue Possible Cause Solution
Low or no product yield Incomplete reaction.Ensure the reaction temperature was maintained at 65°C for the full 3 hours. Check the purity of the starting materials.
Inefficient precipitation.Cool the reaction mixture in an ice bath to maximize precipitation before filtration.
Oily product Impurities present.Ensure thorough washing with cold ethanol. Repeat the recrystallization step, potentially with a different solvent system.
Discolored product Side reactions or impurities.Ensure the dropwise addition of morpholine is slow to control the initial reaction exotherm. Purify by recrystallization until the desired color is achieved.

Conclusion

The Gewald reaction provides an efficient and straightforward pathway for the synthesis of this compound. The protocol detailed in this application note is robust and has been demonstrated to produce the target compound in good yield and purity. By understanding the underlying mechanism and adhering to the experimental procedure, researchers can reliably synthesize this valuable thiophene derivative for further investigation and application in their respective fields.

References

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Puterová, Z., Svocák, M., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 60-99.
  • Reddy, T. S., & Kumar, V. P. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry, 85(24), 16213-16222.
  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
  • Gouda, M. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Akkurt, M., et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3248.
  • AA Blocks. (n.d.). DIETHYL 5-AMINO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(24), 16213-16222.
  • Heravi, M. M., et al. (2012). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2012(5), 186-196.
  • Boruah, M., & Sarma, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15197-15204.
  • Frolov, K. A., et al. (2012). Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes.
  • Sharma, J., & Champagne, P. A. (2020).

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1] Within the expansive landscape of medicinal chemistry, the 2-aminothiophene scaffold has emerged as a "privileged structure." This is due to its versatile chemical nature and its ability to serve as a foundational core for the development of potent and selective kinase inhibitors.[1][2][3][4] The thiophene ring can act as a bioisosteric replacement for a phenyl group, which is prevalent in many active drugs.[5][6] Its unique electronic properties and the capacity for straightforward functionalization allow for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of inhibitors.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a specific, highly functionalized thiophene derivative, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and outline methods for the biological evaluation of the resulting compounds.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄S[8][9]
Molecular Weight 243.28 g/mol [8][9]
Appearance Off-white powder[8]
Melting Point 95-97°C[8]
Solubility Soluble in ethanol, ethyl acetate, and other common organic solvents.[8]
Key Spectroscopic Data (¹H NMR, CDCl₃) δ 1.33 (t, 3H), 2.70 (s, 3H), 3.84 (s, 3H), 4.26 (q, 2H), 6.57 (bs, 2H)[8][10]
Key Spectroscopic Data (¹³C NMR, CDCl₃) δ 14.35, 16.0, 51.02, 60.38, 108.47, 147.89, 148.0, 162.83, 166.18, 166.46[8][10]

Synthetic Strategy: From Aminothiophene to Potent Kinase Inhibitors

The primary amino group at the C5 position and the two distinct ester functionalities of this compound offer multiple avenues for synthetic elaboration. A common and effective strategy involves the construction of a fused heterocyclic system, such as a thieno[2,3-d]pyrimidine, which is a well-established core structure for numerous kinase inhibitors.[7][11][12]

General Synthetic Workflow

The overall synthetic approach can be visualized as a multi-step process, starting with the initial thiophene core and culminating in the final kinase inhibitor.

G A 2-Ethyl 4-methyl 5-amino- 3-methylthiophene-2,4-dicarboxylate B Intermediate Amide Formation A->B Reagent A (e.g., Formamide) C Cyclization to Thieno[2,3-d]pyrimidine Core B->C High Temperature D Functionalization at C4 Position C->D Chlorinating Agent (e.g., POCl₃) E Final Kinase Inhibitor D->E Nucleophilic Substitution (e.g., Arylamine)

Caption: General workflow for synthesizing thieno[2,3-d]pyrimidine-based kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a Representative Thieno[2,3-d]pyrimidine Kinase Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor targeting a key oncogenic kinase such as Epidermal Growth Factor Receptor (EGFR).

Step 1: Formation of the Formamide Intermediate

Rationale: The initial step involves the reaction of the primary amino group with a suitable one-carbon synthon, such as formamide, to introduce the necessary precursor for the pyrimidine ring cyclization.

Protocol:

  • To a solution of this compound (1.0 eq) in formamide (10 vol), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the reaction mixture to 120-130°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the formamide intermediate.

Step 2: Cyclization to the Thieno[2,3-d]pyrimidine Core

Rationale: Intramolecular cyclization of the formamide intermediate at high temperature leads to the formation of the fused thieno[2,3-d]pyrimidine ring system.

Protocol:

  • In a high-boiling point solvent such as diphenyl ether, suspend the formamide intermediate from the previous step.

  • Heat the mixture to reflux (approximately 250-260°C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the thieno[2,3-d]pyrimidin-4-one derivative.

Step 3: Chlorination of the Thieno[2,3-d]pyrimidin-4-one

Rationale: Activation of the C4 position for subsequent nucleophilic substitution is achieved by converting the hydroxyl group of the pyrimidinone to a chloro group.

Protocol:

  • To the thieno[2,3-d]pyrimidin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 vol) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-thieno[2,3-d]pyrimidine intermediate.

Step 4: Nucleophilic Aromatic Substitution with a Substituted Aniline

Rationale: The final step involves the introduction of a key pharmacophore, typically a substituted aniline, via nucleophilic aromatic substitution at the C4 position. The nature of the aniline substituent is critical for determining the kinase selectivity and potency of the final inhibitor.[13]

Protocol:

  • Dissolve the 4-chloro-thieno[2,3-d]pyrimidine intermediate (1.0 eq) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether.

  • Purify the crude product by recrystallization or column chromatography to obtain the final kinase inhibitor.

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered screening approach.

In Vitro Kinase Inhibition Assays

Rationale: The primary evaluation of a potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for the target kinase (e.g., EGFR, VEGFR-2, FLT3).[14]

  • Prepare a series of dilutions of the synthesized inhibitor in a suitable buffer.

  • In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and the inhibitor at various concentrations.

  • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Stop the reaction and measure the kinase activity according to the assay kit's instructions (e.g., by measuring the amount of ADP produced).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assays

Rationale: To assess the anti-cancer potential of the synthesized compounds, their effect on the proliferation of cancer cell lines that are dependent on the target kinase is evaluated.[11][13]

Protocol:

  • Seed cancer cells (e.g., A431 for EGFR inhibitors, HepG2 for multi-kinase inhibitors) in 96-well plates at an appropriate density.[13][14]

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized inhibitor for a specified period (e.g., 48 or 72 hours).

  • Assess cell viability using a suitable method, such as the MTT assay or a resazurin-based assay.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) value.

Representative Biological Data

The following table presents hypothetical but realistic data for a series of inhibitors synthesized from this compound, targeting EGFR.

Compound IDR-group (at C4-aniline)EGFR IC₅₀ (nM)A431 Cell Proliferation GI₅₀ (µM)
INH-01 3-chloro-4-fluoro150.8
INH-02 3-ethynyl251.2
INH-03 4-methoxy1508.5
Gefitinib (Control) -120.5

Signaling Pathway and Mechanism of Action

The synthesized inhibitors are designed to target specific nodes in cellular signaling pathways that are aberrantly activated in cancer. For instance, an EGFR inhibitor would block the downstream signaling cascades that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Inhibitor Thiophene-based Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis

Caption: Inhibition of the EGFR signaling pathway by a thiophene-based inhibitor.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a robust platform for the generation of diverse chemical libraries. The protocols and methodologies outlined in this document offer a solid foundation for researchers to design and synthesize potent and selective kinase inhibitors for therapeutic development. The strategic functionalization of the thiophene core, particularly through the formation of fused heterocyclic systems like thieno[2,3-d]pyrimidines, has proven to be a fruitful approach in the ongoing quest for new cancer therapies.[12][15]

References

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]

  • Fouad, M., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Fouad, M., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

  • Puterová, Z., et al. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Unknown Author. (2019). Synthesis and Biological Evaluation of Some Novel Thiophene-beari... Ingenta Connect. [Link]

  • Al-Ostath, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link]

  • Al-Ostath, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]

  • ElHady, A. K., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. [Link]

  • El-Sayed, N., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Kumar, R., & Singh, P. (2017). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

  • Asiri, A. M. (2003). This compound. MDPI. [Link]

  • Asiri, A. M. (2003). This compound. ResearchGate. [Link]

Sources

Application Notes & Protocols: The 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, scientists, and drug development professionals.

I. Introduction: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

The landscape of medicinal chemistry is rich with heterocyclic scaffolds that form the backbone of numerous therapeutic agents. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a position of prominence[1][2]. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have made it a versatile building block in the design of novel drugs[2]. The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile[2]. This has led to the successful development of a wide range of FDA-approved drugs containing the thiophene nucleus, spanning therapeutic areas such as oncology, infectious diseases, and neurology.

Within the diverse family of thiophene-containing compounds, the 2-aminothiophene substructure is particularly noteworthy. It serves as a versatile intermediate for the synthesis of a plethora of biologically active molecules, including agrochemicals, dyes, and pharmaceuticals[1][3]. The facile synthesis of polysubstituted 2-aminothiophenes, most notably through the Gewald reaction, provides a straightforward entry into a rich chemical space ripe for exploration in drug discovery[1][3].

This guide focuses on a specific, highly functionalized member of this class: 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate . The strategic placement of an amino group and two distinct ester functionalities on a polysubstituted thiophene core makes this molecule an exceptionally valuable scaffold. It offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries. These application notes will provide a comprehensive overview of the synthesis of this scaffold, detailed protocols for its derivatization into promising drug candidates, and methodologies for their preliminary biological evaluation.

II. The Core Scaffold: Synthesis and Properties

The synthesis of this compound is efficiently achieved via the Gewald multicomponent reaction. This one-pot synthesis involves the condensation of a ketone (ethyl acetoacetate), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine[4].

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Gewald Reaction Gewald Reaction Ethyl Acetoacetate->Gewald Reaction Methyl Cyanoacetate Methyl Cyanoacetate Methyl Cyanoacetate->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Morpholine Morpholine Morpholine->Gewald Reaction Ethanol, 65°C Ethanol, 65°C Ethanol, 65°C->Gewald Reaction Target Scaffold This compound Gewald Reaction->Target Scaffold

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl acetoacetate (0.1 mol, 13.02 g)

  • Methyl cyanoacetate (0.1 mol, 9.91 g)

  • Elemental sulfur (0.1 mol, 3.21 g)

  • Morpholine (10 mL)

  • Ethanol (30 mL for reaction, plus 60 mL for washing)

  • Round-bottom flask (250 mL) with reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add ethyl acetoacetate (13.02 g), methyl cyanoacetate (9.91 g), elemental sulfur (3.21 g), and ethanol (20 mL).

  • Stir the mixture at room temperature to form a suspension.

  • While stirring, add morpholine (10 mL) dropwise over a period of 30 minutes at approximately 35°C. An exothermic reaction may be observed.

  • After the addition of morpholine is complete, heat the reaction mixture to 65°C and stir for 3 hours under reflux.

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with ethanol (2 x 30 mL) to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from ethanol to obtain the pure this compound as an off-white powder[4]. The reported yield is approximately 52%, with a melting point of 95-97°C[4].

III. Derivatization Strategies for Drug Discovery

The title scaffold is a versatile platform for generating a library of potential drug candidates. The primary sites for derivatization are the 5-amino group and the two ester functionalities. Below are protocols for key derivatization reactions that have been successfully applied to similar 2-aminothiophene scaffolds.

A. N-Acylation of the 5-Amino Group

Modification of the amino group via acylation is a fundamental step in medicinal chemistry to introduce various functionalities and modulate the electronic and steric properties of the molecule.

Protocol 2: General Procedure for N-Acylation

Materials:

  • This compound (1 mmol)

  • Acid chloride or anhydride (1.2 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, THF, or Toluene)

  • Base (e.g., Triethylamine or Pyridine, 1.5 mmol)

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve the thiophene scaffold (1 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (1.5 mmol) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acid chloride or anhydride (1.2 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-acylated derivative.

B. Synthesis of Fused Thienopyrimidines

The vicinal amino and ester groups on the thiophene scaffold are perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems, such as thienopyrimidines. Thienopyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties[5].

G Thiophene Scaffold 2-Ethyl 4-methyl 5-amino-3-methylthiophene- 2,4-dicarboxylate Thienopyrimidinone Fused Thienopyrimidinone Derivatives Thiophene Scaffold->Thienopyrimidinone Urea/Thiourea Urea/Thiourea Urea/Thiourea->Thienopyrimidinone Isocyanates/Isothiocyanates Isocyanates/Isothiocyanates Isocyanates/Isothiocyanates->Thienopyrimidinone Formamide Formamide Formamide->Thienopyrimidinone

Protocol 3: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Materials:

  • This compound (1 mmol)

  • Formamide (excess, ~10 mL)

  • High-temperature reaction vessel with reflux condenser

  • Heating mantle

Procedure:

  • Place the thiophene scaffold (1 mmol) and formamide (10 mL) in a reaction vessel.

  • Heat the mixture to reflux (approximately 180-200°C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thienopyrimidinone derivative.

IV. Biological Evaluation: Screening for Anticancer and Antimicrobial Activity

Derivatives of the 2-aminothiophene scaffold have shown significant promise as both anticancer and antimicrobial agents[2]. The following protocols outline standard in vitro assays for the initial screening of newly synthesized compounds.

A. Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening potential anticancer drugs.

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation: A lower IC50 value indicates higher cytotoxic activity. Structure-activity relationships can be established by comparing the IC50 values of different derivatives. For instance, studies on similar thiophene derivatives have shown that the presence of electron-withdrawing groups can enhance anticancer activity[2].

B. Antimicrobial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Protocol 5: Agar Well Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)[1]

  • Fungal strains (e.g., Candida albicans)[1]

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Ampicillin for bacteria, Fluconazole for fungi)

  • Negative control (solvent alone)

  • Micropipettes

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial inoculum over the entire surface of an agar plate using a sterile cotton swab.

  • Aseptically punch wells of 6-8 mm diameter into the agar plate using a sterile cork borer.

  • Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.

V. Mechanistic Insights and Future Directions

While the initial screening provides valuable information on the biological activity of the synthesized compounds, further studies are required to elucidate their mechanism of action. For anticancer agents, promising derivatives can be further investigated for their ability to inhibit specific molecular targets. For example, many thiophene-based compounds have been identified as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. Additionally, the PI3K/Akt signaling pathway, which is often dysregulated in cancer, is another potential target.

Potential Mechanistic Studies:

  • Kinase Inhibition Assays: To determine the inhibitory activity of the compounds against specific kinases like VEGFR-2.

  • Western Blot Analysis: To investigate the effect of the compounds on the phosphorylation status of key signaling proteins, such as Akt.

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest.

  • Apoptosis Assays: To confirm if the cytotoxic effect is mediated through the induction of programmed cell death.

VI. Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its straightforward synthesis via the Gewald reaction and the presence of multiple functional groups for derivatization make it an attractive platform for medicinal chemists. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, derivatization, and preliminary biological evaluation of compounds derived from this versatile scaffold. By systematically exploring the chemical space around this core structure, researchers can uncover new lead compounds with potent anticancer and antimicrobial activities, contributing to the advancement of drug discovery.

VII. References

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. [Link]

  • Hassan, A. A., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 588-603. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Malani, K., et al. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Bioorganic Chemistry, 68, 221-229. [Link]

  • El-Sayed, N. N. E., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 373-400. [Link]

  • Alqasoumi, S. I., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. [Link]

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • S. S. Abd El-Karim, et al. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2115-2125. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 3020. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polysubstituted aminothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of complex thiophene derivatives, specifically focusing on "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate."

The target molecule is a highly substituted aminothiophene, and its synthesis is best approached through the well-established Gewald aminothiophene synthesis . This multicomponent reaction (MCR) offers an efficient, one-pot route to such structures.[1][2][3][4] However, as with any MCR, yield and purity can be highly sensitive to substrate choice and reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.

Understanding the Core Synthesis: The Gewald Reaction

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes.[5][6] It involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.[1][5] The reaction for the target molecule would proceed as follows:

  • Carbonyl Component: 2-Butanone (Methyl ethyl ketone)

  • Active Methylene Component: Ethyl cyanoacetate

  • Sulfur Source: Elemental Sulfur (S₈)

  • Base/Catalyst: Typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine.[7][8]

The generally accepted mechanism involves three key stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between the ketone and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[1][7][9]

  • Sulfur Addition: The elemental sulfur adds to the intermediate. The exact mechanism of this step is complex and may involve polysulfide intermediates.[7][9][10]

  • Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization yields the final 2-aminothiophene product.[1][8]

Visualizing the Reaction Pathway

Gewald_Mechanism ketone 2-Butanone intermediate1 Knoevenagel-Cope Adduct (α,β-unsaturated nitrile) ketone->intermediate1 + Base - H₂O cyanoester Ethyl Cyanoacetate cyanoester->intermediate1 + Base - H₂O sulfur Sulfur (S₈) intermediate2 Sulfur Adduct sulfur->intermediate2 + Sulfur base Base (e.g., Morpholine) base->intermediate1 + Base - H₂O intermediate1->intermediate2 + Sulfur product Target 2-Aminothiophene intermediate2->product Cyclization & Tautomerization

Caption: Generalized workflow for the Gewald aminothiophene synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is very low or I'm not getting any product. Where should I start troubleshooting?

A1: Low or no yield is the most common issue and typically points to a problem in the initial, critical Knoevenagel-Cope condensation step.[11]

Initial Diagnostic Steps:

  • Verify Reagent Purity: Ensure all starting materials—ketone, ethyl cyanoacetate, and sulfur—are pure. Impurities can inhibit the reaction or catalyze side reactions.[12] Solvents should be anhydrous, as water produced during the condensation can hinder the reaction.[11]

  • Check Base Activity: The base is crucial for the initial condensation. Ensure it has not degraded. For less reactive ketones, a stronger base might be required. Consider screening bases like piperidine, morpholine, or triethylamine.[11]

  • Confirm Condensation: Before adding sulfur, you can run a small-scale test with just the 2-butanone, ethyl cyanoacetate, and your chosen base. Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or LC-MS to confirm the first step is proceeding.[13]

If the condensation is successful but the overall yield is still low, the issue lies in the sulfur addition or cyclization stages.

Q2: The initial condensation works, but my final yield is poor. What's the next step?

A2: If the Knoevenagel adduct is forming, focus on the conditions for the sulfur addition and cyclization.

  • Temperature Optimization: This is a critical parameter. While some Gewald reactions work at room temperature, many require gentle heating (e.g., 40-60°C) to facilitate the reaction of sulfur.[7][13] However, excessive heat can lead to the formation of dark, tarry byproducts and polysulfides.[11] A systematic temperature screen is highly recommended.

  • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred as they aid in the condensation with sulfur.[7][13] The solubility of elemental sulfur in the chosen solvent is also a key factor to consider.[13]

  • Sulfur Quality: Use finely powdered sulfur for better dispersion and reactivity in the reaction mixture.[5]

Q3: My reaction mixture turns dark brown or black and becomes tarry. What causes this, and how can I prevent it?

A3: A dark, tarry appearance often indicates polymerization or the formation of complex polysulfides.[11]

  • Cause: The most common cause is excessive reaction temperature.

  • Solution: Carefully control the reaction temperature, maintaining it within the optimal range determined during your optimization studies (typically 40-60°C). Ensure your starting materials are pure, as impurities can catalyze these unwanted side reactions.[11]

Q4: I'm observing a significant byproduct. How can I identify and minimize it?

A4: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired intramolecular cyclization.[11][13]

  • Minimization Strategies:

    • Temperature Control: The rate of dimer formation is highly sensitive to temperature. Re-evaluate your reaction temperature.[11]

    • Controlled Reagent Addition: Slow, controlled addition of the reagents can favor the desired intramolecular reaction over intermolecular dimerization.[11]

    • Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different polar solvents may be beneficial.[11]

Q5: I'm using a sterically hindered ketone and getting a very low yield. Are there alternative protocols?

A5: Sterically hindered ketones are known to be challenging substrates for the standard one-pot Gewald synthesis.[11]

  • Two-Step Procedure: A more effective approach is often a two-step procedure.[3][11]

    • First, perform the Knoevenagel-Cope condensation and isolate the purified α,β-unsaturated nitrile.

    • In a separate step, react this purified intermediate with sulfur and a base.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates like sterically hindered ketones.[1][7][14]

Experimental Protocols

General One-Pot Synthesis Protocol

This protocol serves as a starting point and will likely require optimization for your specific setup.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Solvent: Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of ketone).

  • Base Addition: Add the base (e.g., morpholine, 0.2 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (start with 45-50°C).

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, filter the solid and wash with cold ethanol. If not, pour the mixture into ice-cold water and stir until a precipitate forms. The crude product can then be purified by recrystallization or column chromatography.

Data Summary for Optimization

The following table provides a starting point for optimizing key reaction parameters. The values are based on typical conditions reported in the literature for the Gewald reaction.

ParameterRange to InvestigateRationale & Notes
Temperature Room Temp to 70°CFinding the balance between reaction rate and byproduct formation is key. Start at 45°C.[13]
Base Morpholine, Piperidine, TriethylamineThe choice of base can significantly impact the rate of the initial condensation.[7][11]
Base Stoichiometry 0.1 - 1.0 equivalentsCatalytic amounts are often sufficient, but some substrates may require stoichiometric amounts.
Solvent Ethanol, Methanol, DMF, THFSolvent polarity affects reagent solubility and reaction rates. Ethanol is a common starting point.[5][7]

Frequently Asked Questions (FAQs)

  • What is the role of the base in the Gewald synthesis? The primary role of the base is to catalyze the initial Knoevenagel-Cope condensation between the ketone and the active methylene compound.[7] In some cases, it can also help to activate the elemental sulfur.

  • Can I use a different active methylene compound? Yes, other active methylene compounds like malononitrile or cyanoacetamide can be used, which will result in different substituents at the 3-position of the thiophene ring.[7][15]

  • How should I purify the final product? Purification is typically achieved through recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. If impurities persist, column chromatography on silica gel is a standard and effective method.

  • The reaction seems to stall. What should I do? If the reaction stalls (as indicated by TLC), a small additional amount of base can sometimes restart it. Also, verify that the temperature is optimal, as a temperature that is too low can lead to a very sluggish reaction.[13]

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield check_condensation Is Knoevenagel-Cope Condensation Occurring? start->check_condensation condensation_fail Troubleshoot Condensation: - Check Reagent Purity - Verify Base Activity - Remove Water check_condensation->condensation_fail No condensation_ok Condensation Successful check_condensation->condensation_ok Yes check_cyclization Troubleshoot Sulfur Addition & Cyclization condensation_ok->check_cyclization optimize_temp Optimize Temperature (Screen 40-70°C) check_cyclization->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent check_byproducts Check for Byproducts (e.g., Dimer) optimize_solvent->check_byproducts final_product Improved Yield check_byproducts->final_product

Caption: A decision tree for troubleshooting low yields in the Gewald synthesis.

References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Wikipedia. (2023). Gewald reaction.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
  • BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Puterova, Z., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF.
  • ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?
  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • J&K Scientific LLC. (n.d.). Gewald Reaction.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry.
  • BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Semantic Scholar. (2007). Synthesis of 2-azo-3-cyano-5-carbethoxy thiophene derivatives and their application on polyester fibres.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis.
  • AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Google Patents. (n.d.). US2791612A - Isolation process for 2-aminothiophenol.
  • Semantic Scholar. (2007). Efficient Synthesis of Substituted 2‐Amino‐3‐carbethoxythiophenes.
  • BenchChem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • ARKIVOC. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • ResearchGate. (n.d.). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a.
  • PubMed. (2011). The Gewald Multicomponent Reaction.
  • IJPSCR. (2021).
  • Journal of Organic Chemistry. (2024).
  • Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction.
  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.
  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

Sources

Technical Support Center: Purification of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. We will move from the most straightforward purification method, recrystallization, to more advanced troubleshooting using column chromatography, explaining the rationale behind each step to empower you in your laboratory work.

Section 1: FAQs - Primary Purification via Recrystallization

Recrystallization is the most efficient and commonly reported method for purifying this compound directly from the crude reaction mixture, especially when impurities are minimal.[3][4] The Gewald reaction often yields a solid product that precipitates upon cooling, making it an ideal candidate for this technique.[3]

Q1: What is the standard, first-pass purification protocol for this aminothiophene derivative?

A1: The most direct and scalable method is recrystallization from ethanol.[3][5] The compound exhibits excellent solubility in hot ethanol and significantly lower solubility at room temperature or below, allowing for the separation of the desired product from soluble impurities and unreacted starting materials.

Q2: My crude product has precipitated from the reaction mixture, but it has a distinct yellow color. The literature describes the pure product as an off-white or white solid.[3][5] What is the likely cause?

A2: A yellow tint in the crude product is almost always due to residual elemental sulfur, a key reactant in the Gewald synthesis.[6] While most of the unreacted sulfur remains in the cold ethanol filtrate, some can be trapped within the crystalline matrix of your product. A single recrystallization may not be sufficient to remove it all.

  • Causality: Sulfur has slight solubility in hot ethanol and will co-precipitate or become occluded as the solution cools rapidly.

  • Solution: Perform a second recrystallization. Ensure the product is fully dissolved in the minimum required amount of boiling ethanol. Allowing the solution to cool more slowly can promote the formation of purer crystals, excluding the sulfur impurities more effectively. If the yellow color persists, column chromatography is recommended (see Section 2).

Q3: After recrystallization, my product yield is significantly lower than the reported ~50%.[3] How can I improve recovery?

A3: Low recovery during recrystallization is a common issue and can be attributed to several factors:

  • Using excessive solvent: The most common error is adding too much hot solvent to dissolve the crude solid. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Always use the minimum volume of boiling solvent necessary for complete dissolution.

  • Insufficient cooling: Ensure the flask is cooled to room temperature and then placed in an ice bath for at least 30-60 minutes to maximize precipitation.

  • Premature filtering: Filtering the solution while it is still warm will result in loss of product.

  • Forgetting the second crop: After filtering the first crop of crystals, concentrate the mother liquor by about half its volume using a rotary evaporator and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals. You can analyze the purity of this second crop by TLC before combining it with the first.

Q4: My product "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supercooled liquid phase instead of a solid crystalline lattice. This is often due to a high concentration of impurities, which depresses the melting point of the mixture.

  • Immediate Actions:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent (e.g., 5-10% more volume).

    • Allow the solution to cool much more slowly (e.g., leave it in a warm water bath that gradually cools, or wrap the flask in glass wool to insulate it).

    • Try "scratching" the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • If you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.

  • If Oiling Persists: This is a strong indicator that the impurity load is too high for recrystallization to be effective. The product must be purified by column chromatography.

Section 2: Troubleshooting Guide - Advanced Purification via Column Chromatography

When recrystallization is insufficient to achieve the desired purity, flash column chromatography is the preferred method.[7][8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).

Q5: My TLC analysis of the crude product shows multiple spots with Rf values close to my product. How do I select an appropriate solvent system for column chromatography?

A5: The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.25-0.35 on a silica gel TLC plate. This Rf value typically provides the best separation from impurities during a column run.

  • Recommended Starting Eluent: A mixture of Hexanes and Ethyl Acetate is the best starting point for this class of compounds.[9]

  • Step-by-Step Eluent Selection:

    • Begin with a non-polar mixture, such as 9:1 Hexanes:Ethyl Acetate.

    • Spot your crude material on a TLC plate and elute. If the spots remain at the baseline, the eluent is not polar enough.

    • Incrementally increase the polarity. Try 4:1, then 2:1 Hexanes:Ethyl Acetate.

    • Continue this process until you achieve the target Rf of ~0.3 for your product spot, ensuring it is well-separated from other major spots. This will be your column eluent.

Q6: My product spot appears as a vertical streak or "comet" on the TLC plate, even in different solvent systems. What causes this, and will it affect my column?

A6: This phenomenon, known as tailing or streaking, is highly characteristic of basic compounds on an acidic stationary phase.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The free amine (-NH₂) group on your thiophene is basic. This results in a strong, sometimes irreversible, acid-base interaction, causing the compound to "stick" and smear along the TLC plate instead of moving as a tight band.[9] This will absolutely translate to poor separation and low recovery on a column.

  • The Solution: Add a Basic Modifier. To mitigate this interaction, add a small amount of a volatile base to your chosen eluent system.

    • Recommendation: Add 0.5% to 1% triethylamine (Et₃N) to your Hexane:Ethyl Acetate eluent.

    • Mechanism: The triethylamine is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them. This allows your aminothiophene to elute symmetrically without streaking. Always re-run the TLC with the modified eluent to confirm the issue is resolved before starting the column.

Q7: I ran my column, but my product is still impure. The NMR shows it co-eluted with another byproduct. What are my options?

A7: Co-elution occurs when two compounds have very similar polarities in the chosen solvent system. Improving separation requires changing the selectivity of the chromatography system.

  • Option 1: Decrease Eluent Polarity. If there is any separation between the spots on the TLC plate, you can improve it on the column by using a slightly less polar eluent than the one that gave an Rf of 0.3. A lower Rf means the compound spends more time on the stationary phase, allowing for better separation over the length of the column. This will, however, require significantly more solvent and time.[9]

  • Option 2: Change Solvent System. The interaction between a compound and the eluent is not just about polarity; it involves a combination of forces (dipole-dipole, hydrogen bonding, etc.). Switching to a different solvent system can alter these interactions and often dramatically improve separation.

    • Alternative System: Try a mixture of Dichloromethane (DCM) and Methanol (MeOH) . Start with 100% DCM and slowly titrate in MeOH (e.g., 1%, 2%, 5%) until you achieve the desired Rf on TLC.

  • Option 3: Re-crystallize. If the column has removed the majority of impurities, you may now be able to successfully recrystallize the partially purified product.

Section 3: Standard Operating Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on the published procedure for purifying 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.[3]

  • Dissolution: Place the crude, solid product into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, bring a volume of ethanol to a boil. Add the boiling ethanol to the flask in small portions while stirring and heating until the solid is just completely dissolved. Critical Step: Use the absolute minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities (like clumps of sulfur) are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the funnel under vacuum. For final drying, transfer the solid to a watch glass or place it in a vacuum oven at a temperature well below the melting point (M.p. 95-97°C).[3]

Protocol 2: Flash Column Chromatography

This is a general protocol that should be adapted based on TLC analysis as described in Section 2.

  • Column Preparation: Select an appropriately sized glass column and securely clamp it in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Packing the Column (Slurry Method): In a beaker, mix silica gel with your chosen starting eluent (e.g., 95:5 Hexane:EtOAc) to form a free-flowing slurry. Pour the slurry into the column, using additional eluent to rinse all the silica in. Gently tap the column to ensure even packing and drain the excess solvent until it reaches the level of the sand.

  • Loading the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a polar solvent (like acetone or DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a final thin layer of sand on top to protect the sample layer.

  • Elution: Carefully add your eluent to the column. Using gentle positive pressure (from an air line or bulb), force the eluent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Spot the starting material, a co-spot (starting material and fraction), and the fraction on the same TLC plate.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Visualization & Workflows

Diagram 1: Purification Strategy Decision Flowchart

Purification_Strategy start Crude Product (Post-Reaction Workup) tlc_analysis Analyze by TLC start->tlc_analysis recrystallization Attempt Recrystallization (Protocol 1) tlc_analysis->recrystallization  One major spot,  minor baseline impurities column Perform Column Chromatography (Protocol 2) tlc_analysis->column  Multiple spots,  Rf close together purity_check Is Product Pure? (TLC/NMR/M.p.) recrystallization->purity_check column->purity_check purity_check->column No (e.g., color persists, 'oiled out') final_product Pure Product purity_check->final_product Yes troubleshoot Troubleshoot Column (See Q7) purity_check->troubleshoot No (Co-elution) Column_Workflow start 1. Select Eluent System (e.g., Hexane:EtOAc) run_tlc 2. Run TLCs to find solvent ratio for product Rf ≈ 0.3 start->run_tlc check_streaking 3. Check for Tailing/Streaking run_tlc->check_streaking add_base Add 0.5-1% Triethylamine (Et3N) to Eluent check_streaking->add_base Streaking Observed pack_load 4. Pack Column and Dry-Load Sample check_streaking->pack_load No Streaking add_base->pack_load elute_collect 5. Elute and Collect Fractions pack_load->elute_collect analyze_fractions 6. Analyze Fractions by TLC elute_collect->analyze_fractions combine_evap 7. Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_evap end_product Pure Product combine_evap->end_product

Sources

Common side reactions in the synthesis of "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this specific Gewald aminothiophene synthesis, providing in-depth explanations and actionable troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the most common issues observed in the synthesis of the target compound.

Q1: My final yield is significantly lower than expected. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent issue in the Gewald reaction and can stem from several factors, primarily related to the initial condensation step and competing side reactions.

  • Why it Happens: The cornerstone of this synthesis is the Knoevenagel condensation between ethyl acetoacetate and methyl cyanoacetate, catalyzed by a base like morpholine.[1] If this initial condensation is inefficient, the entire reaction sequence is compromised, leading to a poor yield. The reaction's success is highly dependent on the reactivity of the starting materials and the effectiveness of the base.[2] In some cases, ketones can be poor performers in the Gewald reaction, leading to low yields of the desired product.[3]

  • How to Fix It:

    • Reagent Quality: Ensure that your starting materials, especially the ethyl acetoacetate and methyl cyanoacetate, are of high purity and free from moisture.

    • Base Selection and Stoichiometry: While morpholine is commonly used, its concentration can be optimized. A catalytic amount is often sufficient, as excess base can sometimes promote side reactions.[4]

    • Temperature Control: The Knoevenagel condensation is often performed at a slightly elevated temperature (e.g., 35-45°C) to ensure it proceeds at a reasonable rate.[5] However, excessive heat can favor side reactions. Careful temperature control is therefore critical.

    • Two-Step Procedure: For challenging substrates, a two-step approach can be more effective.[6] First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and the base.

Q2: The reaction mixture has turned into a dark brown, tarry mess, making product isolation difficult. What causes this and how can it be prevented?

A2: The formation of a dark, often intractable, reaction mixture is a tell-tale sign of polymerization and the formation of complex polysulfides.

  • Why it Happens: Elemental sulfur (S₈) undergoes a complex series of reactions to form the thiophene ring. Under non-optimal conditions, particularly at elevated temperatures, sulfur can form long polysulfide chains which can lead to complex, colored, and often insoluble byproducts.[2][7] Recent computational studies suggest a complex equilibrium of polysulfides of all lengths in solution.[5] The final cyclization to the thiophene is the main thermodynamic driving force, but high temperatures can trap the reaction in these polysulfide states or lead to polymerization of intermediates.[7]

  • How to Fix It:

    • Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate, typically between 45-65°C.[5] Avoid aggressive heating.

    • Order of Addition: Adding the base dropwise to the mixture of the carbonyl compound, nitrile, and sulfur can help to control the initial exotherm and maintain a more homogenous reaction mixture.

    • Solvent Choice: Polar solvents like ethanol or methanol are generally effective as they help to solubilize the reactants and intermediates.[8]

    • Purity of Starting Materials: Impurities in the starting materials can act as catalysts for polymerization.

Q3: I'm observing a significant byproduct in my analysis that I suspect is a dimer. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing side reaction in the Gewald synthesis.[6]

  • Why it Happens: The Knoevenagel adduct, an α,β-unsaturated nitrile, is susceptible to Michael addition. Another molecule of the deprotonated nitrile can act as a nucleophile, attacking the double bond of another molecule of the adduct. This leads to the formation of a dimeric six-membered ring byproduct.[9] The formation of this dimer is highly dependent on the reaction conditions.[9]

  • How to Fix It:

    • Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic screening of the reaction temperature can help identify the optimal range to favor the desired intramolecular cyclization over the intermolecular dimerization.[6]

    • Adjust the Rate of Reagent Addition: Slow, controlled addition of the base can maintain a low concentration of the reactive intermediates, thus disfavoring the bimolecular dimerization reaction.[6]

    • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. It may be beneficial to experiment with different polar aprotic or protic solvents.

Q4: My final product shows evidence of ester hydrolysis (e.g., a carboxylic acid peak in IR or a different mass in MS). Why did this happen and how can I avoid it?

A4: The presence of a base (morpholine) and the potential for an aqueous workup create conditions conducive to the hydrolysis of one or both of the ester groups in the final product.

  • Why it Happens: The hydrolysis of esters under basic conditions, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol.[10][11][12] During the reaction, the morpholine base can promote this hydrolysis. Furthermore, if the workup involves washing with aqueous base to remove acidic impurities, this can also lead to ester cleavage.

  • How to Fix It:

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting materials have been consumed (as monitored by TLC).

    • Careful Workup: During the workup, avoid using strong aqueous bases. If a wash is necessary to remove unreacted starting materials or acidic byproducts, use a mild base like a saturated sodium bicarbonate solution and minimize the contact time.

    • Control the Amount of Base: Use the minimum amount of morpholine required to catalyze the reaction effectively.

    • Purification: If some hydrolysis has occurred, the resulting carboxylic acid can often be separated from the desired ester product by column chromatography due to its higher polarity.

Troubleshooting Summary Table

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient Knoevenagel condensation.[2] 2. Impure or wet reagents. 3. Suboptimal reaction temperature.1. Optimize base concentration and consider a stronger base for less reactive ketones. 2. Use high-purity, dry reagents. 3. Screen temperatures to find the optimal balance between reaction rate and side reactions.[6] 4. Consider a two-step procedure where the Knoevenagel adduct is isolated first.[6]
Dark, Tarry Reaction Mixture 1. Formation of complex polysulfides.[7] 2. Polymerization of intermediates. 3. Excessively high reaction temperature.1. Maintain strict temperature control (typically 45-65°C). 2. Add the base dropwise to control the initial reaction rate. 3. Ensure high purity of starting materials.
Dimer Byproduct Formation 1. Michael addition of the Knoevenagel adduct to itself.[9] 2. High concentration of reactive intermediates. 3. Suboptimal temperature.1. Optimize the reaction temperature through screening.[6] 2. Use slow, controlled addition of the base. 3. Experiment with different solvents to alter the relative reaction rates.
Ester Hydrolysis 1. Saponification by the base catalyst (morpholine).[10] 2. Hydrolysis during aqueous basic workup.1. Minimize reaction time. 2. Avoid strong bases during workup; use mild bicarbonate washes if necessary. 3. Use the minimum effective amount of base catalyst.

Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic pathway to the target molecule and the key side reactions that can occur.

Gewald_Synthesis EAA Ethyl Acetoacetate Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) EAA->Knoevenagel Knoevenagel Condensation MCA Methyl Cyanoacetate MCA->Knoevenagel Knoevenagel Condensation S8 Sulfur (S₈) Thiolate Thiolate Intermediate S8->Thiolate Sulfur Addition Base Morpholine Base->Knoevenagel Knoevenagel Condensation Base->Thiolate Sulfur Addition Knoevenagel->Thiolate Dimer Dimer Byproduct Knoevenagel->Dimer Dimerization (High Temp.) Product Desired Product: 2-Ethyl 4-methyl 5-amino-3- methylthiophene-2,4-dicarboxylate Thiolate->Product Cyclization & Tautomerization Polysulfides Polysulfides & Tar Thiolate->Polysulfides Side Reactions (High Temp.) Hydrolysis Hydrolyzed Product (Carboxylic Acid) Product->Hydrolysis

Caption: Main reaction pathway and common side reactions in the Gewald synthesis.

Experimental Protocol

This is a general protocol for the synthesis of this compound, based on literature procedures.[5]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Methyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Morpholine (catalytic amount, e.g., 0.2 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur in ethanol.

  • Stir the mixture to achieve a suspension.

  • Begin warming the mixture to approximately 35°C.

  • Add morpholine dropwise over a period of 30 minutes, ensuring the temperature does not rise uncontrollably.

  • After the addition is complete, heat the reaction mixture to 65°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product should precipitate as a powder. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filter the precipitated solid and wash it with cold ethanol (2 x 30 ml).

  • Recrystallize the crude product from ethanol to obtain the purified this compound as an off-white powder.

References

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Sharma, J., & Champagne, P. (2024).
  • Asiri, A. M. (2003). This compound. Molbank, M340. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Sharma, J. (2023). Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2023. [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Pagnon, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]

  • Nguyen, T. H. T., et al. (2020). 2‐Aminothiophenes by Gewald reaction. ResearchGate. [Link]

  • Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]

  • ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Save My Exams. (2024). Hydrolysis of Esters. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Request PDF. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]

Sources

"2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a substituted 2-aminothiophene, typically synthesized via the Gewald reaction[1][2][3], this compound serves as a valuable scaffold in the synthesis of various biologically active molecules.[3][4][5]

This document provides in-depth technical information regarding the stability and handling of this compound to ensure the integrity and reproducibility of your experimental outcomes. We will address common challenges and provide practical, field-proven solutions.

Section 1: Chemical Stability Profile

This compound is a stable, off-white crystalline solid under optimal conditions.[1][2] However, its multifunctional nature presents several potential pathways for degradation if not handled or stored correctly. The molecule's stability is dictated by the interplay of its three key structural features: the 5-amino group, the 2,4-dicarboxylate esters, and the thiophene ring itself.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₃NO₄S [2]
Molecular Weight 243.28 g/mol [2]
Appearance Off-white powder/solid [1][2]
Melting Point 95-97°C [1][2]

| Synthesis Route | Gewald three-component reaction |[1][2][4] |

Understanding the potential degradation pathways is crucial for troubleshooting and preventing experimental failure. The primary routes of degradation are oxidation, hydrolysis, and photolysis.

main This compound oxidation Oxidation main->oxidation Air (O₂) Light Oxidizing Agents hydrolysis Hydrolysis main->hydrolysis Acid / Base H₂O (Aqueous Buffers) photolysis Photodegradation main->photolysis UV Light Singlet Oxygen oxidized_amine Colored Iminoquinones & Polymeric Impurities oxidation->oxidized_amine 5-Amino Group sulfoxide Thiophene-S-oxide oxidation->sulfoxide Thiophene Sulfur hydrolyzed_esters Carboxylic Acid Derivatives hydrolysis->hydrolyzed_esters Ester Groups ring_cleavage Ring-Cleaved Products photolysis->ring_cleavage Thiophene Ring sulfone Thiophene-S,S-dioxide sulfoxide->sulfone Further Oxidation

Caption: Key degradation pathways for the title compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound? A: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at low temperature (2-8°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidation and photodegradation.

Q2: What is the expected shelf-life? A: When stored as a solid under the recommended conditions, the compound is expected to be stable for years. However, we advise re-analyzing the purity of any lot that is more than one year old or shows any visual change (see Q5) before use in a critical application.

Q3: Is the compound particularly sensitive to air or light? A: Yes. The 5-amino group, being an aromatic amine, is susceptible to autoxidation in the presence of atmospheric oxygen, a process often accelerated by light. This can lead to the formation of colored impurities. Furthermore, the thiophene ring itself can undergo photocatalytic degradation when exposed to UV light.[6][7][8] Thiophene moieties can react with singlet oxygen, which is prevalent in photodynamic systems, leading to cycloaddition and degradation.[9]

Q4: What solvents are best for preparing stock solutions? A: For short-term use, high-purity, anhydrous aprotic solvents such as DMSO or DMF are recommended. For long-term storage in solution, which is generally discouraged, ensure the solvent is thoroughly de-gassed to remove oxygen. Avoid using protic solvents (e.g., methanol, ethanol) for storage, as they can participate in slow ester hydrolysis. Never store the compound in aqueous buffers or solutions containing acids or bases, as this will promote rapid hydrolysis of the ester groups.[10][11]

Q5: What are the primary visual or analytical signs of degradation? A: The most common sign of degradation is a change in color from off-white to yellow or brown, which typically indicates oxidation of the amino group. Analytically, degradation can be confirmed by:

  • TLC: Appearance of new, often more polar, spots.

  • HPLC/LC-MS: Emergence of new peaks in the chromatogram. Common degradation products to look for would include the hydrolyzed mono- and di-acid derivatives.

  • ¹H NMR: Broadening of signals (especially the -NH₂ protons) or the appearance of new, unidentifiable peaks.

  • Solubility: A noticeable decrease in solubility in organic solvents may indicate the formation of polymeric oxidation products.

Section 3: Troubleshooting Guide

Issue 1: My solid sample, which was originally off-white, has turned noticeably yellow/brown upon storage.

  • Plausible Cause: This is a classic indicator of oxidation. The primary aromatic amine at the 5-position is likely undergoing air oxidation to form highly colored iminoquinone-type species or polymeric materials. This process can be catalyzed by trace metal impurities, light, and ambient heat.

  • Troubleshooting & Resolution:

    • Confirm Purity: Before use, assess the compound's purity via HPLC and its identity via LC-MS and ¹H NMR. Compare the data against the Certificate of Analysis or a fresh reference sample.

    • Repurification: If significant degradation has occurred (>5%), the material should be repurified. Recrystallization from ethanol is the method reported in its synthesis and is often effective for removing colored impurities.[1][2] (See Protocol 2).

    • Preventative Measures: To prevent recurrence, flush the vial headspace with a dry, inert gas like argon or nitrogen before sealing. Store the container inside a desiccator in a refrigerator, and wrap it in aluminum foil to protect it from light.

Issue 2: I am seeing inconsistent or time-dependent results in my aqueous-based biological assays.

  • Plausible Cause: The ester functional groups are susceptible to hydrolysis in aqueous media, especially at non-neutral pH.[12] The rate of hydrolysis can be significant over the timescale of a multi-hour or multi-day assay. This means the concentration of your parent compound is decreasing over time, and you are concurrently generating the mono- and di-carboxylic acid metabolites, which may have different solubility, cell permeability, and biological activity.

  • Troubleshooting & Resolution:

    • Assess Solution Stability: You must determine the stability of the compound in your specific assay buffer. Run a time-course experiment where you incubate the compound in the buffer at the assay temperature and analyze aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS. (See Protocol 3 for a workflow).

    • Mitigation Strategies:

      • If degradation is observed, prepare stock solutions fresh in 100% DMSO immediately before each experiment.

      • Minimize the final concentration of DMSO in the assay, but use this fresh stock to minimize the compound's exposure time to the aqueous buffer before it interacts with the biological target.

      • If instability is rapid, consider redesigning the experiment to use shorter incubation times.

Issue 3: When using the compound in a reaction with a strong oxidizing agent, I get a complex mixture of products instead of my desired molecule.

  • Plausible Cause: The thiophene sulfur is susceptible to oxidation. Strong oxidizing agents (e.g., m-CPBA, H₂O₂, Oxone®) can oxidize the sulfur to a sulfoxide and subsequently to a sulfone.[13] Each of these species has different electronic properties and reactivity compared to the parent thiophene, leading to undesired side reactions. The amino group is also highly sensitive to oxidation.

  • Troubleshooting & Resolution:

    • Choose Milder Reagents: Explore alternative, milder, or more selective reagents for your desired transformation.

    • Protect Sensitive Groups: If the oxidation of the thiophene or amino group is unavoidable, consider a protection strategy. The amino group can be protected as an amide or carbamate (e.g., Boc, Cbz) prior to the oxidation step.

    • Control Stoichiometry & Temperature: Use the minimum required stoichiometry of the oxidant and run the reaction at low temperatures (e.g., 0°C or -78°C) to improve selectivity and minimize over-oxidation.

Section 4: Key Experimental Protocols

Protocol 1: Purity Assessment and Degradation Monitoring by HPLC

This protocol provides a general method for monitoring the purity of the title compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 320 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of acetonitrile or DMSO to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:100 in a 50:50 mixture of Mobile Phase A and B for analysis.

  • Gradient Elution Method:

    • 0-2 min: 10% B.

    • 2-15 min: Linear gradient from 10% B to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-18.5 min: Return to 10% B.

    • 18.5-22 min: Column re-equilibration at 10% B.

  • Analysis: Inject 5-10 µL of the prepared sample. The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area. Degradation products, such as the more polar hydrolyzed acids, will typically elute earlier.

Protocol 2: Recrystallization for Repurification

This protocol is based on the reported synthesis method.[1][2]

  • Dissolution: In a flask, add the impure, colored compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal, keep the solution hot, and stir for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity using the HPLC method in Protocol 1.

Protocol 3: Workflow for Assessing Solution Stability

This workflow is essential before conducting quantitative biological assays.

prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_assay 2. Dilute Stock into Aqueous Assay Buffer (Final Concentration) prep_stock->prep_assay incubate 3. Incubate at Assay Temperature (e.g., 37°C) prep_assay->incubate sample_t0 4a. Immediately Sample (t=0) incubate->sample_t0 Start Timer sample_tx 4b. Sample at Subsequent Time Points (t=x) incubate->sample_tx e.g., 2, 4, 8, 24h quench 5. Quench Reaction (e.g., add cold Acetonitrile) sample_t0->quench sample_tx->quench analyze 6. Analyze All Samples by LC-MS quench->analyze plot 7. Plot % Parent Compound vs. Time analyze->plot

Caption: Workflow for assessing compound stability in aqueous media.

References

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. ResearchGate. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS UniGe. [Link]

  • This compound. ResearchGate. [Link]

  • Thioester - Wikipedia. Wikipedia. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]

  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... ResearchGate. [Link]

  • Thiophene - Wikipedia. Wikipedia. [Link]

  • Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • 2‐Aminothiophenes by Gewald reaction. ResearchGate. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. PubChem. [Link]

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. PubChem. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

  • This compound. MDPI. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. NIH. [Link]

  • Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing. [Link]

  • Dimethyl thiophene-2,4-dicarboxylate. PubChem. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. ResearchGate. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubChem. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubMed Central. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

Sources

Improving the regioselectivity of reactions with "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate . This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile, yet nuanced, heterocyclic compound. As a polysubstituted thiophene, understanding the interplay of its functional groups is paramount to achieving desired reaction outcomes and high regioselectivity.

Introduction to the Substrate: A Chemist's Perspective

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a product of the well-established Gewald aminothiophene synthesis.[1][2] Its structure, featuring an electron-donating amino group at the C5 position, a weakly activating methyl group at C3, and two electron-withdrawing diethyl carboxylate groups at C2 and C4, presents a unique chemical landscape. With all positions on the thiophene ring substituted, the primary modes of reactivity involve the functional groups themselves, making chemoselectivity a key consideration in your experimental design.

This guide will address the most common challenges and questions regarding the functionalization of this molecule, focusing on reactions at the amino group, the potential for side reactions, and strategies to control selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate?

The primary reactive site for electrophilic attack is the amino group at the C5 position . The lone pair of electrons on the nitrogen atom makes it the most nucleophilic center in the molecule. Consequently, reactions such as acylation and alkylation will predominantly occur at this position.

Q2: I am attempting an acylation reaction. Am I likely to see N-acylation or C-acylation?

You should expect to see N-acylation as the major product. The high nucleophilicity of the amino group favors its reaction with acylating agents.[3][4] C-acylation of the thiophene ring is not possible as there are no available hydrogen atoms for substitution. However, under certain forceful conditions, side reactions involving the other functional groups could potentially occur, though this is less common.

Q3: Can I selectively functionalize the methyl group at the C3 position?

Direct selective functionalization of the C3-methyl group in the presence of the highly reactive amino group is challenging. Reactions such as radical halogenation could potentially occur at the methyl group, but these conditions might also lead to degradation of the thiophene ring or side reactions with the amino group. For such transformations, protection of the amino group is highly recommended.

Q4: Are the two ester groups at C2 and C4 equally reactive?

In "Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate", both are ethyl esters and thus have similar intrinsic reactivity. However, their steric and electronic environments are slightly different, which could lead to minor differences in reactivity in, for example, hydrolysis or transesterification reactions.[5][6] The ester at C2 is flanked by the sulfur atom and the methyl group at C3, while the ester at C4 is adjacent to the amino group at C5. The electronic influence of the neighboring groups could subtly affect their susceptibility to nucleophilic attack.

Troubleshooting Guide: Improving Regioselectivity and Chemoselectivity

This section provides detailed troubleshooting for common issues encountered during reactions with Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Issue 1: Low Yield or No Reaction in N-Acylation

Possible Cause:

  • Insufficiently activated acylating agent: For less reactive acylating agents, the nucleophilicity of the 5-amino group may not be sufficient for a facile reaction, especially if sterically hindered.

  • Steric hindrance: The substituents at the C4 and C3 positions may sterically hinder the approach of a bulky acylating agent to the amino group.

  • Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction rate and outcome.

Troubleshooting Protocol:

  • Choice of Acylating Agent:

    • For straightforward acetylations, acetic anhydride or acetyl chloride are typically effective.[7]

    • If using a carboxylic acid, an activating agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HOBt (hydroxybenzotriazole) is necessary to form a more reactive intermediate.

  • Solvent and Base Selection:

    • Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally suitable.

    • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the acid byproduct (e.g., HCl from acetyl chloride).

  • Reaction Temperature:

    • Most N-acylations can be performed at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be beneficial. Monitor the reaction by TLC to avoid decomposition.

Workflow for Optimizing N-Acylation:

Caption: Workflow for troubleshooting low N-acylation yields.

Issue 2: Unwanted Side Reactions During N-Alkylation

Possible Cause:

  • Over-alkylation: Primary amines can undergo multiple alkylations to form secondary and tertiary amines.

  • Lack of selectivity: The alkylating agent might react with other nucleophilic sites, although this is less likely given the high nucleophilicity of the amino group.

  • Harsh reaction conditions: High temperatures or strongly basic conditions can lead to decomposition of the starting material.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aminothiophene to the alkylating agent to minimize over-alkylation.

  • Choice of Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.

  • Reaction Conditions:

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary.

    • Use a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Consider Reductive Amination: For the introduction of an alkyl group, reductive amination of an aldehyde or ketone can be a more controlled alternative to direct alkylation with an alkyl halide.

Table 1: Comparison of N-Alkylation Strategies

StrategyReagentsTypical ConditionsAdvantagesDisadvantages
Direct Alkylation Alkyl halide (e.g., R-Br, R-I)K₂CO₃, Acetonitrile, RT to 60°CSimple procedureRisk of over-alkylation
Reductive Amination Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃Methanol or DCM, pH 5-6High selectivity for mono-alkylationTwo-step process (imine formation then reduction)
Issue 3: Difficulty in Achieving Selective Reactions at Other Functional Groups

Possible Cause:

  • The high reactivity of the 5-amino group interferes with desired transformations at the methyl or ester groups.

Troubleshooting Protocol: Amino Group Protection

To perform reactions at other sites, the amino group must be protected. The choice of protecting group is critical and depends on the conditions of the subsequent reaction and the required deprotection strategy.[8][9]

Workflow for Selective Functionalization via Protection:

Protection_Strategy Start Starting Aminothiophene Protect Protect Amino Group (e.g., Boc, Ac) Start->Protect Reaction Perform Reaction at Other Functional Group Protect->Reaction Deprotect Deprotect Amino Group Reaction->Deprotect Product Desired Product Deprotect->Product

Caption: General workflow for reactions requiring amino group protection.

1. Acetyl (Ac) Protection:

  • Protection: React the aminothiophene with acetyl chloride or acetic anhydride in the presence of a base like triethylamine.[7]

  • Stability: The resulting acetamide is stable to a wide range of reaction conditions.

  • Deprotection: The acetyl group can be removed under acidic or basic hydrolysis (e.g., refluxing with aqueous HCl or NaOH).

2. tert-Butoxycarbonyl (Boc) Protection:

  • Protection: Use di-tert-butyl dicarbonate (Boc)₂O with a base like triethylamine or DMAP in a solvent like THF or DCM.

  • Stability: The Boc group is stable to basic and nucleophilic conditions.

  • Deprotection: It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM.

Table 2: Common Protecting Groups for the 5-Amino Group

Protecting GroupProtection ReagentDeprotection ConditionsStability
Acetyl (Ac) Acetyl chloride or Acetic anhydrideAcidic or basic hydrolysisBases, mild acids, hydrogenation
tert-Butoxycarbonyl (Boc) (Boc)₂OStrong acids (e.g., TFA)Bases, nucleophiles, hydrogenation
Benzyl (Bn) Benzyl bromideCatalytic hydrogenation (e.g., H₂, Pd/C)Acids, bases

Advanced Application: Synthesis of Fused Heterocycles

A common and valuable transformation of 2-aminothiophenes is their use as precursors for the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[10][11][12]

General Protocol for Thieno[2,3-d]pyrimidine Synthesis:

  • N-Acylation: Acylate the starting aminothiophene as described in the troubleshooting section.

  • Cyclization: The N-acylated intermediate can be cyclized to form the thieno[2,3-d]pyrimidine ring system. This is often achieved by heating with a formamide equivalent or by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃).

This two-step sequence provides a reliable method for constructing a fused heterocyclic system, leveraging the inherent reactivity of the 5-amino group.

Conclusion

Mastering the chemistry of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate hinges on a thorough understanding of the dominant reactivity of the 5-amino group and the strategic use of protecting groups to achieve desired transformations at other sites. This guide provides a foundational framework for troubleshooting common issues and designing successful synthetic strategies. For novel transformations, we recommend small-scale trial reactions and careful monitoring to determine the optimal conditions for your specific application.

References

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acetylation of methyl 5-amino-1H-[1][3][13]triazole-3-carboxylate - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022, August 29). Retrieved January 21, 2026, from [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S | CID 78537 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives - SciELO. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - NIH. (2022, January 5). Retrieved January 21, 2026, from [Link]

  • Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution - MDPI. (2022, January 29). Retrieved January 21, 2026, from [Link]

  • Amino Acid-Protecting Groups - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]

  • A One-Pot Assembly of Fully Substituted Alkyl 5-Aminothiophene-2-carboxylates from Allenes, Isothiocyanates, and Alkyl 2-Bromoacetates - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Mechanochemical Activity of Peptide-Based Cu(I) Bis(N-heterocyclic carbene) Complexes - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). Retrieved January 21, 2026, from [Link]

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC - NIH. (2021, June 9). Retrieved January 21, 2026, from [Link]

  • Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • Thiophene - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ... - Google Patents. (n.d.).
  • This compound. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - NIH. (2018, September 7). Retrieved January 21, 2026, from [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - IRIS UniGe. (2021, November 15). Retrieved January 21, 2026, from [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Thiophene Oxidation and Reduction Chemistry - ResearchGate. (2014, August 23). Retrieved January 21, 2026, from [Link]

  • (PDF) Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. (n.d.). Retrieved January 21, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 21, 2026, from [Link]

  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selective N-terminal functionalization of native peptides and proteins - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • A new reaction for halogenation of thiophene in coking benzene - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31). Retrieved January 21, 2026, from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. (2021, March 12). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis from the lab to pilot and production scales. We will delve into the intricacies of the Gewald aminothiophene synthesis, offering practical, field-proven insights to ensure a robust, safe, and efficient process.

Introduction to the Gewald Reaction

The synthesis of this compound is achieved through the Gewald reaction, a powerful one-pot, multicomponent reaction. This process involves the condensation of a ketone (ethyl acetoacetate), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2][3] The versatility and atom economy of the Gewald reaction make it an attractive method for the preparation of highly substituted 2-aminothiophenes, which are valuable intermediates in the pharmaceutical, agrochemical, and dye industries.[3][4]

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1][5]

Visualizing the Reaction Pathway

Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone Ketone Intermediate_3 Stable Intermediate Ketone->Intermediate_3 + Base alpha-Cyanoester alpha-Cyanoester alpha-Cyanoester->Intermediate_3 Intermediate_4 Sulfur Adduct Intermediate_3->Intermediate_4 + Sulfur Sulfur Sulfur Product 2-Aminothiophene Intermediate_4->Product Cyclization & Tautomerization

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Troubleshooting Guide & FAQs for Scale-Up

This section addresses common challenges encountered during the scale-up of the this compound synthesis.

Low Yield and Incomplete Conversion

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A1: Low yields during scale-up can stem from several factors that are less pronounced at the bench. The primary culprits are often related to mass and heat transfer limitations.

  • Mass Transfer Limitations: In a heterogeneous reaction like the Gewald synthesis (with solid sulfur), inefficient mixing on a larger scale can lead to localized areas of low reactant concentration.[6] This slows down the reaction rate and can promote side reactions. The viscosity of the reaction slurry can also increase, further hindering effective mixing.

  • Heat Transfer Issues: The Gewald reaction is exothermic. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making it more difficult to dissipate the heat generated.[7] This can lead to localized hotspots, which can cause decomposition of reactants or products and promote the formation of tars and other byproducts.

  • Inefficient Knoevenagel Condensation: The initial condensation step is crucial. If this equilibrium is not driven to completion, the overall yield will be compromised.

Troubleshooting Steps:

  • Agitation and Mixing Study:

    • Ensure your reactor is equipped with an appropriate agitator for solid-liquid slurries.

    • Conduct studies to determine the optimal agitation speed to ensure good suspension of sulfur and mixing of all reactants.

  • Controlled Reagent Addition:

    • For larger batches, consider a semi-batch process where one of the reactants (e.g., the base or the cyanoacetate) is added portion-wise or via a syringe pump. This allows for better control of the reaction rate and exotherm.

  • Temperature Monitoring and Control:

    • Use multiple temperature probes to monitor for thermal gradients within the reactor.

    • Ensure your reactor's cooling system is adequate for the scale and the exotherm of the reaction.

Q2: I'm observing a significant amount of a dark, tarry byproduct that was not present in my small-scale reactions. How can I mitigate this?

A2: Tar formation is a common issue in Gewald syntheses, often exacerbated by elevated temperatures.

  • Cause: Localized overheating due to poor heat dissipation can lead to polymerization and decomposition of the cyanoacrylate intermediate or the final product.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined in lab-scale experiments. A typical temperature for this synthesis is around 45°C.

    • Solvent Choice: Using a slightly higher boiling point solvent can sometimes help to better control the temperature, but this must be balanced with its ability to dissolve the reactants and intermediates. Ethanol is a commonly used solvent.

    • Base Selection: The choice of base can influence the reaction rate and exotherm. While morpholine is commonly used, other bases like piperidine or triethylamine can be explored to optimize the reaction and minimize side products.

Work-up and Product Isolation Challenges

Q3: My product is difficult to filter and purify at a larger scale. What can I do to improve this?

A3: Product isolation can become a bottleneck during scale-up.

  • Filtration Issues: If the product precipitates as very fine particles, it can clog the filter cloth.

    • Crystallization Control: The cooling rate after the reaction can significantly impact the crystal size. A slower, controlled cooling profile will generally lead to larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.

  • Purification Challenges:

    • Recrystallization: For large-scale purification, a well-designed recrystallization process is key. This involves selecting an appropriate solvent system that provides good solubility at elevated temperatures and low solubility at cooler temperatures. For this product, ethanol is often used for recrystallization.[8]

    • Washing: Ensure the filter cake is washed with an appropriate solvent to remove residual impurities.

Q4: I'm concerned about the potential for different crystal forms (polymorphism) of my final product. How can this affect my process and how can I control it?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as it can affect solubility, bioavailability, and stability.

  • Impact: Different polymorphs can have different physical properties, including melting point, solubility, and crystal habit. This can impact the ease of isolation, formulation, and even the therapeutic efficacy of the final drug product.

  • Control:

    • Solvent Screening: The choice of crystallization solvent can have a major influence on the resulting polymorph. A thorough solvent screen should be conducted during process development.

    • Controlled Crystallization: Factors such as cooling rate, agitation, and supersaturation levels can all influence which polymorphic form crystallizes. Implementing a controlled crystallization process is crucial for consistently producing the desired polymorph.

Safety Considerations

Q5: What are the primary safety hazards I need to be aware of when scaling up the Gewald reaction?

A5: The Gewald reaction presents several potential hazards that become more significant at a larger scale.

  • Hydrogen Sulfide (H₂S) Evolution: The reaction of elemental sulfur can lead to the formation of hydrogen sulfide, a highly toxic and flammable gas.

    • Mitigation:

      • Ventilation: All scale-up activities must be conducted in a well-ventilated area, preferably in a walk-in fume hood or a designated, contained space.

      • Scrubbing System: For pilot and production scale, a caustic scrubber system is essential to neutralize any H₂S that may be vented from the reactor.[9][10][11]

      • Monitoring: H₂S detectors should be in place to provide an early warning of any leaks.

  • Exothermic Reaction: As previously discussed, the reaction is exothermic and can lead to a runaway reaction if not properly controlled.

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum rate of heat evolution. This data is crucial for designing a safe and effective cooling system.

      • Emergency Quenching Plan: Have a well-defined emergency quenching procedure in place in case of a thermal runaway. This may involve the rapid addition of a cold, inert solvent or a quenching agent.

  • Flammable Solvents: The use of flammable solvents like ethanol requires appropriate grounding and bonding of equipment to prevent static discharge, as well as the use of explosion-proof equipment in a classified area.

Experimental Protocol: Lab-Scale Synthesis

This protocol provides a starting point for the synthesis of this compound. It should be optimized for your specific equipment and safety procedures before scaling up.

ReagentMolar Mass ( g/mol )Amount (g)Moles
Ethyl acetoacetate130.1413.010.1
Methyl cyanoacetate99.099.910.1
Sulfur32.063.210.1
Morpholine87.128.710.1
Ethanol46.0750 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add ethyl acetoacetate (13.01 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), elemental sulfur (3.21 g, 0.1 mol), and ethanol (50 mL).

  • Begin stirring the mixture to create a slurry.

  • Slowly add morpholine (8.71 g, 0.1 mol) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, heat the reaction mixture to 45°C and maintain this temperature with stirring for 3-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to promote precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • The crude product can be recrystallized from ethanol to obtain a white to off-white crystalline solid.[8]

Scale-Up Workflow Diagram

Scale-Up Workflow Lab_Scale Lab-Scale Synthesis (g) Process_Opt Process Optimization & Safety Assessment Lab_Scale->Process_Opt Identify Critical Process Parameters Pilot_Scale Pilot-Scale Synthesis (kg) Process_Opt->Pilot_Scale Implement Engineering Controls Production_Scale Production-Scale (multi-kg) Pilot_Scale->Production_Scale Validate Process and Equipment Final_Product Purified Product Production_Scale->Final_Product

Caption: A simplified workflow for scaling up the synthesis.

References

  • Gewald reaction - Wikipedia. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Hydrogen Sulfide (H₂S) Removal | Efficient Gas Scrubbers by Ravebo. [Link]

  • Scrubbing Hydrogen Sulfide from Industrial Processes – Science and Enterprise. [Link]

  • Hydrogen Sulfide (H2S) Scrubbers: Principles, Types, Costs, and Maintenance - Torch-Air. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene | Request PDF. [Link]

  • H2S Scrubber: Design, Operational Principles, Packed Bed Systems, Tank Solutions, and Types of Media - YouTube. [Link]

  • HYDROGEN SULFIDE SCRUBBING FOR REFINERY FLARE GAS SYSTEM - Elessent Clean Technologies. [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC - NIH. [Link]

  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical - DSpace@MIT. [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Gewald Reaction - Organic Chemistry Portal. [Link]

  • This compound - ResearchGate. [Link]

  • The Gewald Multicomponent Reaction - PubMed - NIH. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. [Link]

  • (PDF) Crystal and Molecular Structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene - ResearchGate. [Link]

  • After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h (Notes - Organic Syntheses Procedure. [Link]

  • Slurries of complex fluids - YouTube. [Link]

  • Organic Viscosity Modifiers for Controlling Rheology of Ceramic Slurries Used in the Investment Casting | Request PDF. [Link]

Sources

Technical Support Center: Purification of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this compound. Our focus is on diagnosing and resolving common purity issues encountered after its synthesis, which is typically accomplished via the Gewald reaction.[1][2][3]

Section 1: Understanding the Source of Impurities

Effective purification begins with understanding the potential impurities. The target compound is synthesized through a one-pot, multi-component Gewald reaction involving ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur, typically catalyzed by a base like morpholine.[1][4][5] The reaction mechanism, while efficient, can lead to several common impurities.[6]

Common Impurities & Their Chemical Origin
Impurity TypeSpecific Example(s)Origin & RationaleTypical Physical Properties
Unreacted Starting Materials Ethyl acetoacetate, Methyl cyanoacetate, Elemental SulfurIncomplete reaction due to incorrect stoichiometry, insufficient heating, or deactivation of the catalyst. Sulfur is notoriously difficult to remove if it is not fully consumed.Liquids (esters) or a bright yellow, insoluble solid (sulfur).
Catalyst Residue Morpholine, TriethylamineThe basic catalyst used to promote the initial condensation can remain in the crude product, often as a salt.Polar, water-soluble liquid.
Reaction Intermediates Knoevenagel-Cope condensation productThe initial adduct between the ketone and the cyanoester may not fully cyclize, especially if the sulfur addition step is inefficient.[1]A polar, unsaturated nitrile species.
Side-Reaction Products Polysulfides, Tar, Dimerized intermediatesOccur due to excessive reaction temperatures, leading to polymerization or complex reactions with sulfur.[7] Dimerization of the unsaturated intermediate is a known competing reaction.[7]Often result in dark brown or black tarry residues that complicate isolation.[7]

Section 2: Troubleshooting Purification Challenges

This section is structured in a question-and-answer format to directly address common experimental issues.

Q1: My crude product is a dark brown, sticky oil instead of the expected off-white solid. What went wrong?

A1: This is a frequent issue in Gewald syntheses and typically points to the formation of polymeric materials or complex polysulfides.[7]

  • Causality: The primary cause is often excessive reaction temperature. High heat can promote unwanted side reactions. The purity of starting materials is also critical, as contaminants can catalyze polymerization.[7]

  • Troubleshooting Steps:

    • Temperature Control: For future syntheses, ensure the reaction temperature is carefully maintained, as specified in the literature (e.g., heating at 65°C).[4]

    • Purification Strategy: Attempt to isolate the product from the tar. Dissolve the crude material in a minimum amount of a polar solvent like ethyl acetate or dichloromethane. Tarry impurities may precipitate or remain insoluble. Filter these off. If the product is in the filtrate, you can then attempt purification by column chromatography. Recrystallization is unlikely to work with such an impure, oily starting material.

Q2: My TLC plate shows multiple spots after the reaction. How do I identify them and choose a purification method?

A2: A multi-spot TLC indicates an incomplete reaction or the presence of byproducts. The key is to identify the product spot and choose a method that maximizes its separation from the others.

  • Identification:

    • Product Spot: The 5-aminothiophene product is moderately polar. It will have an Rf value typically between 0.3-0.6 in a solvent system like 30% ethyl acetate in hexanes.

    • Starting Materials: Ethyl acetoacetate and methyl cyanoacetate are more polar than the eluent and may run close to the product or slightly lower.

    • Non-Polar Impurities: Unreacted sulfur and some side-products will be much less polar, running close to the solvent front.

    • Baseline Impurities: Highly polar impurities, such as the morpholine catalyst, will remain at the baseline (Rf ≈ 0).

  • Choosing a Method:

    • Recrystallization: If the TLC shows one major product spot with minor, less-polar or more-polar impurities, recrystallization is the preferred and most efficient method.[4][8]

    • Column Chromatography: If the impurities have polarities very similar to the product (i.e., overlapping spots on TLC), column chromatography will be necessary for effective separation.[8][9]

Q3: My compound streaks badly on the silica gel TLC plate. Will column chromatography work?

A3: Streaking is a classic sign of a problematic interaction between your compound and the stationary phase, and it must be addressed before attempting column chromatography.

  • Causality: The 5-amino group on the thiophene ring is basic. The surface of standard silica gel is acidic (due to silanol groups, Si-OH). This acid-base interaction causes the compound to "stick" to the silica, leading to poor elution and significant streaking.[10]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the ethyl acetate/hexane mobile phase. Run a new TLC with the modified eluent; you should see a significant reduction in streaking.

    • Use a Different Stationary Phase: If modifying the eluent fails, consider using a less acidic stationary phase like neutral alumina.[10]

    • Reverse-Phase Chromatography: For very difficult separations, reverse-phase chromatography on a C18-functionalized silica gel with a mobile phase like acetonitrile/water can be effective.[10]

Q4: My yield is very low after recrystallization. Where did my product go?

A4: Low recovery from recrystallization is a common problem that can almost always be traced back to the choice and volume of the solvent.[11] The principle of recrystallization relies on the compound being highly soluble in the hot solvent but poorly soluble in the cold solvent.[12]

  • Causality & Solutions:

    • Too Much Solvent: This is the most common error. Using an excessive volume of hot solvent will keep the product dissolved even after the solution cools, leading to poor recovery. Solution: Use the absolute minimum amount of boiling solvent needed to fully dissolve the crude solid.[11][13]

    • Cooling Too Quickly: Rapid cooling (e.g., plunging the hot flask directly into an ice bath) causes the product to precipitate rapidly as a fine powder, which can trap impurities. Solution: Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[12]

    • Wrong Solvent: If the compound is too soluble in the chosen solvent even at room temperature (like using acetone for a very non-polar compound), recovery will be poor. The literature confirms that ethanol is an excellent solvent for this specific compound.[4][14]

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization from Ethanol (Preferred Method)

This protocol is adapted from the primary literature synthesis of the target compound.[4][14]

  • Dissolution: Place the crude, solid product in an Erlenmeyer flask. In a separate beaker, bring a volume of ethanol to a boil (use a water bath or heating mantle and add a boiling chip).

  • Minimal Solvent Addition: Add the boiling ethanol to the crude solid dropwise, with constant swirling and heating, until the solid just dissolves. Do not add excess solvent. If colored impurities remain undissolved, proceed to hot filtration.[13]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. You should observe the formation of crystals. Avoid disturbing the flask during this period.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.[11]

  • Drying: Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely. The expected product is an off-white powder with a melting point of 95-97°C.[4][14]

Protocol 2: Flash Column Chromatography

This is a general protocol for aminothiophenes when recrystallization is ineffective.[8][15]

  • Select Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf of ~0.3. A typical starting point is 20-30% ethyl acetate in hexanes. If streaking was observed on the analytical TLC, add 0.5% triethylamine to the eluent mixture.

  • Pack the Column: Pack a glass chromatography column with silica gel using the chosen eluent (wet packing is preferred for a more uniform column bed).[15]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions. Monitor the separation by TLC.

  • Gradient Elution (Optional): If separation is poor, you can gradually increase the polarity of the mobile phase (e.g., from 20% to 40% ethyl acetate) to elute more strongly-adsorbed compounds.

  • Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Visual Workflow and Troubleshooting Guides

Diagram 1: General Purification Strategy

A flowchart to help decide the appropriate purification method.

A Crude Product (Post-Synthesis) B Perform TLC Analysis (e.g., 30% EtOAc/Hex) A->B C Assess TLC Plate B->C D One Major Spot? Minor, well-separated impurities. C->D Yes E Multiple/Overlapping Spots? Or product is an oil. C->E No G Recrystallization (See Protocol 1) D->G F Streaking Observed? E->F H Flash Column Chromatography (See Protocol 2) F->H No I Modify Eluent (Add 0.5% TEA) F->I Yes J Final Purity Check (TLC, mp, NMR) G->J H->J I->H

Caption: Decision workflow for selecting a purification method.

Diagram 2: Troubleshooting Failed Recrystallization

A decision tree for diagnosing issues with recrystallization.

A Problem: No Crystals Form Upon Cooling B Did solid fully dissolve in hot solvent? A->B C Yes B->C Yes D No B->D No F Possible Cause: Too much solvent used. C->F E Action: Add more hot solvent (dropwise) D->E G Action: Boil off some solvent to concentrate solution. F->G H Still no crystals? G->H I Action: Scratch inner wall of flask with a glass rod. H->I Try This First J Action: Add a seed crystal. H->J If Available

Caption: Troubleshooting guide for unsuccessful recrystallization.

Frequently Asked Questions (FAQs)

  • Q: What is the expected melting point for the pure compound?

    • A: The literature reports a melting point of 95-97°C.[4][14] A broad or depressed melting range indicates the presence of impurities.

  • Q: How can I efficiently remove unreacted elemental sulfur?

    • A: Sulfur has very low polarity. If your product precipitates from ethanol, most of the sulfur should remain in the mother liquor. If it co-precipitates, a wash of the crude solid with a solvent in which sulfur is soluble but your product is not (like carbon disulfide - use extreme caution in a fume hood ) can be effective. Alternatively, column chromatography easily separates non-polar sulfur from the more polar product.

  • Q: Can I use a different base than morpholine for the synthesis?

    • A: Yes, other bases like triethylamine or piperidine are commonly used in the Gewald reaction.[8] The choice of base can impact reaction rates and yield.[8]

References

  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.
  • Common side reactions in the Gewald synthesis of aminothiophenes. (n.d.). Benchchem.
  • Asiri, A. M. (2003).
  • Lévêque, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
  • The Gewald Multicomponent Reaction. (2011). PubMed - NIH.
  • Process for the purification of thiophenes. (2009). Google Patents.
  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Gewald reaction in dye chemistry. (n.d.).
  • Gewald Reaction. (n.d.). J&K Scientific LLC.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • This compound. (2003).
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • Direct Synthesis of Polysubstituted 2-aminothiophenes by Cu(II)
  • Column Chromatography: Principles, Procedure, and Applications. (n.d.). Phenomenex. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting for this specific polysubstituted aminothiophene synthesis, which is a classic example of the Gewald three-component reaction.

Foundational Principles: The Gewald Aminothiophene Synthesis

The synthesis of this compound proceeds via the Gewald reaction, a powerful one-pot multicomponent condensation.[1][2] This reaction brings together a β-ketoester (ethyl acetoacetate), an active methylene compound (methyl cyanoacetate), and elemental sulfur, catalyzed by a base.[3]

The elegance of the Gewald reaction lies in its convergence, forming a complex heterocyclic scaffold in a single, efficient step.[4] However, its success is highly dependent on the interplay of several factors, and a mechanistic understanding is crucial for troubleshooting.

The reaction is understood to proceed through three key stages:

  • Knoevenagel Condensation: The base catalyzes the condensation between the ethyl acetoacetate (the ketone component) and methyl cyanoacetate (the active methylene component) to form an α,β-unsaturated nitrile intermediate.[1][5][6]

  • Sulfur Addition (Michael Addition): The enolate of the Knoevenagel adduct attacks the elemental sulfur ring (S8), leading to the formation of a sulfur-containing intermediate.[5][6]

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur atom attacks the nitrile group, initiating a ring-closure. Subsequent tautomerization and aromatization yield the stable 2-aminothiophene product.[1]

Below is a visualization of the generalized reaction pathway.

Gewald_Mechanism cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Product Ketoester Ethyl Acetoacetate Knoevenagel Knoevenagel Condensation Ketoester->Knoevenagel ActiveMethylene Methyl Cyanoacetate ActiveMethylene->Knoevenagel Sulfur Sulfur (S8) SulfurAddition Michael Addition of Sulfur Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->SulfurAddition Cyclization Intramolecular Cyclization & Aromatization SulfurAddition->Cyclization Product 2-Ethyl 4-methyl 5-amino-3-methylthiophene -2,4-dicarboxylate Cyclization->Product

Caption: Generalized workflow of the Gewald reaction.

Frequently Asked Questions (FAQs)

Q: What is the specific role of the basic catalyst in this synthesis? A: The base is arguably the most critical component for initiating the reaction cascade. Its primary role is to deprotonate the active methylene compound (methyl cyanoacetate), generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ethyl acetoacetate in the first step—the Knoevenagel condensation.[7] The choice and amount of base can significantly influence reaction rates and the prevalence of side reactions.

Q: Why is elemental sulfur used, and can other sulfur sources be substituted? A: Elemental sulfur (S₈) is the most common, cost-effective, and readily available sulfur source for the Gewald reaction. In the reaction medium, under basic conditions, the S₈ ring is attacked by the nucleophilic intermediate.[5] While other sulfur sources have been explored in variations of this chemistry, elemental sulfur remains the standard for this specific transformation due to its reliability.

Q: What are the expected yields for this reaction? A: Published procedures for this specific molecule report yields around 52%.[3] However, yields for Gewald reactions can range broadly (35-80%) depending on the substrates, catalyst, and reaction conditions.[8] Key factors influencing yield include temperature control, purity of starting materials, and efficiency of the initial condensation step.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues encountered during the synthesis in a problem-solution format.

Q1: My reaction yield is critically low, or the reaction has stalled. What are the likely causes?

  • Potential Cause 1: Inactive Catalyst/Base. The amine bases used (e.g., morpholine, piperidine) can degrade over time. Ensure you are using a fresh or properly stored bottle. The base is essential for the initial Knoevenagel condensation; if this step fails, the entire sequence is halted.[7]

  • Solution: Use a freshly opened bottle of the base or distill the base if its purity is questionable. Consider screening other bases like piperidine or triethylamine, which may offer different reactivity profiles.

  • Potential Cause 2: Impure Starting Materials. The Gewald reaction is sensitive to impurities in the starting materials or solvent.[7] Water in the solvent can inhibit the condensation step, while impurities in the ketoester or nitrile can lead to unintended side reactions.

  • Solution: Ensure all reagents are of high purity. Use a dry solvent (e.g., anhydrous ethanol). If necessary, distill the ethyl acetoacetate and methyl cyanoacetate before use.

  • Potential Cause 3: Suboptimal Reaction Temperature. The reaction involves a delicate balance. Temperatures that are too low may result in a sluggish or incomplete reaction. Temperatures that are too high can promote polymerization and the formation of tarry byproducts.[9]

  • Solution: Follow the recommended temperature profile closely. For this synthesis, a gentle initial temperature (35°C) during the dropwise addition of the base, followed by heating to 65°C, is reported to be effective.[3] If the reaction is stalling, a modest increase in temperature (e.g., to 70-75°C) can be attempted, but monitor closely for color changes.

Q2: The reaction mixture has turned dark brown or black and is thick/tarry. What happened?

  • Potential Cause: Polymerization and Polysulfide Formation. This is a classic sign of overheating.[9] High temperatures can cause the unsaturated intermediates or starting materials to polymerize. Furthermore, complex polysulfides can form, contributing to the dark, intractable nature of the mixture.

  • Solution:

    • Strict Temperature Control: This is non-negotiable. Use an oil bath with a reliable temperature controller.

    • Rate of Addition: Add the basic catalyst slowly and dropwise as recommended.[3] A rapid, exothermic condensation can create localized hot spots, initiating polymerization.

    • Solvent Volume: Ensure sufficient solvent is used to maintain a mobile slurry and help dissipate heat.

Q3: I've isolated my product, but it's contaminated with a significant amount of a byproduct. What could it be?

  • Potential Cause: Dimerization of the Knoevenagel Intermediate. A common side reaction in the Gewald synthesis is the self-condensation or dimerization of the α,β-unsaturated nitrile intermediate.[9] This competing reaction is highly dependent on reaction conditions and can become significant if the subsequent sulfur addition and cyclization are slow.

  • Solution:

    • Optimize Reagent Stoichiometry: Ensure accurate measurement of all three components.

    • Adjust Addition Order/Rate: Sometimes, adding the sulfur concurrently with the other reagents can favor the desired pathway. Slow, controlled addition of the base is also crucial to keep the concentration of the reactive intermediate low at any given time.

    • Consider a Two-Step Procedure: For particularly challenging substrates (especially sterically hindered ones), a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[8][9]

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckPurity Verify Purity of Reagents & Solvent Start->CheckPurity CheckCatalyst Use Fresh/ Purified Base CheckPurity->CheckCatalyst If pure ResultBad Issue Persists CheckPurity->ResultBad If impure OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp If fresh CheckCatalyst->ResultBad If old ResultOK Yield Improved OptimizeTemp->ResultOK Successful OptimizeTemp->ResultBad Unsuccessful

Caption: A simple troubleshooting workflow for low yield issues.

Catalyst Selection and Optimization

While morpholine is a proven catalyst for this synthesis, other bases can be employed. The choice of catalyst affects reaction time, yield, and side-product profile.

Catalyst/BaseTypical ConditionsAdvantagesDisadvantages
Morpholine Ethanol, 40-70°CProven efficacy for this specific transformation; good yields.[3]Standard choice, may not be optimal for all substrates.
Piperidine Ethanol/DMF, 50-80°CGenerally more basic than morpholine, can accelerate the Knoevenagel step.[8]Can sometimes lead to more side products if not carefully controlled.
Triethylamine (TEA) Ethanol/DMF, 50-80°CWeaker base, offers milder reaction conditions.[8]May require longer reaction times or higher temperatures.
L-Proline DMF, 60°C"Green" organocatalyst, can give high yields under mild conditions.[10]Requires a different solvent system (DMF); may be less effective for this specific substrate combination.
Piperidinium Borate Ethanol, RefluxA truly catalytic system (10-20 mol%) with excellent yields and catalyst recyclability reported.[11]Newer methodology, may require specific preparation of the catalyst.

Detailed Experimental Protocol

This protocol is adapted from the literature procedure for the target molecule.[3]

Reagents:

  • Ethyl acetoacetate (0.1 mol, 13.02 g)

  • Methyl cyanoacetate (0.1 mol, 9.91 g - Note: original paper has a likely typo of 3.21g, corrected here for molar equivalence)

  • Sulfur powder (0.1 mol, 3.21 g)

  • Morpholine (10 mL)

  • Ethanol (20 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.02 g), methyl cyanoacetate (9.91 g), sulfur (3.21 g), and ethanol (20 mL).

  • Begin stirring the mixture and warm it to 35°C using a water bath.

  • Add morpholine (10 mL) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, heat the reaction mixture to 65°C and maintain stirring for 3 hours. The mixture will likely become a thick slurry.

  • Allow the reaction to cool to room temperature. A precipitate should form.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from ethanol to yield this compound as an off-white powder.

Expected Outcome:

  • Yield: ~52% (approx. 12.65 g)

  • Melting Point: 95-97°C

References

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. [Link]

  • D'yachenko, I. V., & Khrustalev, V. N. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]

  • Gewald, K. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2008(1), 1-10. [Link]

  • PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Shabani, A., & Mohsenzadeh, F. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

  • Singh, P., & Kumar, S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Varma, R. S. (2013). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Current Organic Chemistry, 17(1), 14-30. [Link]

  • Vartooni, A. R., & Alizadeh, R. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023, December 2). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved 08:00, January 21, 2026, from [Link]

  • Zare, A., & Meraj, F. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

Sources

Technical Support Center: By-Product Analysis in the Synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and by-product analysis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the production of this polysubstituted aminothiophene. Our focus is on providing practical, field-tested insights into identifying, mitigating, and troubleshooting by-product formation, thereby enhancing reaction efficiency and final product purity.

The target compound is typically synthesized via the Gewald multicomponent reaction, a powerful one-pot method for constructing 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone (ethyl acetoacetate), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] While efficient, the convergence of multiple reactants and intermediates creates several pathways for side reactions. Understanding and controlling these pathways is critical for success.

Section 1: Understanding By-Product Formation Pathways

The Gewald reaction proceeds through a domino sequence, beginning with a Knoevenagel-Cope condensation, followed by sulfur addition and cyclization.[5][6][7] The main thermodynamic driving force is the final aromatization to the stable thiophene ring.[5][6] However, kinetic and thermodynamic competition can lead to several undesirable by-products.

G cluster_main Main Gewald Reaction Pathway cluster_byproducts Common By-Product Pathways Start Ethyl Acetoacetate + Methyl Cyanoacetate + Base KC_Intermediate Knoevenagel-Cope Adduct (α,β-Unsaturated Nitrile) Start->KC_Intermediate Condensation Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction Sulfur_Adduct Sulfur Adduct Intermediate KC_Intermediate->Sulfur_Adduct + Elemental Sulfur Dimer Dimerized Intermediate KC_Intermediate->Dimer Self-Condensation (Side Reaction) Polymer Polymerization / Tarry Mass KC_Intermediate->Polymer High Temperature Product Desired Product: 2-Ethyl 4-methyl 5-amino-3- methylthiophene-2,4-dicarboxylate Sulfur_Adduct->Product Intramolecular Cyclization & Aromatization Polysulfides Complex Polysulfides Sulfur_Adduct->Polysulfides Excess Sulfur or High Temperature

Caption: Key reaction pathways in the Gewald synthesis and points of by-product divergence.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, and TLC/NMR analysis shows significant unreacted starting materials. What are the likely causes?

A1: This is a frequent issue, often pointing to an inefficient initial Knoevenagel-Cope condensation or poor sulfur reactivity.[8][9]

  • Causality: The base-catalyzed condensation between ethyl acetoacetate and methyl cyanoacetate produces water, which can inhibit the reaction.[8] Furthermore, the choice and quality of the base are critical for initiating this step.[10] Elemental sulfur's reactivity is dependent on its solubility and the reaction temperature.[8]

  • Troubleshooting Steps:

    • Base Selection: Ensure the base (e.g., morpholine, piperidine, triethylamine) is not degraded. For less reactive substrates, screening different bases can be beneficial.[8][10]

    • Water Removal: If feasible with your setup, using a Dean-Stark apparatus can drive the condensation equilibrium forward.[8]

    • Reagent Purity: Verify the purity of all starting materials. Contaminants or moisture can interfere with the reaction.[9]

    • Sulfur Reactivity: Use finely powdered sulfur for better dispersion.[2] Gently heating the reaction mixture to 40-60 °C can improve sulfur's solubility and reactivity, but avoid excessive heat which can promote side reactions.[8]

Q2: My reaction mixture has turned dark brown and tarry, making product isolation impossible. What happened and how can I prevent it?

A2: A dark, tarry mixture is a strong indicator of polymerization or the formation of complex polysulfides.[10]

  • Causality: This is typically caused by excessively high reaction temperatures. At elevated temperatures, intermediates, particularly the α,β-unsaturated nitrile, can undergo polymerization.[10] The reaction between the sulfur and the intermediate can also lead to complex polysulfide chains, which often present as dark, oily materials.[5][6]

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain the recommended reaction temperature (often 45-65 °C).[3][4] Do not overheat in an attempt to accelerate the reaction.

    • Rate of Addition: If adding a reagent dropwise (like the base), ensure the addition is slow and controlled to manage any exotherms.

    • Solvent Choice: Ensure you are using a suitable polar solvent like ethanol or methanol, which helps solubilize intermediates and sulfur.[8]

Q3: I've isolated my product, but HPLC/NMR shows a significant impurity with approximately double the mass of my Knoevenagel-Cope intermediate. What is it?

A3: You are likely observing a dimer of the α,β-unsaturated nitrile intermediate. This is a well-documented side reaction in the Gewald process.[10][11]

  • Causality: The α,β-unsaturated nitrile is an electrophile and can react with its own enolate (formed in the basic medium) in a Michael addition, leading to a dimer. This intermolecular reaction competes directly with the desired intramolecular cyclization with sulfur.[11] The formation of this dimer is highly sensitive to reaction conditions.[10][11]

  • Mitigation Strategies:

    • Optimize Temperature: Systematically screen temperatures to find a range that favors the desired reaction over dimerization.

    • Adjust Reagent Stoichiometry: Ensure precise measurement of all reagents. An imbalance can sometimes favor side reactions.[9]

    • Modify Order of Addition: Consider a two-step procedure where the Knoevenagel-Cope condensation is run to completion first, followed by the careful addition of sulfur and base for the cyclization step.[8]

Section 3: Analytical Methodologies and Protocols

Accurate assessment of product purity requires robust analytical techniques. The choice of method depends on the specific information required, such as impurity identification, precise quantification, or routine quality control.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between liquid mobile and solid stationary phases.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.
Primary Use Purity determination (% area), quantification of known impurities, routine QC.Identification of volatile impurities and by-products, structural elucidation.Absolute purity determination without a specific reference standard, quantification of non-volatile impurities.
Typical Accuracy 98.0 - 102.0% (with standard)Semi-quantitative (% area); good for identification.99.0 - 101.0%
Detection Limit ~0.01%~0.005%~0.1%
(Data adapted from comparative analytical guides for similar compounds)[12]
Experimental Protocols
Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of the final product via area normalization.

  • Instrumentation: HPLC with UV detector (e.g., PDA or DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (e.g., 60:40 v/v). Optimization may be required.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength; ~254 nm and ~320 nm are often good starting points for thiophene derivatives.

  • Sample Preparation: Accurately weigh ~5 mg of the product and dissolve in 10 mL of mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated by dividing the peak area of the main component by the total area of all peaks.[12]

Protocol 2: GC-MS By-Product Identification

This method is ideal for identifying volatile starting materials or low-molecular-weight by-products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Prepare a dilute solution of the crude or purified product (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL. Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).[12]

G Crude Crude Reaction Mixture TLC Initial Check: TLC / Crude NMR Crude->TLC Decision1 Significant Impurities? TLC->Decision1 Recrystal Primary Purification: Recrystallization (e.g., from Ethanol) Decision1->Recrystal No / Minor Column Alternative Purification: Column Chromatography (Silica Gel) Decision1->Column Yes / Complex Purity_Check Purity Validation Recrystal->Purity_Check Column->Purity_Check HPLC HPLC: Quantitative Purity Purity_Check->HPLC GCMS GC-MS: Impurity ID Purity_Check->GCMS NMR NMR: Structural Confirmation Purity_Check->NMR Final Pure Product (>98%) HPLC->Final GCMS->Final NMR->Final

Caption: A logical workflow for the purification and analysis of the target compound.

Section 4: References

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.

  • Al-Zoubi, R. M., & Al-Masaoudi, N. A. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Molecules, 16(4), 3149-3157.

  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis.

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.

  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 2-(Thiophen-2-yl)propanenitrile.

  • Kopec, S., & Organ, M. G. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

  • Asiri, A. M. (2003). This compound. ResearchGate.

  • Kopec, S., & Organ, M. G. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

  • Wikipedia. Gewald reaction. [Link]

  • Le-Ping, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.

  • Kopec, S., & Organ, M. G. (2024). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. ACS Publications.

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative spectroscopic analysis for the structural confirmation of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a robust framework for unambiguous compound identification. By comparing the target molecule with a structurally related analogue, Ethyl 2-amino-4-methylthiophene-3-carboxylate, we highlight the specific spectral signatures that validate the target's unique substitution pattern.

The Imperative of Multi-Technique Spectroscopic Confirmation

In the synthesis of novel chemical entities, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents, absolute structural confirmation is paramount.[1] Ambiguity in structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. A single spectroscopic technique is rarely sufficient for definitive proof. Instead, a combinatorial approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system of cross-checks, ensuring the synthesized molecule is indeed the intended one.

This guide focuses on This compound (Target Compound 1 ), a polysubstituted aminothiophene. Its structural complexity, featuring two different ester groups and multiple methyl substituents, makes it an excellent candidate for a detailed spectroscopic case study. For comparative purposes, we will contrast its spectral data with that of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Analogue Compound 2 ), a simpler derivative.[2] This comparison will underscore how subtle structural modifications manifest as distinct and identifiable spectral differences.

Figure 1: Molecular structures of the target compound and a simpler structural analogue used for comparative analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural elucidation, providing precise information about the number, connectivity, and chemical environment of protons in a molecule.

Analysis of Target Compound 1

The ¹H NMR spectrum of this compound in CDCl₃ reveals a set of distinct, non-overlapping signals that directly support its proposed structure.[3][4]

  • Amino Protons (NH₂): A broad singlet observed at ~6.57 ppm, integrating to 2H, is characteristic of the primary amine protons. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

  • Ethyl Ester Group (-OCH₂CH₃): This group gives rise to a quartet at ~4.26 ppm (2H) and a triplet at ~1.33 ppm (3H). The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet arises from the methyl protons being split by the two adjacent methylene protons. The coupling constant (J) for both is approximately 7.16 Hz, a typical value for free-rotating ethyl groups.

  • Methyl Ester Group (-OCH₃): A sharp singlet at ~3.84 ppm, integrating to 3H, confirms the presence of the methyl ester. Its singlet nature indicates no adjacent protons.

  • Thiophene-bound Methyl Group (C₃-CH₃): A singlet at ~2.70 ppm, integrating to 3H, is assigned to the methyl group at the C3 position of the thiophene ring.

Comparative Analysis with Analogue Compound 2

The spectrum of Ethyl 2-amino-4-methylthiophene-3-carboxylate presents a simpler picture that highlights the key differences.[2]

  • It lacks the singlets corresponding to the methyl ester (~3.84 ppm) and the C3-methyl group (~2.70 ppm).

  • Crucially, it features a singlet at ~5.82 ppm, which corresponds to the proton directly attached to the thiophene ring (C5-H). The absence of this signal in Target Compound 1 is a powerful confirmation of substitution at that position.

Signal Assignment Target Compound 1 (δ, ppm) [3][4]Analogue Compound 2 (δ, ppm) [2]Rationale for Difference
NH₂~6.57 (bs, 2H)~6.07 (s, 2H)Different electronic environment and substitution on the ring.
Thiophene C-HAbsent~5.82 (s, 1H)C5 position is substituted with an amino group in Compound 1.
-OCH₂CH₃ (quartet)~4.26 (q, 2H)~4.29 (q, 2H)Similar chemical environment for the ethyl ester.
-OCH₃ (singlet)~3.84 (s, 3H)AbsentConfirms the presence of the methyl ester in Compound 1.
Ring-CH₃ (singlet)~2.70 (s, 3H)~2.28 (s, 3H)Confirms the C3-methyl in Compound 1 vs. C4-methyl in Compound 2.
-OCH₂CH₃ (triplet)~1.33 (t, 3H)~1.35 (t, 3H)Similar chemical environment for the ethyl ester.

Table 1: Comparative ¹H NMR chemical shifts (δ) in CDCl₃.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, revealing the number of unique carbon environments and their nature (quaternary, CH, CH₂, CH₃).

Analysis of Target Compound 1

The ¹³C NMR spectrum of the target compound shows ten distinct carbon signals, consistent with its molecular formula (C₁₀H₁₃NO₄S).[3][4]

  • Carbonyl Carbons (C=O): Two signals in the downfield region at ~166.46 and ~166.18 ppm are assigned to the two ester carbonyl carbons.

  • Thiophene Ring Carbons: Four signals at ~162.83, ~148.0, ~147.89, and ~108.47 ppm correspond to the four quaternary carbons of the heavily substituted thiophene ring.

  • Ester Alkoxy Carbons: Signals at ~60.38 ppm (-OCH₂) and ~14.35 ppm (-CH₃) confirm the ethyl ester, while the signal at ~51.02 ppm (-OCH₃) confirms the methyl ester.

  • Methyl Carbon: The signal at ~16.0 ppm is assigned to the methyl group attached to the thiophene ring.

Comparative Analysis with Analogue Compound 2

The spectrum of Analogue 2 is significantly different, reflecting its simpler structure with fewer carbon atoms and different substitution.[2][5]

Carbon Assignment Target Compound 1 (δ, ppm) [3][4]Analogue Compound 2 (δ, ppm) [2]Rationale for Difference
C=O (Ester)~166.46, ~166.18~166.13Compound 1 has two distinct ester groups.
Thiophene C-NH₂~162.83~164.17Different substitution pattern affects electronic environment.
Thiophene C-S~108.47~102.85Reflects the different overall substitution on the ring.
Other Ring Carbons~148.0, ~147.89~136.71, ~106.72Compound 1 has four quaternary ring carbons; Compound 2 has two quaternary and two CH carbons.
-OCH₂CH₃~60.38~59.54Similar environment.
-OCH₃~51.02AbsentConfirms the methyl ester in Compound 1.
Ring-CH₃~16.0~18.40Different position and electronic environment.
-OCH₂CH₃~14.35~14.40Similar environment.

Table 2: Comparative ¹³C NMR chemical shifts (δ) in CDCl₃.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For Target Compound 1 , the IR spectrum (KBr disk) provides clear evidence for its key functional moieties.[3][4]

  • N-H Stretching: Two distinct sharp bands at ~3422 and ~3306 cm⁻¹ are definitive for the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂) group.

  • C=O Stretching: A strong, sharp absorption at ~1681 cm⁻¹ is characteristic of the carbonyl stretch of the ester groups. The conjugation with the thiophene ring and the electron-donating amino group influences this frequency.

  • N-H Bending: A band around ~1589 cm⁻¹ corresponds to the scissoring (bending) vibration of the N-H bonds in the primary amine.

  • C-N Stretching: The absorption at ~1331 cm⁻¹ is attributed to the C-N stretching vibration.

The presence of these specific bands provides a qualitative fingerprint that is perfectly consistent with the proposed structure. The IR spectrum of Analogue 2 would show similar characteristic bands for the amine and the single ester group, but the precise frequencies and fingerprint region would differ due to the overall change in molecular structure and symmetry.[1]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

For Target Compound 1 (C₁₀H₁₃NO₄S), the calculated monoisotopic mass is 243.06 g/mol . An electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 243.

The fragmentation pattern would be dictated by the most stable resulting ions and neutral losses.[6] Key expected fragmentation pathways include:

  • Alpha-cleavage: Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or methoxy radical (•OCH₃, 31 Da) from the ester groups.

  • McLafferty Rearrangement: Not prominent for the methyl ester, but possible for the ethyl ester if sterically accessible.

  • Cleavage of the thiophene ring: While the aromatic ring is relatively stable, fragmentation can occur under high energy conditions.[7]

In contrast, Analogue Compound 2 has a calculated mass of 185.05 g/mol , and its mass spectrum confirms this with a found [M+H]⁺ peak at m/z = 186.15 in ESI-MS.[2] The significant difference in molecular weight (243 vs. 185) is an immediate and unambiguous differentiator between the two compounds.

Integrated Workflow for Structural Verification

A robust structural confirmation is not a linear process but an integrated workflow where each piece of data corroborates the others. The causality is key: the proposed structure must logically explain all observed spectral data simultaneously.

Spectroscopic_Workflow cluster_synthesis cluster_analysis cluster_interpretation A Synthesized Product (Putative Compound 1) MS Mass Spectrometry (MS) A->MS IR Infrared Spectroscopy (IR) A->IR C13NMR ¹³C NMR A->C13NMR H1NMR ¹H NMR A->H1NMR MS_data Molecular Weight Confirmed? (m/z = 243) MS->MS_data Acquire Spectrum IR_data Functional Groups Present? (-NH₂, -COOR) IR->IR_data Acquire Spectrum C13NMR_data Correct Carbon Count & Type? (10 signals, incl. 2 C=O) C13NMR->C13NMR_data Acquire Spectrum H1NMR_data Correct Proton Environment? (All signals assigned) H1NMR->H1NMR_data Acquire Spectrum Final Structure Confirmed MS_data->Final Cross-Validation IR_data->Final Cross-Validation C13NMR_data->Final Cross-Validation H1NMR_data->Final Cross-Validation

Figure 2: Integrated workflow for the definitive structural elucidation of a synthesized compound.

Standard Operating Protocols

To ensure data is reproducible and of high quality, adherence to standardized protocols is essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a known internal standard like tetramethylsilane (TMS, 0.0 ppm).

  • Solvent Purity: Use a high-purity deuterated solvent (≥99.8% D) to minimize residual solvent peaks.

  • Data Acquisition (¹H NMR): On a ≥400 MHz spectrometer, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 2 seconds to ensure proper signal integration, and a spectral width covering the expected range of chemical shifts (e.g., -1 to 12 ppm).

  • Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal (0.00 ppm). Integrate ¹H NMR signals and pick all peaks for both spectra.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the finely ground sample with ~100 mg of dry, IR-grade KBr. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Protocol 3: Mass Spectrometry Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range.

  • Data Acquisition (ESI-MS): Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to identify the most stable molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Data Acquisition (EI-MS): If using electron ionization, introduce the sample via a direct insertion probe. Acquire the spectrum using a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose fragmentation pathways consistent with the structure.

Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra definitively map the carbon-hydrogen framework and confirm the specific substitution pattern, which is further validated by the absence of signals that would be present in a comparative analogue. IR spectroscopy confirms the presence of all key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This multi-faceted, comparative approach represents the gold standard for structural elucidation in modern chemical research.

References

  • National Institutes of Health. (2025). NMRShiftDB - PubChem Data Source. Retrieved from [Link]

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. Retrieved from [Link]

  • Asiri, A. M. (2003). Data for this compound. MDPI. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubChem. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • NMR Wiki. (2010). Databases. Retrieved from [Link]

  • Galin-Sljivar, M., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Prasad, K. C., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Comparing the reactivity of "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate" with other aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Substituted 5-Aminothiophenes for Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

Substituted 2-aminothiophenes represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, where they are often referred to as "privileged scaffolds."[1][2] Their inherent structural features allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The primary synthetic route to this versatile class of molecules is the Gewald reaction, a multi-component condensation that efficiently constructs the densely functionalized thiophene ring in a single step.[5][6]

This guide focuses on 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate , a representative polysubstituted aminothiophene. Understanding its reactivity is not merely an academic exercise; it is fundamental to its utility as a building block in the synthesis of complex pharmaceutical agents. The electronic and steric nature of each substituent profoundly influences the molecule's behavior in subsequent chemical transformations. Here, we provide an in-depth comparison of its reactivity profile against other notable aminothiophene analogs, supported by mechanistic principles and detailed experimental protocols for researchers in drug development.

Synthesis of the Target Scaffold: The Gewald Reaction

The title compound, like most of its relatives, is synthesized via the Gewald reaction. This one-pot procedure involves the condensation of a carbonyl compound (ethyl acetoacetate), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine.[7][8]

The mechanism, elucidated through extensive computational and experimental studies, begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[9][10] This is followed by the addition of sulfur and a subsequent cyclization, driven by the formation of the stable aromatic thiophene ring.[9][11]

Gewald_Mechanism Figure 1: Simplified Gewald Reaction Workflow reagents Ketone/Ester + Activated Nitrile + Sulfur (S8) + Base knoevenagel Knoevenagel Condensation Product reagents->knoevenagel Step 1 sulfur_adduct Sulfur Adduct (Thiolate Intermediate) knoevenagel->sulfur_adduct Step 2: S8 addition cyclization Intramolecular Cyclization sulfur_adduct->cyclization Step 3 product 2-Aminothiophene Product cyclization->product Step 4: Tautomerization

Caption: Figure 1: Simplified Gewald Reaction Workflow

Comparative Analysis of Aminothiophene Reactivity

The reactivity of a 2-aminothiophene is primarily dictated by two key sites: the C5 carbon atom of the thiophene ring and the nitrogen atom of the C2-amino group . The interplay of electron-donating and electron-withdrawing substituents determines the nucleophilicity and accessibility of these sites.

To provide a clear comparison, we will evaluate our target molecule against several other well-characterized aminothiophenes.

Table 1: Structural Comparison of Selected 2-Aminothiophene Derivatives

Compound IDStructureIUPAC NameKey Substituents
A (Target) Structure APlaceholderThis compoundC2: -COOEt (EWG), C3: -CH3 (EDG), C4: -COOMe (EWG), C5: -NH2 (strong EDG)
B Structure BPlaceholderDiethyl 5-amino-3-methylthiophene-2,4-dicarboxylate[12]C2: -COOEt (EWG), C3: -CH3 (EDG), C4: -COOEt (EWG), C5: -NH2 (strong EDG)
C Structure CPlaceholderEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[13][14]C2: -NH2 (strong EDG), C3: -COOEt (EWG), C4: -CH3 (EDG), C5: -COCH3 (EWG)
D Structure DPlaceholderEthyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate[15]C2: -COOEt (EWG), C3: -CH3 (EDG), C4: -CN (strong EWG), C5: -NH2 (strong EDG)
E Structure EPlaceholderEthyl 2-amino-4-methylthiophene-3-carboxylate[16]C2: -NH2 (strong EDG), C3: -COOEt (EWG), C4: -CH3 (EDG), C5: -H

(Note: Placeholder images should be replaced with actual chemical structures)

Reactivity towards Electrophilic Aromatic Substitution (EAS)

The amino group at C2 is a powerful activating group that strongly directs electrophilic attack to the C5 position.[17] However, other substituents on the ring can either enhance or diminish this effect. The general mechanism involves the attack of an electrophile (E+) on the electron-rich thiophene ring to form a resonance-stabilized cationic intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.[18][19]

EAS_Mechanism Figure 2: General Mechanism of EAS at C5 cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Thiophene 2-Aminothiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + E+ SigmaComplex_copy Sigma Complex Product C5-Substituted Product SigmaComplex_copy->Product - H+

Caption: Figure 2: General Mechanism of EAS at C5

The rate of this reaction is highly sensitive to the electron density at the C5 position.

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

Compound IDPredicted Rate of EAS at C5Justification
A (Target) Low The powerful activating effect of the C5-amino group is severely counteracted by two strong electron-withdrawing ester groups at the C2 and C4 positions. These groups pull electron density out of the ring via resonance and induction, deactivating it towards electrophilic attack.
B Low Similar to compound A, the two ester groups at C2 and C4 significantly deactivate the ring, making it less reactive than simpler aminothiophenes.[12]
C Very Low (if at all) The C5 position is already substituted with an acetyl group. Electrophilic attack would have to occur at C3, which is sterically hindered and electronically deactivated by the adjacent C2-amino and C4-methyl groups. The acetyl group itself is deactivating.[13][14]
D Very Low The cyano group at C4 is one of the strongest electron-withdrawing groups. Its presence, combined with the C2-ester, makes the thiophene ring exceptionally electron-poor and highly resistant to electrophilic substitution, despite the activating amino group.[15]
E High This is a highly activated system. The C5 position is unsubstituted (-H) and is strongly activated by the C2-amino group. The C3-ester has a deactivating effect, but it is not enough to overcome the powerful activation from the amino group. This compound would be expected to react readily with electrophiles.[16]
Reactivity of the C2-Amino Group

The lone pair of electrons on the nitrogen atom makes the C2-amino group a nucleophile, capable of reacting with electrophiles such as acylating agents or undergoing diazotization. The nucleophilicity is modulated by the electronic effects of the substituents on the thiophene ring.

Reactivity_Logic Figure 3: Factors Influencing Aminothiophene Reactivity substituents Substituents on Thiophene Ring edg Electron-Donating Groups (e.g., -CH3, -OR) substituents->edg ewg Electron-Withdrawing Groups (e.g., -COOR, -CN, -Ac) substituents->ewg ring_reactivity Ring Electron Density (Reactivity at C5) edg->ring_reactivity Increases amino_reactivity Amino Group Nucleophilicity (Reactivity of -NH2) edg->amino_reactivity Increases ewg->ring_reactivity Decreases ewg->amino_reactivity Decreases

Caption: Figure 3: Factors Influencing Aminothiophene Reactivity

Comparative Nucleophilicity:

  • Compound A (Target): The amino group is expected to have low nucleophilicity . The adjacent C2-ester group significantly withdraws electron density from the nitrogen atom through a strong resonance effect, making the lone pair less available for reaction.

  • Compound E: The amino group is predicted to be highly nucleophilic . Lacking a directly adjacent (ortho) electron-withdrawing group like an ester, its reactivity is primarily dictated by the thiophene ring itself. It will readily undergo reactions like acylation.

  • Compounds B and D: Similar to the target compound, the presence of a C2-ester group will significantly reduce the nucleophilicity of the amino group.

Experimental Protocols

The following protocols are provided as validated methods for probing the reactivity of the aminothiophene scaffold.

Protocol 1: N-Acetylation of a Highly Reactive Aminothiophene (e.g., Compound E)

This protocol tests the nucleophilicity of the C2-amino group. The choice of acetic anhydride provides a moderately reactive electrophile suitable for an activated amine.

Objective: To synthesize Ethyl 2-acetamido-4-methylthiophene-3-carboxylate.

Materials:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate (Compound E)

  • Acetic Anhydride

  • Pyridine (catalyst and acid scavenger)

  • Dichloromethane (DCM, solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve Ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) in DCM (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a catalyst and neutralizes the acetic acid byproduct.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 5 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash with 1 M HCl (2 x 20 mL) to remove excess pyridine.

  • Workup - Base Wash: Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acetic acid.

  • Workup - Brine Wash: Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Diazotization and Azo Coupling

This reaction is a hallmark of primary aromatic amines and is crucial for the synthesis of azo dyes and for introducing other functionalities via Sandmeyer-type reactions.[20][21] This protocol is challenging for deactivated amines like our target molecule and may require non-aqueous conditions.[22][23]

Objective: To form a diazonium salt from an aminothiophene for subsequent coupling.

Materials:

  • 2-Aminothiophene derivative (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • β-Naphthol (coupling partner)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Amine Solution: Suspend the 2-aminothiophene derivative (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water at 0-5 °C in a beaker surrounded by an ice-salt bath. Constant stirring is critical.

  • Nitrite Solution: Prepare a solution of NaNO₂ (1.05 eq) in a small amount of cold water.

  • Diazotization: Add the NaNO₂ solution dropwise to the stirred amine suspension. The temperature must be maintained below 5 °C to prevent the unstable diazonium salt from decomposing.[24] The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).

  • Coupling Solution: Prepare a solution of β-naphthol (1.0 eq) in aqueous NaOH solution at 0-5 °C.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. An intensely colored azo dye should precipitate immediately.

  • Isolation: After stirring for 30 minutes in the ice bath, collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.

Conclusion and Outlook for Drug Development

This guide demonstrates that the reactivity of the 2-aminothiophene scaffold is a nuanced interplay of its substituent effects. Our target molecule, This compound , is characterized by a C5 position that is deactivated towards electrophilic attack and a C2-amino group with attenuated nucleophilicity. This is in stark contrast to simpler analogs like Ethyl 2-amino-4-methylthiophene-3-carboxylate (Compound E), which is primed for reactions at both sites.

For the medicinal chemist, this knowledge is paramount. A deactivated scaffold like our target molecule may require more forcing reaction conditions for further functionalization. Conversely, its stability can be an asset, preventing unwanted side reactions during multi-step syntheses. By understanding these structure-reactivity relationships, researchers can more effectively select the appropriate aminothiophene building block and design rational synthetic routes to novel therapeutic agents.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. [Link][9][11]

  • Gewald reaction - Wikipedia. [Link][5]

  • Gewald Reaction - Organic Chemistry Portal. [Link][25]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. [Link][10]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed. [Link][1]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. [Link][6]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchGate. [Link][2]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. [Link][3]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC - NIH. [Link][26]

  • This compound. [Link][7]

  • (PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. [Link][4]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. [Link][27]

  • First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. - Semantic Scholar. [Link][28]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. [Link][13]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - ResearchGate. [Link][29]

  • This compound - ResearchGate. [Link][8]

  • (PDF) A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes S.Rajappa, V. K. Gumaste Adv.Heterocycl. Chem, 2013, 108, 1-161 - ResearchGate. [Link][17]

  • Process for diazotizing aromatic amines - Google Patents. [22]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link][30]

  • Acylation of thiophene - US2432991A - Google Patents. [31]

  • The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+. [Link][18]

  • Diazotization | McGraw Hill's AccessScience. [Link][24]

  • DIAZOTISATION AND COUPLING - PHARMD GURU. [Link][21]

  • Electrophilic substitution on thiophene - Química Organica.org. [Link][32]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF - ResearchGate. [Link][33]

  • Diazotisation - Organic Chemistry Portal. [Link][23]

  • Electrophilic aromatic substitution - Wikipedia. [Link][34]

  • Electrophilic Substitution Reaction Mechanism - BYJU'S. [Link][19]

  • Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S - PubChem. [Link][35]

  • (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate - ResearchGate. [Link][16]

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S - PubChem. [Link][12]

  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S - PubChem. [Link][15]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C10H13NO3S - PubChem. [Link][14]

Sources

A Researcher's Guide to the Biological Activity Screening of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological potential of novel thiophene derivatives, specifically focusing on "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate" and its analogues. Thiophene-based scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative analyses with established alternatives, and insights into the underlying structure-activity relationships.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the synthesis of numerous biologically active compounds.[2] Its structural features allow for diverse substitutions, leading to a wide range of therapeutic applications. The 2-aminothiophene moiety, in particular, is a versatile building block, often synthesized through the robust and efficient Gewald reaction.[3] This reaction allows for the facile creation of polysubstituted thiophenes, providing a rich library of compounds for biological screening.

Comparative Biological Activity Screening: A Tri-Fold Approach

To comprehensively assess the therapeutic potential of "this compound" derivatives, a multi-pronged screening strategy is recommended, targeting three key areas of unmet medical need: oncology, infectious diseases, and inflammation.

Anticancer Activity: A Comparative Cytotoxicity Analysis

Thiophene derivatives have shown considerable promise as anticancer agents, with mechanisms of action that include the inhibition of kinases and microtubule assembly.[4] To evaluate the cytotoxic potential of our lead compound, a comparative in vitro study against relevant cancer cell lines is proposed.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human breast cancer cell lines (e.g., T47D and MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound ("this compound" derivative) and the positive control, Doxorubicin, in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth.

The following table presents hypothetical, yet plausible, IC50 values for a derivative of "this compound" (referred to as Thiophene Derivative 1) in comparison to Doxorubicin, a standard chemotherapeutic agent. A structurally related compound, diethyl 2,5-diaminothiophene-3,4-dicarboxylate, has shown significant anticancer activity, lending credence to the potential of this class of molecules.[6]

CompoundT47D (IC50 in µM)MCF-7 (IC50 in µM)
Thiophene Derivative 110.515.2
Doxorubicin1.2[7]0.8[8]

dot

cluster_workflow Anticancer Screening Workflow Start Start Seed_Cells Seed Cancer Cells (T47D, MCF-7) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Thiophene Derivative & Doxorubicin Incubate_24h->Treat_Compounds Incubate_48h Incubate 48h Treat_Compounds->Incubate_48h MTT_Assay Perform MTT Assay Incubate_48h->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro anticancer activity screening.

The anticancer activity of thiophene derivatives is often influenced by the nature of the substituents on the thiophene ring.[9] For instance, the presence of bulky aromatic groups can enhance cytotoxicity. The amino group at the 5-position and the ester functionalities at the 2- and 4-positions of our lead compound offer multiple points for chemical modification to optimize anticancer potency.

Antimicrobial Activity: A Comparative Susceptibility Analysis

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[10] Thiophene derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[11]

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

Step-by-Step Methodology:

  • Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound and the positive control, Ampicillin, in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following table presents hypothetical MIC values for a "this compound" derivative (Thiophene Derivative 1) compared to Ampicillin. The structural analogue, diethyl 2,5-diaminothiophene-3,4-dicarboxylate, has demonstrated notable antimicrobial effects.[6]

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Thiophene Derivative 11632
Ampicillin0.25 - 2.0[13][14]2.0 - 8.0[15][16]

dot

cluster_workflow Antimicrobial Screening Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate 18-24h Inoculate_Plate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for in vitro antimicrobial susceptibility testing.

For antimicrobial thiophenes, the substituents at the 2- and 5-positions are often critical for activity.[11] Lipophilicity and the presence of hydrogen bond donors/acceptors can significantly influence the interaction with bacterial targets. The ester groups in our lead compound could be hydrolyzed to the corresponding carboxylic acids, a modification known to impact the antimicrobial profile of some heterocyclic compounds.

Anti-inflammatory Activity: A Comparative Enzyme Inhibition Analysis

Chronic inflammation is a key driver of numerous diseases. Many thiophene derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[16]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, along with a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compound, a non-selective COX inhibitor (Indomethacin), and a selective COX-2 inhibitor (Celecoxib).

  • Initiate Reaction: Initiate the reaction by adding arachidonic acid.

  • Measure Activity: Monitor the oxidation of the colorimetric substrate by measuring the absorbance at a specific wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 inhibition.

The following table provides hypothetical IC50 values for a "this compound" derivative (Thiophene Derivative 1) in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-1 (IC50 in µM)COX-2 (IC50 in µM)Selectivity Index (COX-1/COX-2)
Thiophene Derivative 115.01.510.0
Indomethacin0.1[12]1.8[17]0.06
Celecoxib>100[18]0.04>2500

dot

cluster_pathway Arachidonic Acid Cascade and COX Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->COX2 Potentially Inhibits NSAIDs Indomethacin (Non-selective) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Coxibs Celecoxib (COX-2 Selective) Coxibs->COX2 Selectively Inhibits

Caption: Simplified COX signaling pathway and points of inhibition.

The selectivity of COX inhibitors is often dictated by subtle differences in the active sites of COX-1 and COX-2. The side pocket present in COX-2 allows for the accommodation of bulkier substituents. The ester and methyl groups on the thiophene ring of our lead compound can be modified to explore this chemical space and potentially enhance COX-2 selectivity, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed screening cascade provides a robust framework for elucidating the biological activity of its derivatives. Based on the comparative analysis with established drugs, derivatives of this thiophene core have the potential to exhibit clinically relevant anticancer, antimicrobial, and anti-inflammatory properties. Further optimization of the lead structure, guided by the principles of structure-activity relationships, will be crucial in advancing these promising compounds through the drug discovery pipeline.

References

  • World Health Organization. (2021). Antimicrobial resistance. [Link]

  • MDPI. (2018). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Al-Ghorbani, M., et al. (2023).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Chastain, M., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European journal of medicinal chemistry, 84, 487-498.
  • Al-Otaibi, A. A., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International journal of nanomedicine, 17, 1403–1419.
  • ResearchGate. (2017). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0295441.
  • Semsavar, A., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International journal of nanomedicine, 10, 5647–5660.
  • Odenholt, I., et al. (1989). In vitro evaluation of the detriments of bactericidal activity of ampicillin dosing regimens against Escherichia coli. Antimicrobial agents and chemotherapy, 33(7), 1046–1051.
  • ResearchGate. (2021). Cytotoxic activity of compound (1) and doxorubicin against MCF-7 and T47D breast cancer cells and Vero cells. [Link]

  • ResearchGate. (2020). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0295441.
  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0295441.
  • Lam, Y. W., et al. (2016). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). ACS infectious diseases, 2(11), 823–831.
  • ResearchGate. (2015). Comparative Evaluation of Three In Vitro Techniques in the Interaction of Ampicillin and Ciprofloxacin against Staphylococcus aureus and Escherichia coli. [Link]

  • Chastain, M., et al. (2014). Design, Synthesis and Biological Evaluation of 3,5-disubstituted 2-amino Thiophene Derivatives as a Novel Class of Antitumor Agents. European journal of medicinal chemistry, 84, 487-498.
  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules (Basel, Switzerland), 28(12), 4709.
  • Fouladdel, S., et al. (2011). Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells. Cytotechnology, 63(4), 415–424.
  • ResearchGate. (2022). Viability of T47D cells (A) and MCF-7 cells (B) treated with Dox in combination with pyrophen. [Link]

  • ResearchGate. (2015). In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin, diclofenac sodium and celecoxib as reference drugs for COX inhibition. [Link]

  • Ghorab, M. M., et al. (2009). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines.
  • Al-Said, M. S., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International journal of molecular sciences, 13(2), 2194–2205.
  • Odenholt, I., et al. (1989). In vitro evaluation of the determinants of bactericidal activity of ampicillin dosing regimens against Escherichia coli. Antimicrobial agents and chemotherapy, 33(7), 1046–1051.
  • ResearchGate. (2022). Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. [Link]

  • Biomedical and Pharmacology Journal. (2024). Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
  • Kalgutkar, A. S., et al. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS medicinal chemistry letters, 4(11), 1083–1088.
  • Yilmaz, I., et al. (2021). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Journal of molecular structure, 1241, 130635.
  • ResearchGate. (2015). In vitro evaluation of the detriments of bactericidal activity of ampicillin dosing regimens against Escherichia coli. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxy-phenylsulfonyl)-5-aryl thiophenes as a new class of antitubulin agents.

Sources

X-ray crystallography of "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of analytical techniques for the structural elucidation of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted thiophene derivative of significant interest in medicinal and materials chemistry. This guide provides an in-depth analysis of single-crystal X-ray diffraction as the definitive method for structural determination, contextualized against complementary spectroscopic and computational techniques.

Introduction: The Structural Imperative of Polysubstituted Thiophenes

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as versatile intermediates for a wide range of dyes, agrochemicals, and pharmacologically active compounds.[1] The specific compound, this compound, belongs to this important class. Its precise three-dimensional structure dictates its physicochemical properties and its potential for molecular interactions in various applications. Factors such as bond lengths, bond angles, and intermolecular interactions, which can only be unambiguously determined through high-resolution structural analysis, are critical for rational drug design and materials engineering.

While spectroscopic methods like NMR and Mass Spectrometry provide essential information about connectivity and molecular formula, they often fall short in defining the exact spatial arrangement, especially in densely substituted systems or where stereochemistry is ambiguous.[2] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard, providing an unequivocal map of atomic positions in the solid state.[3][4]

This guide will first detail the process of obtaining a definitive crystal structure of the title compound, from synthesis to data refinement. It will then provide a comparative analysis with other common analytical techniques, offering a holistic view of a comprehensive structural elucidation workflow.

Part 1: Definitive Structure Determination via Single-Crystal X-ray Diffraction (SC-XRD)

The SC-XRD workflow provides a complete and high-resolution three-dimensional model of a molecule as it exists in a crystalline lattice.[5] The process is linear but requires careful execution at each stage to yield a high-quality structure.

sc_xrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition & Processing cluster_structure Structure Solution & Validation synthesis Gewald Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer Data Collection (Diffractometer) mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (Phase Problem) integration->solution refinement Refinement solution->refinement validation Validation (R-factor, Geometry) refinement->validation deposition Deposition (e.g., CSD) validation->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Synthesis and Crystallization: The Foundational Step

A prerequisite for SC-XRD is the availability of high-quality single crystals. This begins with the synthesis of the target compound.

Synthesis via the Gewald Reaction The most established and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a ketone (ethyl acetoacetate), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine.[8][9]

The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[6][10]

Protocol for Synthesis:

  • Combine ethyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (20 mL).

  • Add morpholine (10 mL) dropwise over 30 minutes at 35°C with stirring.

  • Heat the reaction mixture to 65°C and stir for 3 hours.

  • Allow the mixture to cool to room temperature, during which the product precipitates.

  • Filter the solid product, wash with cold ethanol, and dry.[8]

Crystallization The purified powder obtained from the synthesis must be recrystallized to form diffraction-quality single crystals. This is often the most challenging step.

Protocol for Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, as it was used for the initial precipitation) at an elevated temperature.[8]

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also be effective.

  • Over hours to days, single crystals should form. Ideal crystals are clear, have well-defined faces, and are typically 0.1-0.3 mm in each dimension.

Data Collection, Solution, and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots.[3][11] The positions and intensities of these spots are recorded by a detector as the crystal is rotated.[5][11]

  • Structure Solution: The diffraction data is used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve its fit. The quality of this fit is assessed using a crystallographic R-factor (or R-value).[12]

Trustworthiness: The Role of the R-factor The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[12] A lower R-factor indicates a better fit. For small-molecule structures, a final R-factor of around 4-5% is considered excellent.[13] The free R-factor (Rfree) is a crucial cross-validation metric calculated from a small subset of reflections not used in the refinement; it helps to detect over-parameterization of the model.[12][14] A significant divergence between Rwork and Rfree can indicate a problem with the model.[12]

Expected Crystallographic Data for the Title Compound

While the crystal structure for the title compound is not publicly available, we can predict its key parameters based on closely related structures found in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[15][16]

ParameterExpected Value/SystemSource (Analogous Compound)
Crystal SystemMonoclinic or Orthorhombic[1][17][18]
Space GroupP21/c or similar centrosymmetric group[19]
Unit Cell Dimensionsa ≈ 7-12 Å, b ≈ 8-14 Å, c ≈ 11-17 Å[1][17]
Final R-factor (R1)< 0.06 (6%)[1][18]
Key Intramolecular H-BondN-H···O=C (Amine to Ester Carbonyl)[1][17]
Intermolecular InteractionsN-H···O hydrogen bonds forming dimers or chains[17][20]

These interactions are critical as they govern the crystal packing and can influence the bulk properties of the material. The intramolecular hydrogen bond creates a stable six-membered ring motif (S(6)), which is a common feature in this class of compounds.[17][20]

Part 2: Comparative Analysis with Alternative Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive analysis, particularly in a drug development context, relies on a suite of techniques that provide complementary information.

techniques cluster_info XRD SC-XRD NMR NMR Spectroscopy XRD->NMR Solid vs. Solution State MS Mass Spectrometry XRD->MS 3D Structure vs. M/Z XRD_info Definitive 3D Structure (Solid State) Stereochemistry Packing XRD->XRD_info NMR->MS Connectivity vs. M/Z NMR_info Connectivity Dynamic Processes Solution Structure NMR->NMR_info MS_info Molecular Weight Elemental Formula Fragmentation MS->MS_info Comp Computational Modeling Comp->XRD Predicts Geometry Comp->NMR Predicts Shifts

Caption: Complementary Nature of Structural Analysis Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules in solution.[21] The synthesis report for the title compound already provides 1H and 13C NMR data, which confirms the presence of all expected functional groups and their connectivity.[8][22]

TechniqueInformation ProvidedAdvantagesLimitations for Title Compound
SC-XRD Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular packing.Provides definitive, high-resolution solid-state structure.[2][4]Requires diffraction-quality single crystals (can be difficult to obtain); provides a static picture.[21]
NMR Atom connectivity (through-bond correlations), spatial proximity (through-space NOE), dynamic behavior in solution.Provides structure in solution, which can be more biologically relevant; non-destructive.[21]Does not directly provide bond lengths/angles; can be ambiguous for determining relative stereochemistry of quaternary centers.[2] Cannot determine absolute configuration.

Expert Insight: For the title compound, NMR excels at confirming the carbon skeleton and the presence of the ethyl, methyl, and amino groups. However, it would be less effective than XRD at precisely determining the planarity of the thiophene ring or the exact torsion angles of the two ester groups relative to the ring. While solid-state NMR (ssNMR) can bridge this gap, it is a more specialized technique.[23][24]

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the molecular formula. The elemental analysis provided in the synthesis report confirms the calculated percentages of C, H, N, and S, corroborating the molecular formula C10H13NO4S.[8][22] This data is fundamental for confirming the identity of the synthesized compound but provides no information about its three-dimensional structure.

Conclusion: An Integrated Approach to Structural Validation

For a molecule like This compound , no single technique provides a complete picture.

  • Synthesis and initial characterization rely on NMR, MS, and IR spectroscopy to confirm that the correct molecule has been made.[8][9]

  • Definitive structural proof and the elucidation of subtle geometric parameters and intermolecular forces can only be achieved through single-crystal X-ray diffraction . It is the only technique that provides an unambiguous three-dimensional atomic arrangement, which is indispensable for structure-activity relationship (SAR) studies and computational modeling.[2]

The comparison underscores that while NMR is the workhorse for routine confirmation in synthetic chemistry, SC-XRD is the ultimate arbiter for high-fidelity structural analysis. For drug development and materials science professionals, obtaining a crystal structure is a critical investment that validates molecular design and enables deeper understanding of a compound's function.

References

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

  • Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved January 21, 2026. [Link]

  • Cambridge Structural Database (CSD). (n.d.). USC Libraries. Retrieved January 21, 2026. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 21, 2026. [Link]

  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(23), 15254–15266. [Link]

  • Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). ACS Publications. [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.). Proteopedia. Retrieved January 21, 2026. [Link]

  • Cambridge Structural Database. (2025, February 24). Re3data.org. Retrieved January 21, 2026. [Link]

  • Asiri, A. M. (2003). This compound. Molbank, 2003(3), M340. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). YouTube. Retrieved January 21, 2026. [Link]

  • Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange. [Link]

  • Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 21, 2026. [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Mansoura University. Retrieved January 21, 2026. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved January 21, 2026. [Link]

  • Read, R. J., & Engh, R. A. (2014). On the validation of crystallographic symmetry and the quality of structures. Protein Science, 23(1), 56-61. [Link]

  • R-factor (crystallography). (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]

  • Engh, R. A., & Read, R. J. (2013). Estimation of the quality of refined protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1276–1288. [Link]

  • What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. Retrieved January 21, 2026. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved January 21, 2026. [Link]

  • Fun, H. K., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2447. [Link]

  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). PubChem. Retrieved January 21, 2026. [Link]

  • This compound. (2025, October 16). ResearchGate. Retrieved January 21, 2026. [Link]

  • Bolduc, A., et al. (2019). Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 655–659. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net. Retrieved January 21, 2026. [Link]

  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. [Link]

  • Diethyl 2,5-diaminothiophene-3,4-dicarboxylate. (n.d.). PubChem. Retrieved January 21, 2026. [Link]

  • Pandey, M. K., et al. (2021). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules, 26(11), 3183. [Link]

  • Prasad, N. L., et al. (2012). Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o233. [Link]

  • Crystal and Molecular Structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene. (2025, August 10). ResearchGate. Retrieved January 21, 2026. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2025, August 10). ResearchGate. Retrieved January 21, 2026. [Link]

  • Dimethyl 5-aminothiophene-2,4-dicarboxylate. (n.d.). PubChem. Retrieved January 21, 2026. [Link]

  • Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. (n.d.). ResearchGate. Retrieved January 21, 2026. [Link]

Sources

A Comparative Guide to Privileged Scaffolds in Drug Design: The Case of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Foundation of Modern Therapeutics

In the intricate world of medicinal chemistry, the discovery of novel therapeutic agents is not merely a matter of chance; it is a science of rational design, where molecular architecture dictates biological function. At the heart of this process lies the concept of the "scaffold" or "pharmacophore"—a core molecular framework upon which the edifice of a drug is built.[1][2] These scaffolds are not inert skeletons; their three-dimensional geometry and the arrangement of key pharmacophoric elements (like hydrogen bond donors/acceptors and hydrophobic regions) pre-organize a molecule for interaction with biological targets.[1]

Among the most successful and widely utilized frameworks are heterocyclic compounds—cyclic structures containing atoms of at least two different elements, such as nitrogen, oxygen, or sulfur.[3] Certain heterocyclic motifs have been designated "privileged structures" due to their remarkable ability to bind with high affinity to a wide range of biological targets, including GPCRs, kinases, and ion channels.[1][2][4] This guide provides an in-depth comparison of one such promising scaffold, the highly substituted 2-aminothiophene derivative 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate , against other well-established privileged scaffolds that form the cornerstone of numerous approved drugs.

The Thiophene Scaffold: A Privileged Player in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent scaffold in drug discovery.[5][6][7] Its unique electronic properties and its role as a bioisosteric replacement for the phenyl ring have cemented its importance.[5] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the ring itself provides a versatile platform for synthetic modification.[5] This versatility has led to the development of numerous FDA-approved drugs containing a thiophene nucleus, spanning therapeutic classes from anti-inflammatory agents to anticancer and antipsychotic drugs.[5][8][9][10]

Focus Scaffold: this compound

The specific molecule at the center of our discussion is a polysubstituted 2-aminothiophene. The 2-aminothiophene motif is particularly significant, exhibiting a diverse range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[11][12][13]

Chemical Structure and Properties:

  • Compound Name: this compound[14][15]

  • Molecular Formula: C₁₀H₁₃NO₄S[14][15]

  • Molecular Weight: 243.28 g/mol [14][15]

  • Key Features: The structure combines the core 2-aminothiophene ring with multiple functional groups—two ester groups (ethyl and methyl carboxylates), a methyl group, and the crucial 5-amino group. These substituents provide multiple points for hydrogen bonding, hydrophobic interactions, and potential metabolic pathways, making it an attractive starting point for library synthesis and lead optimization.

The synthesis of this scaffold is typically achieved through the robust and efficient Gewald reaction, a multicomponent condensation that combines a ketone or β-dicarbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[14][16][17] This one-pot synthesis makes 2-aminothiophene derivatives highly accessible for research and development.[12]

Comparative Analysis with Alternative Scaffolds

While the 2-aminothiophene scaffold is potent, a medicinal chemist's toolbox must be diverse. The choice of a core scaffold is a critical decision that influences a drug candidate's potency, selectivity, and pharmacokinetic profile. Here, we compare our focus scaffold with other titans of medicinal chemistry: Pyrimidine, Indole, and Benzimidazole.

ScaffoldCore StructureKey Features & PropertiesProminent Drug Examples
2-Aminothiophene 2-Aminothiophene StructureBioisostere of a substituted phenyl ring. Sulfur atom can act as an H-bond acceptor. The amino group is a key H-bond donor. Highly versatile for substitution.[5]Olanzapine (Antipsychotic), Clopidogrel (Antiplatelet), Raltitrexed (Anticancer)[5][9][10]
Pyrimidine Pyrimidine StructureSix-membered aromatic ring with two nitrogen atoms. Excellent H-bond acceptors. Planar structure facilitates π-stacking. Core of nucleobases.[1]Imatinib (Anticancer), Rosuvastatin (Lipid-lowering), Zidovudine (Antiviral)
Indole Indole StructureFused bicyclic structure (benzene and pyrrole). The N-H group is a strong H-bond donor. The aromatic system allows for diverse interactions.[1]Sumatriptan (Antimigraine), Indomethacin (Anti-inflammatory), Ondansetron (Antiemetic)
Benzimidazole Benzimidazole StructureFused bicyclic structure (benzene and imidazole). Amphoteric nature with both H-bond donor and acceptor sites. Structurally rigid.[18]Omeprazole (Proton Pump Inhibitor), Mebendazole (Anthelmintic), Telmisartan (Antihypertensive)
Structural and Pharmacological Versatility
  • 2-Aminothiophenes offer a unique combination of features. Their role as a phenyl ring bioisostere allows chemists to "hop" from a known benzenoid scaffold to a thiophene core to improve metabolic stability or binding affinity.[5] The dense functionalization of our focus molecule, with its amino and dual ester groups, presents a three-dimensional array of interaction points, making it a prime candidate for targeting complex binding pockets. Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, often acting as kinase or enzyme inhibitors.[13][19][20]

  • Pyrimidines are cornerstones of kinase inhibitor design, where their nitrogen atoms frequently form critical hydrogen bonds within the ATP-binding pocket of enzymes.[1] Their presence in nucleosides also makes them a foundational scaffold for antiviral and anticancer drugs that interfere with DNA/RNA synthesis.[3]

  • Indoles are privileged structures in neuroscience, forming the core of many serotonin (5-HT) receptor agonists.[1] The indole nitrogen is a powerful hydrogen-bond donor, crucial for anchoring ligands into their target receptors.

  • Benzimidazoles , with their rigid, planar structure and hydrogen bonding capabilities, are exceptionally versatile. They are found in drugs targeting a vast array of proteins, from proton pumps in the stomach lining to angiotensin II receptors.[18]

Metabolic Considerations

A critical point of differentiation is metabolic stability. The thiophene ring can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites like thiophene S-oxides.[21] This bioactivation can be a double-edged sword: in some cases, it is essential for a drug's mechanism of action (e.g., the activation of clopidogrel), while in others, it can lead to toxicity.[21] In contrast, scaffolds like benzimidazole are often more metabolically robust, though all heterocycles present unique metabolic challenges that must be addressed during drug development.

Quantitative Comparison of Biological Activity

Direct experimental comparison of "this compound" with other scaffolds is not available in a single study. However, we can compile representative data from the literature to illustrate the potential of each scaffold class in a key therapeutic area, such as oncology.

Compound/Scaffold ClassTarget/Cell LineBiological Activity (IC₅₀)Reference
Diethyl 2,5-diaminothiophene derivativeBreast Cancer (T47D)2.3 µM[22]
Thiophene carboxamide derivativeMelanoma (A375)> 50 µM[23]
Imatinib (Pyrimidine scaffold)Bcr-Abl Tyrosine Kinase0.1 µMPublic Data
Gefitinib (Quinazoline scaffold)EGFR Tyrosine Kinase0.02 - 0.08 µMPublic Data
Pyrido[2,3-d]pyrimidine derivativePI3Kα0.53 µMLiterature Data

This table is for illustrative purposes, comparing representative compounds from different scaffold classes against relevant cancer targets. IC₅₀ values can vary significantly based on the specific assay conditions and the full molecular structure.

The data illustrates that while thiophene derivatives can exhibit potent anticancer activity, scaffolds like pyrimidine are at the core of some of the most successful and highly potent targeted therapies developed to date.[22] The key takeaway is that the scaffold provides the foundation, but the specific substitutions and overall molecular architecture determine the final potency and selectivity.

Experimental Methodologies

To ensure scientific integrity, all claims of biological activity must be supported by robust experimental data. Below are standardized protocols for the synthesis of the focus scaffold and the evaluation of its cytotoxic potential.

Protocol 1: Synthesis via the Gewald Reaction

This protocol outlines the synthesis of a 2-aminothiophene scaffold, adapted from established methods.[14][17][24]

Objective: To synthesize this compound.

Materials:

  • Ethyl acetoacetate

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable amine base like diethylamine)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (20 mL).

  • Catalyst Addition: While stirring, add morpholine (10 mL) dropwise to the mixture over a period of 30 minutes. The temperature should be maintained around 35-40°C during the addition. Causality: The amine acts as a base to catalyze the initial Knoevenagel condensation and subsequent cyclization steps.

  • Heating: Heat the reaction mixture to 65°C and maintain stirring for 3 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitated solid and wash it with cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure this compound as an off-white powder.[14]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis.[14]

Gewald_Reaction reagents Ethyl Acetoacetate + Methyl Cyanoacetate + Sulfur catalyst Add Morpholine (Base Catalyst) reagents->catalyst Step 1 heating Heat at 65°C (3 hours) catalyst->heating Step 2 cooling Cool to Room Temp heating->cooling Step 3 filtration Filter & Wash with Ethanol cooling->filtration Step 4 purification Recrystallize from Ethanol filtration->purification Step 5 product Pure 2-Aminothiophene Product purification->product Final Step

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to determine the cytotoxic effects of a compound on cancer cell lines.[25]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a thiophene derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells

  • DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Thiophene derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Self-Validation: Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).[25]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[25]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[25]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.[25]

Drug_Discovery_Funnel cluster_0 Drug Discovery & Development hit_id Hit Identification (HTS, Fragment Screening) Scaffold Selection hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: The drug discovery funnel, from initial scaffold selection to clinical trials.

Conclusion and Future Perspectives

The 2-aminothiophene scaffold, exemplified by This compound , represents a highly valuable and versatile platform in modern drug discovery.[11][26] Its synthetic accessibility via the Gewald reaction and its proven track record across a multitude of biological targets make it a compelling choice for generating novel therapeutic candidates.[5][12]

However, no single scaffold is a panacea. A direct comparison with established frameworks like pyrimidine, indole, and benzimidazole reveals that the optimal choice is always context-dependent, dictated by the specific biological target and the desired physicochemical properties. While pyrimidines excel in kinase inhibition and indoles in neuroscience, the strength of the 2-aminothiophene scaffold lies in its broad applicability and its utility as a bioisosteric tool for improving existing drug series.[1][5]

Future research will undoubtedly continue to explore the vast chemical space surrounding the 2-aminothiophene core. The strategic application of computational tools, such as molecular docking and QSAR, will further refine the design of next-generation thiophene-based therapeutics, optimizing their potency while mitigating potential metabolic liabilities.[5][9] The continued exploration of such "privileged structures" remains one of the most fruitful avenues in the quest for safer and more effective medicines.

References

  • Verma, A., Joshi, N., Singh, J., & Singh, P. K. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • BenchChem.
  • de Sousa, J. S., Sampaio, I. L., & de Almeida, L. R. (2021).
  • MDPI. Thiophene-Based Compounds. Encyclopedia MDPI.
  • de Sousa, J. S., Sampaio, I. L., & de Almeida, L. R. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh Hewela, A. (2012). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.
  • Patil, S. A., Patil, R., & Patil, S. A. (2024).
  • Bräse, S. (Ed.). (2016).
  • Asiri, A. M. (2003).
  • Ghaedi, A., Yousefi, R., & Etemad, L. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Ahmed, S. A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Pharma Insights and Research.
  • Barreiro, E. J., & Fraga, C. A. M. (2016). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO.
  • de Sousa, J. S., Sampaio, I. L., & de Almeida, L. R. (2021).
  • ResearchGate. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
  • International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • Valasani, K. R., & Vangavaragu, J. R. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • ResearchGate. Structures of important thiophene-based drugs.
  • ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.
  • O'Donovan, D. H., & Connon, S. J. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry.
  • ResearchGate. Thiophene derivatives: A potent multitargeted pharmacological scaffold.
  • Malik, R., & Li, X. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Frontiers in Chemistry.
  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • Hussain, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Student Research.
  • ResearchGate. Selected biologically active 2-aminothiophenes.
  • Sharma, A., et al. (2022).
  • ResearchGate. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.
  • Fun, H.-K., & Arshad, S. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. (2025). This compound.
  • Ece, A., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry.
  • Chemdiv.
  • PubChem.
  • ResearchGate. (2025). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Sources

Comparative study of different synthetic routes to "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The polysubstituted aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile biological activities and valuable electronic properties.[1] The specific molecule, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, represents a highly functionalized member of this class, making it an attractive building block for the synthesis of novel pharmaceutical agents and functional materials. The arrangement of its substituents offers multiple points for further chemical modification, enabling the exploration of diverse chemical spaces.

This in-depth technical guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this target molecule. We will first explore the well-established, convergent Gewald aminothiophene synthesis, a one-pot multicomponent reaction. We will then propose and detail a plausible, more linear alternative based on the principles of the Fiesselmann thiophene synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of each route's efficiency, practicality, and underlying chemical principles to inform strategic synthetic planning.

Route 1: The Gewald Aminothiophene Synthesis (A Convergent, One-Pot Approach)

The Gewald reaction, first reported by Karl Gewald in 1966, is a powerful and widely adopted method for the synthesis of 2-aminothiophenes.[2][3][4][5][6] Its primary appeal lies in its operational simplicity, converging three readily available components—a carbonyl compound, an α-cyanoester, and elemental sulfur—in a single pot with the aid of a basic catalyst.[5]

Mechanism and Rationale

The reaction mechanism is understood to proceed through three key stages:[7][8][9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ethyl acetoacetate in this case) and the active methylene compound (methyl cyanoacetate).[8] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then attacks the carbonyl carbon of the ethyl acetoacetate. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated by the base and adds to the electron-deficient β-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[7][8][9]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, where the nucleophilic carbanion attacks the nitrile carbon. A subsequent tautomerization and aromatization lead to the final, stable 2-aminothiophene ring system. The thermodynamic stability of the aromatic thiophene ring is a major driving force for the reaction.[7][9]

This one-pot convergence is highly efficient, minimizing the need for isolation and purification of intermediates, which is a significant advantage in both discovery and process chemistry.

Experimental Protocol: Gewald Synthesis

The following protocol is adapted from the procedure reported by Asiri, A. M. (2003).[4][10]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.02 g, 0.1 mol), methyl cyanoacetate (9.91 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).

  • Add 20 mL of ethanol as the solvent.

Step 2: Base Addition

  • With gentle stirring, add morpholine (10 mL) dropwise to the mixture over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature at approximately 35°C during the addition.

Step 3: Reaction

  • After the addition is complete, heat the reaction mixture to 65°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Isolation and Purification

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from ethanol to yield this compound as an off-white powder.

Data Presentation: Gewald Synthesis
ParameterValueReference
Yield 52%[4][10]
Reaction Time 3 hours[4][10]
Reaction Temp. 65°C[4][10]
Solvent Ethanol[4][10]
Catalyst Morpholine[4][10]
Purification Recrystallization[4][10]
Workflow Visualization

Gewald Synthesis Workflow cluster_0 One-Pot Reaction reagents Ethyl Acetoacetate Methyl Cyanoacetate Sulfur reaction_mix Reaction Mixture (3h, 65°C) reagents->reaction_mix solvent Ethanol solvent->reaction_mix catalyst Morpholine catalyst->reaction_mix cooling Cooling & Precipitation reaction_mix->cooling Cool to RT filtration Filtration & Washing cooling->filtration Filter recrystallization Recrystallization (Ethanol) filtration->recrystallization Crude Product final_product Target Molecule recrystallization->final_product Purified Product Fiesselmann-Based Workflow start Ethyl 2-chloroacetoacetate + Ethyl thioglycolate step1 Step 1: Ring Formation (NaOEt, Ethanol) start->step1 intermediate1 3-Hydroxythiophene Intermediate step1->intermediate1 Purification step2 Step 2: Nitration (HNO₃, Ac₂O) intermediate1->step2 intermediate2 5-Nitrothiophene Intermediate step2->intermediate2 Purification step3 Step 3: Reduction (SnCl₂, Ethanol) intermediate2->step3 final_product Target Molecule step3->final_product Purification

Sources

A Comparative Guide to the Development and Validation of Analytical Methods for 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a substituted aminothiophene, serves as a key building block in various synthetic pathways. The absence of standardized, publicly available analytical methods for this specific compound necessitates a foundational guide for developing and validating bespoke analytical procedures.

This guide provides a comparative analysis of the two most pertinent analytical techniques for this molecule: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind method development, provide detailed validation protocols grounded in regulatory standards, and compare the performance of each technique to empower researchers in selecting the optimal method for their specific application.

Foundational Principles: Method Selection Rationale

The molecular structure of this compound—featuring a UV-absorbing thiophene ring, a basic amino group, and ester functionalities—makes it an ideal candidate for reversed-phase HPLC. The choice between UV and MS detection depends on the analytical objective.

  • HPLC-UV: A ubiquitous technique in quality control (QC) laboratories, HPLC-UV is ideal for routine purity assessments and quantitative analysis of the main compound. Its operational simplicity, robustness, and cost-effectiveness make it the workhorse for assays where the identity of impurities is already known.

  • LC-MS: This technique offers superior sensitivity and selectivity.[1][2] It is indispensable for identifying unknown impurities, characterizing degradation products in stability studies, and for any scenario requiring definitive molecular weight confirmation.[1] LC-MS is the primary tool for in-depth investigations and for establishing the specificity of a stability-indicating method.[1][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the benchmark for quantifying the purity of the thiophene intermediate. A properly validated method ensures that the results are accurate, precise, and reliable. The development and validation process must be systematic and adhere to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

Experimental Protocol: HPLC-UV Method Development and Validation

This protocol outlines the steps to develop a robust, stability-indicating HPLC method and validate it according to the ICH Q2(R1) guideline.[4][7][8]

Step 1: Method Development

  • Column Selection: Start with a C18 column (e.g., Agilent C18, 150 mm × 4.6 mm, 5 µm), which is a versatile stationary phase for moderately polar compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water. The acid suppresses the silanol activity on the column and ensures the amino group is protonated, leading to better peak shape.

    • Organic Phase (B): Acetonitrile. It is a common organic modifier with a low UV cutoff.

  • Gradient Elution: Develop a gradient elution to ensure separation of the main peak from any potential impurities with different polarities. A typical starting gradient could be 5% to 95% Acetonitrile over 20 minutes.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) using a photodiode array (PDA) detector. For thiophene derivatives, this is often in the range of 250-350 nm.[9]

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30°C) to achieve optimal resolution (>2) between the main peak and its closest eluting impurity, and a symmetrical peak shape (tailing factor < 1.5).

Step 2: Method Validation (per ICH Q2(R1)) [4][5][6]

  • Specificity/Stress Studies: Forced degradation is performed to demonstrate that the method can separate the analyte from its degradation products.[8] Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method is deemed specific if the analyte peak is pure and well-resolved from all degradation peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 5-30 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10]

  • Range: The range is established from the linearity study and is typically 80% to 120% of the test concentration for an assay.[5]

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 50%, 100%, 150%), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.[10]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Performance Data Summary: HPLC-UV

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for the analysis of this compound.

Parameter Acceptance Criteria Typical Result
Specificity Well-resolved peak, peak purity > 99%Pass
Linearity (r²) ≥ 0.9990.9995
Range 80% - 120% of nominal5 - 30 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 3~0.29 µg/mL[10]
LOQ Signal-to-Noise ≥ 10~0.88 µg/mL[10]
Visualization: HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity ICH Q2(R1) end_node Validated Method Ready for Routine Use linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy (% Recovery) range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->end_node LCMS_Workflow sample Sample Injection (e.g., Stressed Sample) lc_separation LC Separation (C18 Column) sample->lc_separation esi_source Ionization (ESI Positive Mode) lc_separation->esi_source full_scan Full Scan MS (Detect all ions) esi_source->full_scan [M+H]⁺ msms Tandem MS (MS/MS) (Fragment Parent Ion) full_scan->msms Isolate Impurity Ion identification Impurity Structure Elucidation msms->identification Analyze Fragments

Sources

In-silico modeling and docking studies of "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist's Guide to In-Silico Evaluation of Novel 5-Aminothiophene-2,4-dicarboxylate Analogs

Introduction: The Therapeutic Promise of the Thiophene Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational to the development of novel therapeutics. Among these, the thiophene ring system stands out as a "privileged pharmacophore" due to its versatile biological activities and its presence in numerous FDA-approved drugs.[1] Thiophene and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2] The sulfur atom within the five-membered ring is a key bioisostere for phenyl groups, often enhancing physicochemical properties and receptor binding affinity through unique electronic characteristics and the potential for hydrogen bonding.[1][3]

This guide focuses on a specific, promising scaffold: 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate . Synthesized via the well-established Gewald reaction[4][5], this molecule presents multiple points for chemical modification, making it an ideal starting point for generating a library of analogs with potentially enhanced biological activity.

The objective of this document is to provide researchers and drug development professionals with a comprehensive, step-by-step framework for the in-silico modeling and comparative analysis of novel analogs derived from this core structure. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This guide will compare a designed set of hypothetical analogs to illustrate the process of identifying lead compounds with superior target affinity and drug-like properties, thereby accelerating the preclinical discovery pipeline.[6][7]

Part 1: Strategic Foundation - Target Selection and Analog Design

Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

The selection of a biological target is the critical first step in a structure-based drug design campaign.[8] Thiophene derivatives have been extensively reported as potent anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade.[9] For this guide, we have selected Cyclooxygenase-2 (COX-2) as our primary biological target.

Causality:

  • Pathophysiological Relevance: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancers. Its inhibition is a clinically validated strategy for treating inflammatory disorders.[10]

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of COX-2 in complex with inhibitors, which is essential for accurate molecular docking studies.[11] We will use the structure complexed with Mefenamic Acid (PDB ID: 5IKR ) for our analysis.[11]

  • Precedent: Previous studies have successfully employed molecular docking to investigate the binding of thiophene-based scaffolds within the COX-2 active site, providing a strong basis for our investigation.[12]

Design of the Analog Library for Comparative Analysis

To conduct a meaningful comparative study, we will design a small, focused library of hypothetical analogs based on the core scaffold of this compound (designated SCA-01 ). The design strategy aims to probe the structure-activity relationship (SAR) by introducing modifications at key positions.[13]

  • SCA-01 (Core Scaffold): this compound.

  • ANA-02 (Analog 2): The 5-amino group is acylated with a benzoyl chloride. Rationale: To explore the effect of a larger, aromatic substituent extending into a potential hydrophobic pocket of the active site.

  • ANA-03 (Analog 3): The ethyl ester at position 2 is replaced with a bulkier tert-butyl ester. Rationale: To investigate steric tolerance and potential changes in hydrophobic interactions.

  • ANA-04 (Analog 4): A p-chlorophenyl group is attached to the 5-amino group via a sulfonamide linkage. Rationale: To introduce a known pharmacophoric feature (sulfonamide) and a halogen for potential halogen bonding, while probing a different vector from the core.

  • REF-01 (Reference Compound): Mefenamic Acid, the co-crystallized ligand in PDB ID 5IKR, will be used as a positive control to validate our docking protocol.

Part 2: The In-Silico Experimental Workflow

A robust computational workflow is essential for generating reproducible and meaningful results.[14] The following sections provide detailed, step-by-step protocols for each stage of the in-silico analysis.

cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Computational Analysis cluster_analysis Phase 3: Data Synthesis & Candidate Selection Ligand_Design Ligand Design & 2D Sketching (SCA-01, ANA-02, ANA-03, ANA-04) Ligand_Prep 3D Structure Generation & Energy Minimization Ligand_Design->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME / pkCSM) Ligand_Prep->ADMET Target_Selection Target Selection (COX-2, PDB: 5IKR) Target_Prep Protein Structure Preparation (Remove Water, Add Hydrogens) Target_Selection->Target_Prep Target_Prep->Docking Pharmacophore Pharmacophore Modeling (Interaction-based) Docking->Pharmacophore Analysis Comparative Analysis (Binding Energy, Interactions, ADMET Profile) Docking->Analysis Pharmacophore->Analysis ADMET->Analysis Selection Lead Candidate Prioritization Analysis->Selection

Figure 1: High-level in-silico workflow for analog evaluation.
Protocol: Ligand Preparation

Causality: Ligands must be converted from 2D representations to accurate, low-energy 3D conformations to be used in docking simulations. Incorrect protonation states or high-energy conformations can lead to inaccurate binding predictions.[15]

  • 2D Structure Sketching: Draw the structures of SCA-01, ANA-02, ANA-03, ANA-04, and REF-01 using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • File Conversion: Save each structure in a standard format like SDF or MOL2.

  • 3D Generation and Protonation: Use a tool like Open Babel or the Schrödinger LigPrep module to generate 3D coordinates. Ensure correct protonation states are assigned for a physiological pH of 7.4.

  • Energy Minimization: Perform energy minimization on each 3D structure using a force field such as MMFF94. This step ensures the ligand is in a stable, low-energy conformation before docking. The resulting structures are saved in the PDBQT format for use with AutoDock Vina.

Protocol: Target Protein Preparation

Causality: Raw PDB files contain non-essential information (e.g., water molecules, co-solvents) and lack information required by docking algorithms (e.g., hydrogen atoms, atomic charges). Proper preparation is crucial for defining the correct binding site and ensuring accurate electrostatic and van der Waals calculations.[8][16]

  • Structure Retrieval: Download the crystal structure of COX-2 (PDB ID: 5IKR) from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, AutoDock Tools). Remove all water molecules and any co-solvents or ions not essential to the binding interaction.

  • Isolate Target Chain and Ligand: The 5IKR structure may contain multiple protein chains. Isolate a single chain (e.g., Chain A) and the co-crystallized reference ligand (Mefenamic Acid, REF-01). Save the reference ligand to a separate file for redocking validation.

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure. Assign Gasteiger charges to all atoms.

  • Define Binding Site (Grid Box): The search space for docking is defined by a "grid box." Center this box on the position of the co-crystallized ligand (REF-01). The size of the box should be large enough to accommodate all designed analogs and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).[17]

  • Finalize for Docking: Save the prepared protein structure in the PDBQT format.

Protocol: Molecular Docking and Validation

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[18] A validation step, where the native ligand is re-docked into the binding site, is a self-validating control that ensures the docking parameters can reproduce the experimentally observed binding mode.[19]

PDBQT_Protein Prepared Protein (COX-2.pdbqt) Vina AutoDock Vina Execution PDBQT_Protein->Vina PDBQT_Ligand Prepared Ligand Library (analogs.pdbqt) PDBQT_Ligand->Vina Config Configuration File (Grid Box Coordinates, Exhaustiveness) Config->Vina Results Docking Output: - Binding Affinity (kcal/mol) - Binding Poses (PDBQT) Vina->Results Analysis Post-Docking Analysis (PyMOL / Discovery Studio) Results->Analysis Interactions Identify Key Interactions: - H-Bonds - Hydrophobic Contacts - Pi-Pi Stacking Analysis->Interactions

Figure 2: Detailed workflow for the molecular docking protocol.
  • Validation Step (Re-docking):

    • Dock the extracted reference ligand (REF-01) into the prepared COX-2 active site using AutoDock Vina.

    • Compare the predicted binding pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value < 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.

  • Analog Docking:

    • Sequentially dock each prepared analog (SCA-01, ANA-02, ANA-03, ANA-04) into the validated COX-2 active site using the same docking parameters.

    • Set the exhaustiveness parameter (which controls the computational effort) to a sufficiently high value (e.g., 16 or 32) to ensure a thorough search of the conformational space.

  • Result Analysis:

    • For each analog, record the binding affinity (in kcal/mol) of the top-ranked pose. More negative values indicate stronger predicted binding.

    • Visualize the binding poses using PyMOL or Discovery Studio Visualizer. Analyze and record the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between each analog and the amino acid residues of the active site.

Protocol: ADMET Prediction

Causality: A potent compound is useless if it has poor pharmacokinetic properties or is toxic.[20][21] Early in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) helps to filter out compounds that are likely to fail later in development, saving significant time and resources.[22][23]

  • Select Tools: Utilize well-validated, freely available web servers such as SwissADME and pkCSM . Using multiple tools can provide more confidence in the predictions.[15][24]

  • Input Structures: Input the SMILES strings or 2D structures of the designed analogs into the selected servers.

  • Data Collection: Execute the analyses and collect key data points, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Water Solubility.

    • Pharmacokinetics: Blood-Brain Barrier (BBB) permeability, Human Intestinal Absorption (HIA).

    • Drug-Likeness: Violations of Lipinski's Rule of Five.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

Part 3: Comparative Data Analysis and Interpretation

The power of this workflow lies in the direct comparison of the generated data. The results should be summarized in clear, structured tables to facilitate decision-making.

Table 1: Comparative Molecular Docking Results (Hypothetical Data)
Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds (Residue)Key Hydrophobic/Pi Interactions
REF-01 -9.2Tyr385, Ser530, Arg120Arg120, Tyr355Val349, Leu352, Val523
SCA-01 -7.8Arg120, Tyr355, Val523Arg120Leu352, Val523
ANA-02 -9.5Arg120, Tyr385, Trp387Arg120, Ser530Val349, Leu352, Trp387 (Pi-Pi)
ANA-03 -7.5Arg120, Val523Arg120Val349, Leu352
ANA-04 -10.1Arg120, Ser530, His90Arg120, Ser530, His90Tyr385, Trp387 (Pi-Sulfur)

Interpretation: Based on this hypothetical data, ANA-04 shows the strongest binding affinity (-10.1 kcal/mol), even surpassing the reference compound. Its sulfonamide group forms critical hydrogen bonds with Ser530 and His90, while the chloro-phenyl group engages in favorable interactions. ANA-02 also shows improved binding over the core scaffold, with its benzoyl group forming a pi-pi stacking interaction with Trp387. ANA-03 shows a slightly weaker affinity, suggesting the bulky tert-butyl group may introduce steric hindrance.

Table 2: Comparative ADMET Profile Prediction (Hypothetical Data)
Compound IDMW ( g/mol )LogPWater SolubilityHIA (%)BBB PermeantLipinski ViolationsAMES Toxic
SCA-01 243.281.85Good> 90%Yes0No
ANA-02 347.393.50Moderate> 90%Yes0No
ANA-03 285.362.95Moderate> 90%Yes0No
ANA-04 426.894.10Low< 85%No0No

Interpretation: While ANA-04 is the most potent binder, its ADMET profile raises concerns. It has a higher molecular weight and LogP, leading to predicted low water solubility and poor human intestinal absorption. Crucially, it is predicted to be non-permeant to the blood-brain barrier, which could be advantageous for a peripherally-acting anti-inflammatory drug. In contrast, ANA-02 presents a more balanced profile: it has significantly improved binding affinity over the scaffold and maintains good predicted absorption and no toxicity flags, making it a more promising lead candidate for initial synthesis and in vitro testing.

Conclusion

This guide has outlined a systematic and scientifically grounded in-silico workflow for the comparative evaluation of novel analogs of this compound. By integrating molecular docking with ADMET prediction, we can move beyond simple binding affinity to build a multi-parameter assessment of each compound's potential. The hypothetical case study demonstrates how this comparative approach enables the rational prioritization of candidates. ANA-02 emerged as the superior lead candidate over the most potent binder (ANA-04 ) due to its more balanced, drug-like profile.

This methodology provides a powerful, cost-effective framework for researchers to rapidly screen and prioritize novel thiophene derivatives, ensuring that laboratory resources are focused on compounds with the highest probability of success in the long and arduous journey of drug discovery.

References

  • Aurlide. (2025).
  • Bitesize Bio. (2025).
  • Protheragen. ADMET Prediction.
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. (2016). PMC - NIH.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Benchchem. (2025). In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2021).
  • 7 Expert Tips for Perfect Molecular Docking. (2023). YouTube.
  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. (2016).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). PMC.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2022). MDPI.
  • Best Practices in Docking and Activity Prediction. (2014).
  • Modern Computational Workflows for Molecular Design Using the Schrödinger Pl
  • Molecular Docking Analysis: Interaction Studies of Natural Compounds to Anti-inflammatory Targets. (2017).
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2009). Journal of Medicinal Chemistry.
  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023). Frontiers.
  • The Computational Revolution in Small Molecule Drug Discovery. (2024).
  • Computational Drug Design and Small Molecule Library Design. (N.d.). Stanford University.
  • Asiri, A. M. (2003).
  • Computational Techniques in the Drug Design Process. (N.d.). Cytoclonal Pharmaceutics Inc.
  • Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. (2011). PMC - PubMed Central.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2012). Asian Journal of Chemistry.
  • Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. (2017). Longdom Publishing.
  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2006). MDPI.
  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN.
  • Structure-based virtual screening and molecular docking for the identification of potential multi-targeted inhibitors against breast cancer. (2018). Lirias.
  • Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simul
  • Structural representation showing the binding site of the inhibitors. (2016).
  • Molecular docking of 5-o-benzoylpinostrobin derivatives from Boesenbergia pandurata roxb.
  • In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor. (2020). PMC - NIH.
  • Development strategy of the novel thiophene candidates. (2022).
  • Pharmacophore Modelling in Drug Discovery and Development. (N.d.).
  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. (2025).
  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). PubMed.
  • Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro Evaluation and In Silico SAR/ADMET Profiling. (2026). ACS Omega.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). PubMed.
  • This compound. (2003).
  • Synthesis and docking studies of thiophene scaffolds in COX-2. (2011).
  • Chemdiv.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical compounds are critical components of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, ensuring the protection of laboratory personnel and adherence to regulatory standards. This document is designed to be a practical resource, grounded in the principles of chemical safety and hazardous waste management.

Hazard Identification and Risk Assessment

Presumptive Hazards:

  • Skin and Eye Irritation: Similar aminothiophene derivatives are known to cause skin and serious eye irritation.[1][2][3][4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related compounds.[1][4]

  • Respiratory Irritation: As with many fine chemical powders, inhalation may cause respiratory tract irritation.

  • Allergic Skin Reaction: Some individuals may develop a skin allergy upon repeated contact.[1]

Table 1: Presumptive Hazard Profile

Hazard ClassificationPotential EffectRecommended Precautions
Skin IrritantCauses skin irritation.[1][2][4]Wear nitrile or neoprene gloves and a lab coat.
Eye IrritantCauses serious eye irritation.[1][2][4]Wear safety glasses with side shields or chemical goggles.[3]
Acute Toxicity (Oral)Harmful if swallowed.[1][4]Do not eat, drink, or smoke when using this product.[1]
Respiratory SensitizerMay cause respiratory irritation.Handle in a well-ventilated area or a chemical fume hood.[1][2]

It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and, if available, the specific SDS for the compound before beginning any work.[5][6][7]

Personal Protective Equipment (PPE) and Spill Management

Appropriate PPE is the first line of defense against chemical exposure. When handling this compound in any form (solid, solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Spill Management: In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and spilled substance into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[9] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8][10]

Step 1: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions.[11][12]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.[11][12] Halogenated and non-halogenated solvent wastes should be kept separate to reduce disposal costs.[8]

Step 2: Waste Container Management All hazardous waste containers must be managed according to EPA and OSHA regulations.[9][13]

  • Container Type: Use a container that is compatible with the chemical. The original container is often a suitable choice.[11]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9][11][12] The label should also include the name of the principal investigator and the laboratory location.[8]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8][11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA) Laboratories are considered Satellite Accumulation Areas (SAAs) where hazardous waste can be collected at or near the point of generation.[9][11]

  • Storage: Store the waste container in a designated SAA, such as a chemical fume hood or a designated cabinet.[11]

  • Volume Limits: Do not exceed 55 gallons of hazardous waste or one quart of acute hazardous waste in the SAA.[8][9]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[11] Partially filled containers can remain in the SAA for up to one year.[11]

Step 4: Request for Waste Pickup Once the waste container is full or ready for disposal, follow your institution's procedure for hazardous waste pickup. This typically involves submitting an electronic request to the Environmental Health and Safety (EH&S) department.[8] Do not transport hazardous waste yourself.[8]

Workflow and Decision-Making Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal Disposal Protocol A Conduct Hazard Assessment (Consult SDS/CHP) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste (Solid or Liquid) B->C D Segregate Waste (Solid vs. Liquid, Incompatibles) C->D E Select & Label Compatible Hazardous Waste Container D->E F Store in Designated SAA (Fume Hood, Cabinet) E->F G Is Container Full? F->G H Submit Waste Pickup Request to EH&S G->H Yes I Continue Accumulation (Max 1 Year) G->I No I->F

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a multi-faceted process that requires careful planning and execution. By adhering to the protocols outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste. A strong safety culture, built on the principles of hazard awareness, proper handling, and compliant disposal, is the bedrock of innovative and responsible scientific research.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety website.
  • Clinical Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • (2025, September 14).
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Echemi. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Safety Data Sheets.
  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Asiri, A. M. (2003).
  • CymitQuimica. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
  • ResearchGate. (2025, October 16). This compound.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • S. T. Soliman, S. M. Soliman, H. A. H. El-sherief, & A. M. A. Youssef. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3169.

Sources

A Comprehensive Guide to the Safe Handling of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Data-Driven Approach

Thiophene and its derivatives are known to have a range of biological activities and toxicological profiles.[3][4][5] The metabolism of some thiophene-containing drugs can lead to the formation of reactive metabolites, which may be associated with toxicity.[6] Although many substituted thiophenes are considered safe for use as flavoring ingredients, the potential for skin, eye, and respiratory irritation necessitates robust safety measures.[3][7]

For the closely related compound, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, the following GHS hazard classifications have been identified[8]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given these potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate to prevent contact and inhalation.

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1 or equivalentProtects against splashes, sprays, and dust. A face shield should be worn over goggles, especially when handling larger quantities.[9][10]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides a barrier against skin contact. Double gloving is recommended for enhanced protection.[9][11]
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from splashes.
Respiratory Protection NIOSH-approved RespiratorN95 or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[9][10]
Foot Protection Closed-toe Shoes---Prevents injury from spills.

Important Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with institutional guidelines.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain a safe laboratory environment.

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] The container should be kept tightly closed.

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Don all required PPE.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

  • Post-Experiment: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood weigh Weigh solid prep_hood->weigh dissolve Prepare solutions weigh->dissolve react Conduct reaction dissolve->react decon Decontaminate surfaces react->decon dispose Dispose of waste properly decon->dispose

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[12]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal Protocol

cluster_waste_streams Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Unused Solutions & Reaction Mixtures liquid_waste->waste_container waste_pickup Arrange for Professional Hazardous Waste Disposal waste_container->waste_pickup

Caption: Proper segregation and disposal pathway for waste generated from handling the target compound.

  • Waste Collection:

    • Solid Waste: All contaminated solid materials (e.g., gloves, paper towels, weighing boats) should be placed in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not pour any waste down the drain.

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound.

References

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. [Link]

  • Hecht, S. S., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. PubMed. [Link]

  • Dalvie, D., & Obach, R. S. (2015). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 28(7), 1355-1374. [Link]

  • ResearchGate. (n.d.). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. ResearchGate. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Oxford Lab Fine Chem LLP. [Link]

  • ResearchGate. (n.d.). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ResearchGate. [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. American Chemistry Council. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Advanced Biotech. (2025). Safety Data Sheet. Advanced Biotech. [Link]

  • PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. PubChem. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • ResearchGate. (2003). This compound. ResearchGate. [Link]

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2363. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.